molecular formula C36H30OSi2 B154894 Hexaphenyldisiloxane CAS No. 1829-40-9

Hexaphenyldisiloxane

Cat. No.: B154894
CAS No.: 1829-40-9
M. Wt: 534.8 g/mol
InChI Key: IVZTVZJLMIHPEY-UHFFFAOYSA-N
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Description

Hexaphenyldisiloxane is a significant organosilicon compound that serves as a valuable building block in advanced materials research and organic synthesis. Its structure, featuring bulky phenyl groups, makes it a cornerstone reagent for developing specialty silicones, high-performance polymers, and hybrid organic-inorganic materials. Researchers utilize this compound as a precursor or capping agent in the synthesis of siloxane-based frameworks, where it can impart enhanced thermal stability, specific optical properties, and tailored mechanical characteristics to the resulting materials . Its role extends to fundamental studies in polymer chemistry and the creation of novel substrates for catalytic and electronic applications. This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

triphenyl(triphenylsilyloxy)silane
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InChI

InChI=1S/C36H30OSi2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IVZTVZJLMIHPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
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Molecular Formula

C36H30OSi2
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DSSTOX Substance ID

DTXSID0062006
Record name Hexaphenyldisiloxane
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Molecular Weight

534.8 g/mol
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CAS No.

1829-40-9
Record name Hexaphenyldisiloxane
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Foundational & Exploratory

Hexaphenyldisiloxane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of hexaphenyldisiloxane, with a particular focus on its relevance in pharmaceutical sciences and materials research.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid organosilicon compound.[1] Its structure, featuring a flexible siloxane bond (Si-O-Si) flanked by six bulky phenyl groups, imparts exceptional thermal stability and unique dielectric properties.[1] This combination of characteristics makes it a valuable material in a range of high-performance applications.

Quantitative Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitSource
Identifiers
CAS Number1829-40-9-[1][2][3][4]
EC Number217-381-6-[3][5]
PubChem CID74587-[1][6]
Molecular Properties
Molecular FormulaC₃₆H₃₀OSi₂-[1][3][4][6]
Molecular Weight534.79 - 534.81 g/mol [1][3][4][6]
Physical Properties
Melting Point~225 - 230°C[1][2][3][5]
Boiling Point494°C[2][5]
Density0.8445 - 1.2g/cm³[2][5]
Refractive Index1.680-[2][5]
Flash Point>200°C[2][5]
Solubility & Partitioning
LogP (Octanol/Water Partition Coefficient)4.337 - 13.47-[5][7]
Log₁₀ of Water Solubility-28.57mol/L[7]
Thermodynamic Properties
Solid Phase Heat Capacity (Cp,solid)681.00J/mol·K[7]
Solid Phase Molar Entropy (S°solid,1 bar)754.40J/mol·K[7]

Synthesis and Analysis: Experimental Protocols

Synthesis of this compound via Condensation of Triphenylsilanol (B1683266)

A common and effective method for the synthesis of this compound is the base-catalyzed condensation of triphenylsilanol. This reaction involves the elimination of a water molecule from two molecules of triphenylsilanol to form the siloxane bond.

Experimental Protocol:

  • Reactants: Triphenylsilanol, a suitable base catalyst (e.g., a small amount of a strong base like sodium hydroxide (B78521) or potassium hydroxide), and a high-boiling point solvent (e.g., toluene (B28343) or xylene) to facilitate the removal of water.

  • Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a heating mantle.

  • Procedure:

    • Triphenylsilanol is dissolved in the chosen solvent in the round-bottom flask.

    • A catalytic amount of the base is added to the solution.

    • The mixture is heated to reflux. The water formed during the condensation reaction is azeotropically removed using the Dean-Stark apparatus.

    • The reaction is monitored for completion, typically by observing the cessation of water collection.

    • Upon completion, the reaction mixture is cooled, and the catalyst is neutralized or removed by washing with water.

    • The organic solvent is removed under reduced pressure.

    • The crude this compound is then purified, usually by recrystallization from a suitable solvent (e.g., a mixture of ethanol (B145695) and benzene), to yield the final product as a crystalline solid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity of synthesized this compound can be effectively determined using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and a data acquisition system.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for the analysis of non-polar compounds like this compound. The exact ratio can be optimized, for instance, starting with a gradient of increasing acetonitrile concentration.

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent that is miscible with the mobile phase, such as acetonitrile or tetrahydrofuran.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where the phenyl groups show strong absorbance, typically around 254 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: The retention time and peak purity of the main component are analyzed to determine the identity and purity of the this compound sample.

Applications of this compound

The unique properties of this compound lend it to a variety of applications across different scientific and industrial fields.

Materials Science and Electronics

With its exceptional thermal stability and excellent dielectric properties, this compound is utilized in the manufacturing of high-performance materials.[1] It serves as a key intermediate in the synthesis of advanced silicone polymers, enhancing their mechanical strength and thermal resistance.[1] These polymers find use in:

  • Electronics: As insulating materials for electronic components, enhancing durability and efficiency.[1]

  • Coatings and Adhesives: To improve durability and resistance to environmental factors.[1]

  • Sealants and Specialty Lubricants: For high-temperature applications.

Chemical Synthesis

This compound is a useful building block in organic and inorganic synthesis. It has been used as a catalyst in the preparation of pyrite (B73398) (FeS₂) and in the synthesis of cross-linked porous polymers for water treatment applications. It is also a precursor for flame-retardant resin compositions.

Role in Drug Development and Pharmaceutical Sciences

In the pharmaceutical industry, silicones, in general, are valued for their biocompatibility, stability, and non-toxicity.[1] While specific applications of this compound in drug formulations are not extensively documented in publicly available literature, its properties suggest potential roles as a functional excipient. Excipients are inactive ingredients that are crucial for the formulation of a final dosage form, influencing its stability, bioavailability, and manufacturability.

The lipophilic nature of the phenyl groups in this compound could be leveraged in:

  • Controlled-Release Drug Delivery Systems: The hydrophobic character of this compound could be utilized to modulate the release of drugs from a formulation matrix. Silicones are known to be used in such systems to allow for the slow release of active pharmaceutical ingredients (APIs).

  • Improving Solubility and Bioavailability: As a carrier or excipient, it could potentially enhance the solubility of poorly water-soluble drugs.

  • Topical Formulations: Its properties could be beneficial in creams and ointments, providing a stable and inert base.

  • Medical Device Coatings: The biocompatibility and stability of related silicone compounds make them suitable for coating medical devices to reduce friction or prevent adhesion.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from triphenylsilanol.

Hexaphenyldisiloxane_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Triphenylsilanol Triphenylsilanol (2 eq.) Dissolution Dissolve in High-Boiling Solvent Triphenylsilanol->Dissolution Catalyst Base Catalyst Catalyst->Dissolution Reflux Heat to Reflux with Azeotropic Water Removal Dissolution->Reflux Neutralization Neutralize/Remove Catalyst Reflux->Neutralization H₂O removed SolventRemoval Solvent Removal Neutralization->SolventRemoval Recrystallization Recrystallization SolventRemoval->Recrystallization Hexamethyldisiloxane This compound Recrystallization->Hexamethyldisiloxane

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to Hexaphenyldisiloxane (CAS Number 1829-40-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hexaphenyldisiloxane (CAS 1829-40-9), a significant organosilicon compound. This document collates critical data on its chemical and physical properties, synthesis methodologies, key applications, and safety and handling guidelines. The information is structured to be a vital resource for professionals in research, development, and drug formulation.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid characterized by its high thermal stability and dielectric properties.[1] It is an essential intermediate and building block in various fields of materials science and organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1829-40-9[1][2][3]
Molecular Formula C36H30OSi2[1][4]
Molecular Weight 534.81 g/mol [1][3]
Appearance White to off-white crystalline solid[1]
Melting Point 226 - 230 °C[1]
Boiling Point 494 °C[4]
Density 1.2 g/cm³[4]
Refractive Index 1.6800[4]
Flash Point >200 °C[4]
Water Solubility Insoluble (predicted log10WS of -28.57)Cheméo
Octanol/Water Partition Coefficient (logP) 4.337 (predicted)Cheméo

Table 2: Spectroscopic and Structural Data Identifiers

Data TypeIdentifier/Typical ValuesReference
¹H NMR Signals corresponding to phenyl protonsChemicalBook
¹³C NMR Signals corresponding to phenyl carbonsChemicalBook
Infrared (IR) Spectroscopy Characteristic peaks for Si-O-Si and phenyl groupsChemicalBook
Mass Spectrometry (MS) Molecular ion peak and fragmentation pattern consistent with the structureChemicalBook
Crystal Structure Triclinic, P-1 space group[5]

Synthesis of this compound: Experimental Protocols

The primary synthesis routes for this compound involve the hydrolysis of triphenylchlorosilane or the condensation of triphenylsilanol (B1683266). While specific, detailed industrial protocols are proprietary, the following represents a generalized laboratory-scale procedure based on established organosilicon chemistry.

2.1. Synthesis via Hydrolysis of Triphenylchlorosilane

This method involves the controlled reaction of triphenylchlorosilane with water, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • Dissolution: Dissolve triphenylchlorosilane in a suitable water-immiscible organic solvent such as diethyl ether or toluene (B28343) in a reaction flask equipped with a stirrer and a dropping funnel.

  • Hydrolysis: Slowly add a stoichiometric amount of water, or an aqueous solution of a weak base (e.g., sodium bicarbonate), to the stirred solution from the dropping funnel. Maintain the temperature of the reaction mixture, as the hydrolysis can be exothermic.

  • Neutralization & Separation: After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion. If a base was used, the aqueous layer containing the salt byproduct is separated using a separatory funnel. If only water was used, wash the organic layer with a dilute base solution followed by water to remove any residual acid.

  • Drying & Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a hexane/toluene mixture, to yield the final crystalline product.

Synthesis_from_Triphenylchlorosilane A Triphenylchlorosilane in Organic Solvent B Addition of Water/Aqueous Base A->B Slow Addition C Hydrolysis Reaction B->C Stirring D Separation of Aqueous Layer C->D Phase Separation E Drying of Organic Layer D->E F Solvent Evaporation E->F G Recrystallization F->G Crude Product H This compound G->H Purified Product

Synthesis of this compound from Triphenylchlorosilane.

2.2. Synthesis via Condensation of Triphenylsilanol

This route involves the dehydration of triphenylsilanol, which can be achieved thermally or with the aid of a catalyst.

Experimental Protocol:

  • Reactant Setup: Place triphenylsilanol in a reaction vessel equipped with a condenser and a means for water removal (e.g., a Dean-Stark trap).

  • Catalyst Addition (Optional): A catalytic amount of a suitable acid or base can be added to facilitate the condensation.

  • Reaction: Heat the mixture to a temperature sufficient to drive off water, promoting the condensation reaction to form the Si-O-Si bond.

  • Workup and Purification: After the reaction is complete (as monitored by the cessation of water evolution), the crude product is cooled and purified, typically by recrystallization as described in the previous method.

Key Applications of this compound

This compound's unique properties make it a valuable compound in several advanced applications.

3.1. Catalyst in the Synthesis of Pyrite (B73398) (FeS₂)

This compound has been demonstrated to act as a catalyst in the metathesis reaction for the synthesis of pyrite (FeS₂) at lower temperatures than typically required.[1][2][6] It is hypothesized that the polar Si-O functional group coordinates to iron chloride species, influencing the reaction pathway and circumventing diffusion-limited intermediates.[1]

Generalized Experimental Protocol:

  • Reactant Preparation: In an inert atmosphere (e.g., a glovebox), thoroughly mix the reactants, typically iron(II) chloride (FeCl₂) and sodium disulfide (Na₂S₂), with a catalytic amount of this compound.

  • Reaction: The mixture is sealed in a suitable reaction vessel and heated to the desired reaction temperature (e.g., 150 °C) for a specified duration.

  • Product Isolation and Analysis: After cooling, the product mixture is washed to remove byproducts (e.g., NaCl), and the resulting pyrite is dried and characterized.

3.2. Intermediate in Silicone Polymer Synthesis

This compound serves as a key intermediate in the production of specialized silicone polymers.[7] The incorporation of phenyl groups enhances the thermal stability, refractive index, and radiation resistance of the resulting polymers.

Conceptual Workflow:

The synthesis of phenyl-containing silicone polymers can involve the ring-opening polymerization of cyclic siloxanes in the presence of a chain-terminating agent like this compound, or through condensation reactions of phenyl-substituted silanols, where this compound can be a precursor or a model compound.

Polymer_Synthesis_Workflow cluster_precursors Precursors cluster_process Polymerization Process cluster_product Product cluster_properties Enhanced Properties A This compound C Ring-Opening Polymerization or Polycondensation A->C B Cyclic Siloxanes B->C D Phenyl-Containing Silicone Polymer C->D P1 Thermal Stability D->P1 P2 High Refractive Index D->P2 P3 Radiation Resistance D->P3

Role of this compound in Phenyl-Silicone Polymer Synthesis.

3.3. Other Noteworthy Applications

  • Electronics Industry: Utilized in the manufacturing of high-performance insulating materials due to its excellent dielectric properties.[1]

  • Cosmetics and Personal Care: Incorporated into formulations to provide a smooth texture and enhance product stability.[1]

  • Flame Retardants: Used in patented formulations for flame-retardant resin compositions.[4]

  • Water Treatment: Employed in the synthesis of cross-linked porous polymers for water treatment applications.[4]

Biological Activity and Toxicological Profile

Extensive literature searches for specific biological activity, cytotoxicity, or interaction with cellular signaling pathways for this compound did not yield any dedicated studies. This is consistent with the general understanding of many high-molecular-weight, fully substituted siloxanes, which are often considered to be biologically inert.

Polydimethylsiloxanes (PDMS), a related class of silicone polymers, have been studied for their biocompatibility. While some studies on specific formulations of PDMS have shown concentration-dependent cytotoxicity, pure, well-characterized silicones are generally considered to have low toxicity.[8] Given the chemical nature of this compound, it is presumed to have a low order of toxicity. However, as with any chemical, appropriate safety precautions should be taken.

Due to the lack of specific data on biological signaling pathways, a diagram for this section is not applicable. The evidence suggests that this compound does not directly participate in known biological signaling cascades.

Safety and Handling

Table 3: GHS Hazard and Precautionary Statements

CategoryCodesDescription
Hazard Statements H315, H319, H335Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handling Recommendations:

  • Use in a well-ventilated area or with local exhaust ventilation.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 1829-40-9) is a versatile and important organosilicon compound with a well-defined set of physical and chemical properties. Its primary utility lies in materials science, particularly as a catalyst and a precursor for high-performance phenyl-containing silicone polymers. While it is presumed to have low biological activity, standard laboratory safety practices are essential when handling this compound. This guide serves as a foundational resource for researchers and professionals working with or considering the use of this compound in their applications.

References

An In-depth Technical Guide to the Physical Properties of Hexaphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenyldisiloxane, with the chemical formula C36H30OSi2, is an organosilicon compound characterized by a disiloxane (B77578) core with six phenyl group substituents.[1] This white to off-white crystalline solid is noted for its high thermal stability and well-defined molecular structure.[2] Its applications are found in materials science, including in the synthesis of high-performance silicone polymers and as an additive in various industrial formulations.[2][3] A thorough understanding of its physical properties is crucial for its application in research and development. This guide provides a comprehensive overview of the key physical properties of this compound, details the experimental protocols for their determination, and outlines a general workflow for the characterization of such a compound.

Core Physical Properties

The physical characteristics of this compound have been determined through various analytical techniques. A summary of these quantitative data is presented below for easy reference and comparison.

PropertyValueUnits
Molecular Weight 534.79 g/mol
Melting Point ~225 - 230°C
Boiling Point 494°C
Density 0.8445 at 20°Cg/cm³
Refractive Index 1.68
Flash Point >200°C
Water Solubility Insoluble (log10WS = -28.57, calculated)mol/L
Solubility in Organic Solvents Slightly soluble in Benzene, Sparingly soluble in Chloroform
Solid Phase Heat Capacity (Cp,solid) 681.00 at 298.15 KJ/mol·K
Solid Phase Molar Entropy (S°solid, 1 bar) 754.40J/mol·K
Octanol/Water Partition Coefficient (logP) 4.337 (calculated)

Experimental Protocols

The following sections detail the generalized methodologies for determining the key physical and spectroscopic properties of a solid compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

  • Apparatus: Capillary melting point apparatus.[4]

  • Procedure:

    • A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end.[5][6]

    • The capillary tube is placed in the heating block of the melting point apparatus.[7]

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[7][8]

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.[5]

    • The temperature at which the entire solid mass turns into a clear liquid is recorded as the completion of melting.[5] The range between these two temperatures is reported as the melting point range.

Density Measurement

The density of a solid can be determined by measuring its mass and volume.

  • Apparatus: Analytical balance and a graduated cylinder or pycnometer.[9]

  • Procedure (Water Displacement Method):

    • The mass of a sample of this compound is accurately measured using an analytical balance.[10]

    • A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water), and the initial volume is recorded.[10][11]

    • The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged.[10]

    • The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[11]

    • The density is calculated by dividing the mass of the solid by its volume.[9]

Solubility Assessment

A qualitative and semi-quantitative determination of solubility is essential for handling and formulation.

  • Apparatus: Test tubes, vortex mixer, and analytical balance.

  • Procedure:

    • A small, pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.[12]

    • A specific volume of a solvent (e.g., 1 mL of water, ethanol, chloroform, etc.) is added to each test tube.[13][14]

    • The mixtures are agitated vigorously for a set period (e.g., 60 seconds) using a vortex mixer.[13]

    • The samples are visually inspected to determine if the solid has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).[15]

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of a compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A small amount of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube.[16][17]

    • Any undissolved particles are removed by filtration to prevent peak broadening.[18]

    • The NMR tube is placed in the spectrometer.[19]

    • ¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms, respectively.

  • Infrared (IR) Spectroscopy:

    • For a solid sample, a thin film can be prepared by dissolving a small amount of this compound in a volatile solvent (e.g., methylene (B1212753) chloride), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[20]

    • Alternatively, a Nujol mull or a KBr pellet can be prepared.[21]

    • The sample is placed in the IR spectrometer, and the spectrum is recorded to identify the functional groups present based on their characteristic absorption frequencies.[22][23]

  • Mass Spectrometry (MS):

    • A suitable ionization technique is chosen based on the compound's properties. For organosilicon compounds, techniques like Electron Ionization (EI) or softer ionization methods such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.[24][25][26]

    • The sample is introduced into the mass spectrometer, where it is ionized and fragmented.

    • The mass-to-charge ratio of the molecular ion and its fragments are detected, providing information about the molecular weight and structure of the compound.[27]

Visualization of Experimental Workflow

The characterization of a newly synthesized compound like this compound follows a logical progression of experimental steps to confirm its identity and purity. The following diagram illustrates a typical workflow.

G cluster_synthesis Synthesis and Purification cluster_characterization Structural and Physical Characterization cluster_data Data Analysis and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (e.g., HPLC) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR Structural Confirmation IR IR Spectroscopy Purity_Check->IR Functional Group Analysis MS Mass Spectrometry Purity_Check->MS Molecular Weight Verification MeltingPoint Melting Point Determination Purity_Check->MeltingPoint Purity & Identity Check Density Density Measurement Purity_Check->Density Physical Property Solubility Solubility Tests Purity_Check->Solubility Physical Property Data_Analysis Data Interpretation and Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis MeltingPoint->Data_Analysis Density->Data_Analysis Solubility->Data_Analysis Report Technical Guide/Whitepaper Generation Data_Analysis->Report

Workflow for the Characterization of this compound.

References

An In-depth Technical Guide to Hexaphenyldisiloxane: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of hexaphenyldisiloxane. The information is curated to support research and development activities, particularly in the fields of materials science and drug development.

Molecular Structure and Formula

This compound, with the chemical formula C₃₆H₃₀OSi₂ , is an organosilicon compound characterized by a central disiloxane (B77578) (Si-O-Si) bond with three phenyl groups attached to each silicon atom.[1] Its IUPAC name is triphenyl(triphenylsilyloxy)silane.[1] The molecule is achiral and possesses a flexible Si-O-Si bond angle.[2]

Molecular Formula: C₃₆H₃₀OSi₂

Molecular Weight: 534.79 g/mol [1]

CAS Number: 1829-40-9[1]

Synonyms: Bis(triphenylsilyl) ether, Oxybis(triphenylsilane)[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the following tables.

Table 1: Physicochemical Properties
PropertyValueReference
Melting Point~225 °C[3]
Boiling Point494 °C[4]
Density1.2 g/cm³[4]
Refractive Index1.680[4]
Table 2: Crystallographic Data
ParameterValueReference
Crystal SystemTriclinic[5]
Space GroupP-1[5]
a (Å)9.989[5]
b (Å)10.198[5]
c (Å)16.039[5]
α (°)89.91[5]
β (°)81.09[5]
γ (°)65.26[5]
Volume (ų)1459.7[5]
Z2[5]
CCDC Number135217[1]
Table 3: Spectroscopic Data
TechniqueKey Peaks and AssignmentsReference
¹H NMR The ¹H NMR spectrum is expected to show multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl protons. Due to the complex coupling patterns of the phenyl rings, a detailed assignment requires advanced NMR techniques. A spectrum of the closely related hexaphenyldisilane (B72473) shows complex multiplets between 7.1 and 7.6 ppm.[2]
¹³C NMR The ¹³C NMR spectrum will display signals for the phenyl carbons. Based on related structures, four distinct signals are expected in the aromatic region (δ 128-136 ppm) corresponding to the ipso, ortho, meta, and para carbons of the phenyl groups.
FT-IR (KBr pellet) ~3070 cm⁻¹ (C-H aromatic stretch), 1430 cm⁻¹ (Si-Ph stretch), 1120 cm⁻¹ (Si-Ph stretch), 1065 cm⁻¹ (Si-O-Si asymmetric stretch), 740, 700, 510 cm⁻¹ (Ph out-of-plane bending).[1][6]
Mass Spec (EI) m/z 534 (M⁺), 457 ([M-Ph]⁺), 259 ([SiPh₃]⁺), 181, 105, 77 (Ph⁺).[7][8]

Experimental Protocols

Synthesis of this compound via Hydrolysis of Chlorotriphenylsilane (B103829)

This protocol describes the synthesis of this compound through the controlled hydrolysis of chlorotriphenylsilane.

Materials:

  • Chlorotriphenylsilane ((C₆H₅)₃SiCl)

  • Diethyl ether (anhydrous)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hexane

Procedure:

  • Dissolve chlorotriphenylsilane in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add a stoichiometric amount of water to the stirred solution from the dropping funnel. The reaction is exothermic and will produce hydrogen chloride gas. Ensure the reaction is performed in a well-ventilated fume hood.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the HCl.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the diethyl ether by rotary evaporation.

  • The crude product, primarily triphenylsilanol (B1683266), is then subjected to condensation.

  • To induce condensation of triphenylsilanol to this compound, the crude product can be heated under vacuum or treated with a catalytic amount of a base.[9]

  • For base-catalyzed condensation, dissolve the crude triphenylsilanol in a suitable solvent (e.g., toluene) and add a catalytic amount of a base (e.g., sodium hydroxide). Heat the mixture to reflux for several hours.

  • After cooling, wash the reaction mixture with water to remove the base.

  • Dry the organic layer, remove the solvent, and recrystallize the solid residue from a suitable solvent system (e.g., hexane/ethanol) to obtain pure this compound.

Reaction Mechanism and Visualization

The synthesis of this compound from chlorotriphenylsilane proceeds in two main steps: hydrolysis of the chlorosilane to form triphenylsilanol, followed by the condensation of two triphenylsilanol molecules to form the disiloxane.

Synthesis_of_this compound cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Chlorotriphenylsilane Chlorotriphenylsilane ((C₆H₅)₃SiCl) Triphenylsilanol Triphenylsilanol ((C₆H₅)₃SiOH) Chlorotriphenylsilane->Triphenylsilanol + H₂O Water Water (H₂O) Water->Triphenylsilanol HCl HCl Triphenylsilanol1 Triphenylsilanol ((C₆H₅)₃SiOH) Triphenylsilanol2 Triphenylsilanol ((C₆H₅)₃SiOH) This compound This compound (((C₆H₅)₃Si)₂O) Triphenylsilanol1->this compound + (C₆H₅)₃SiOH - H₂O Triphenylsilanol2->this compound Water_byproduct Water (H₂O)

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic and materials chemistry. Its rigid and bulky triphenylsilyl groups impart unique properties to polymers and materials, including high thermal stability and specific solubility characteristics. In the context of drug development, while not a therapeutic agent itself, its derivatives and related siloxane structures are explored for various applications:

  • Drug Delivery: Siloxane-based polymers can be engineered to create biocompatible and biodegradable matrices for controlled drug release.

  • Biomaterials: The inert and hydrophobic nature of polysiloxanes makes them suitable for use in medical devices and implants.

  • Prodrug Strategies: The triphenylsilyl group can be used as a bulky, lipophilic protecting group for hydroxyl functionalities in drug molecules, potentially improving their pharmacokinetic properties.

This technical guide provides a foundational understanding of this compound. Further research into its reactivity and the properties of its derivatives will continue to unlock its potential in various scientific and industrial applications.

References

A Technical Guide to the Solubility of Hexaphenyldisiloxane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

As of the latest literature review, specific, publicly available quantitative solubility data for hexaphenyldisiloxane in a range of organic solvents is limited. For structurally similar compounds, such as hexaphenylcyclotrisiloxane, qualitative descriptions suggest slight solubility in benzene (B151609) and sparing solubility in chloroform.[1]

To facilitate the systematic collection and comparison of solubility data, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
e.g., Toluene25Data to be determinedData to be determined
e.g., Acetone25Data to be determinedData to be determined
e.g., Chloroform25Data to be determinedData to be determined
e.g., Ethanol25Data to be determinedData to be determined
e.g., Benzene25Data to be determinedData to be determined
e.g., Hexane25Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid compound, such as this compound, in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the saturated solution by evaporating the solvent.

Materials:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure the solution is saturated.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Phase Separation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated syringe to prevent precipitation upon cooling.

    • Filter the solution through a syringe filter into a pre-weighed vial. The filter should be compatible with the solvent and have a pore size sufficient to remove all undissolved particles (e.g., 0.45 µm).

  • Solvent Evaporation and Quantification:

    • Record the weight of the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

    • Weigh the vial containing the dry this compound residue.

  • Calculation of Solubility:

    • Mass of the saturated solution: (Weight of vial with solution) - (Weight of empty vial)

    • Mass of dissolved this compound: (Weight of vial with residue) - (Weight of empty vial)

    • Mass of the solvent: (Mass of the saturated solution) - (Mass of dissolved this compound)

    • Solubility ( g/100 mL): (Mass of dissolved this compound / Volume of saturated solution withdrawn) * 100

    • Molar Solubility (mol/L): (Mass of dissolved this compound / Molecular weight of this compound) / Volume of saturated solution withdrawn (in L)

Spectroscopic Method (UV-Vis)

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis spectrum and follows the Beer-Lambert law.

Materials:

  • All materials from the Gravimetric Method

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the Gravimetric Method (steps 1 and 2).

    • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_quantification Quantification cluster_calculation Calculation A Select Solvent and Temperature B Add Excess this compound to Solvent A->B C Equilibrate at Constant Temperature with Agitation (24-48h) B->C D Allow Undissolved Solid to Settle C->D E Withdraw and Filter Supernatant D->E F Gravimetric Method E->F G Spectroscopic Method E->G F_1 Weigh Filtered Solution F->F_1 G_1 Prepare Calibration Curve G->G_1 F_2 Evaporate Solvent F_1->F_2 F_3 Weigh Dry Residue F_2->F_3 H Calculate Solubility (g/100mL, mol/L) F_3->H G_2 Dilute Saturated Solution G_3 Measure Absorbance G_2->G_3 G_3->H

Caption: Workflow for determining the solubility of this compound.

References

The Enduring Stability of Hexaphenyldisiloxane: A Deep Dive into its Thermal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexaphenyldisiloxane, a prominent member of the organosilicon family, is distinguished by its exceptional thermal stability, a property that underpins its utility in a wide array of high-performance applications. This technical guide delves into the core aspects of its thermal behavior, offering insights into its decomposition profile, the methodologies used to assess its stability, and the chemical pathways that govern its degradation at elevated temperatures. Understanding these characteristics is paramount for its effective application in fields ranging from advanced materials science to specialized pharmaceutical formulations where thermal stress is a critical consideration.

Quantitative Thermal Analysis: A Comparative Perspective

While specific thermogravimetric analysis (TGA) data for this compound is not extensively detailed in publicly available literature, a comprehensive understanding of its thermal stability can be elucidated by examining closely related phenyl-substituted siloxane compounds. The incorporation of phenyl groups into the siloxane backbone is a well-established strategy for enhancing thermal resistance due to the high energy of the silicon-phenyl (Si-Ph) bond and the steric hindrance provided by the bulky phenyl rings.[1]

The following table summarizes the thermal decomposition data for a selection of phenyl-containing silicone polymers, providing a comparative framework to infer the exceptional stability of this compound. The data is typically acquired through thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.

Compound/Material DescriptionOnset Decomposition Temp. (°C)Temp. at 10% Weight Loss (°C)AtmosphereReference
Phenyl-modified Silicone Gel (3.17 wt% phenyl)-480.0N₂[2]
Diphenyl Silicone Rubber> 410-Not Specified[3]
Polydimethylsiloxane (PDMS) (for comparison)~350-400-Inert[4]

Note: The data presented is for comparative purposes to illustrate the effect of phenyl substitution on the thermal stability of siloxanes. The exact decomposition temperatures for this compound may vary based on purity and experimental conditions.

Experimental Protocols: Unveiling Thermal Behavior

The thermal stability of this compound and related organosilicon compounds is primarily investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques provide quantitative data on mass loss and thermal events (e.g., melting, crystallization, and decomposition) as a function of temperature.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA experiment to evaluate the thermal stability of this compound would adhere to the following protocol:

  • Sample Preparation: A small, accurately weighed sample of high-purity this compound (typically 5-10 mg) is placed in an inert crucible, commonly made of alumina (B75360) or platinum.

  • Instrument Setup: The crucible is loaded into a TGA instrument. The system is then purged with a high-purity inert gas, such as nitrogen or argon, at a controlled flow rate (e.g., 20-50 mL/min) to eliminate oxygen and prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant, linear heating rate. A typical heating rate for such analyses is 10 °C/min or 20 °C/min.[2]

  • Data Acquisition: The instrument continuously monitors and records the mass of the sample as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters, including the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis weigh Weigh Sample (5-10 mg) load Load into Crucible weigh->load purge Purge with Inert Gas (N2/Ar) load->purge program Set Heating Program purge->program heat Heat Sample (e.g., 10°C/min) program->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA/DTG Curves record->analyze

A typical experimental workflow for Thermogravimetric Analysis (TGA).

Proposed Thermal Degradation Pathway

The thermal decomposition of this compound in an inert atmosphere is anticipated to proceed through a multi-step radical mechanism. The primary degradation pathways likely involve the homolytic cleavage of the silicon-phenyl (Si-Ph) bonds and the silicon-oxygen (Si-O) bonds of the siloxane backbone. The exceptional stability of the Si-Ph bond necessitates high temperatures for its scission.

The proposed degradation pathway can be visualized as follows:

  • Initiation: The process is initiated by the homolytic cleavage of a silicon-phenyl bond, generating a triphenylsilyl radical and a phenyl radical. This is the rate-determining step due to the high bond dissociation energy.

  • Propagation: The highly reactive phenyl radical can abstract a hydrogen atom from other this compound molecules (if any impurities are present) or, more likely, attack another Si-Ph bond, leading to the formation of biphenyl (B1667301) and another silyl (B83357) radical. The triphenylsilyl radical can undergo further reactions.

  • Scission of the Siloxane Backbone: At sufficiently high temperatures, the Si-O-Si linkage can also undergo homolytic cleavage, leading to the formation of highly reactive siloxy radicals.

  • Rearrangement and Product Formation: The various radical species can undergo complex rearrangement and combination reactions, leading to the formation of a variety of volatile products, such as benzene (B151609) and biphenyl, and a stable, cross-linked, silicon-containing char residue.

Degradation_Pathway cluster_initiation Initiation cluster_propagation Propagation & Scission cluster_products Products HPD This compound (Ph3Si-O-SiPh3) TPS_Radical Triphenylsilyl Radical (Ph3Si•) HPD->TPS_Radical High T (Si-Ph Cleavage) P_Radical Phenyl Radical (Ph•) HPD->P_Radical High T (Si-Ph Cleavage) Si_O_Scission Si-O-Si Bond Cleavage HPD->Si_O_Scission High T TPS_Radical->Si_O_Scission Residue Cross-linked Char Residue TPS_Radical->Residue Combination Volatiles Volatile Products (Benzene, Biphenyl) P_Radical->Volatiles H-Abstraction / Combination Siloxy_Radical Siloxy Radicals Si_O_Scission->Siloxy_Radical Siloxy_Radical->Residue Rearrangement & Cross-linking

Proposed thermal degradation pathway for this compound.

References

Hexaphenyldisiloxane: A Technical Guide to Safe Handling and Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for hexaphenyldisiloxane. The information is compiled to assist laboratory personnel in minimizing exposure risks and ensuring safe usage in research and development settings.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is an organosilicon compound with notable thermal stability and dielectric properties.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Molecular Formula C₃₆H₃₀OSi₂[1][2][3]
Molecular Weight 534.79 g/mol [4]
CAS Number 1829-40-9[1][2][3]
Appearance White to off-white crystal[1]
Melting Point 226 - 230 °C[1]
Purity ≥ 96% (GC)[1]
logP oct/wat 4.337[4]
Water Solubility (log10WS) -28.57 mol/l[4]

Toxicological Information

Detailed toxicological studies on this compound are limited. However, available safety data suggests the following potential health effects:

  • Inhalation: May cause irritation to the respiratory tract.[2]

  • Skin Contact: May cause mild skin irritation.[2]

  • Eye Contact: May cause eye irritation.[2]

  • Ingestion: No specific information is available.[2]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3][5]

Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust.[2]

  • Do not breathe dust.[2]

  • Use in a well-ventilated area, preferably with local exhaust ventilation.[2]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]

Storage:

  • Keep the container tightly closed.[2]

  • Store in a cool, well-ventilated place.[2]

  • Incompatible with oxidizing agents and strong acids.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

PPESpecification
Hand Protection Neoprene or nitrile rubber gloves.[2][6]
Eye Protection Chemical goggles. Contact lenses should not be worn.[2][6]
Skin and Body Protection Wear suitable protective clothing.[2]
Respiratory Protection A NIOSH-certified dust and mist (orange cartridge) respirator is recommended if inhalation of dust may occur.[2]

First Aid Measures

In case of exposure, follow these first-aid procedures:

  • General: Remove contaminated clothing and shoes. Seek medical advice if you feel unwell.[2]

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[2]

  • Skin Contact: Wash the affected area with plenty of soap and water.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2]

  • Ingestion: Never give anything by mouth to an unconscious person.[2]

Accidental Release Measures

In the event of a spill, follow these steps:

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate protective equipment as described in Section 4.[2]

  • Environmental Precautions: Prevent the substance from entering sewers and public waters.[2]

  • Methods for Cleaning Up: Sweep or shovel the spilled solid material into a suitable container for disposal.[2]

Experimental Protocols

Visualizations

The following diagrams illustrate standard safety workflows and principles applicable to the handling of this compound.

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store in Designated Area Inspect->Store SDS Review Safety Data Sheet (SDS) Store->SDS PPE Don Personal Protective Equipment (PPE) SDS->PPE Weigh Weigh Solid in Ventilated Enclosure PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Experiment Conduct Experiment Transfer->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose RemovePPE Remove and Clean PPE Dispose->RemovePPE G cluster_main Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

References

Hexaphenyldisiloxane: A Technical Guide to its Applications in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of hexaphenyldisiloxane in materials science. This compound, an organosilicon compound characterized by a siloxane backbone and six phenyl groups, offers exceptional thermal stability and unique dielectric properties. These characteristics make it a valuable component in the development of high-performance materials for a range of demanding applications, from electronics to advanced coatings. This document details its properties, synthesis, and diverse applications, supported by quantitative data, experimental protocols, and process visualizations.

Core Properties of this compound

This compound's utility in materials science stems from its distinct chemical and physical properties. The presence of the Si-O-Si backbone provides flexibility and thermal stability, while the bulky phenyl groups contribute to a high refractive index and excellent dielectric performance. A summary of its key properties is presented in Table 1.

PropertyValueUnit
Molecular Formula C₃₆H₃₀OSi₂-
Molecular Weight 534.81 g/mol
Melting Point 226 - 230°C
Boiling Point 494°C
Density 1.2g/cm³
Refractive Index 1.680-

Applications in Materials Science

This compound is a versatile building block and additive in various material systems. Its incorporation can significantly enhance the thermal, optical, and mechanical properties of polymers and composites.

High-Performance Polymers

This compound serves as a key intermediate in the synthesis of advanced silicone polymers, enhancing their mechanical strength and thermal resistance.[1] It is utilized in the manufacturing of high-performance electronic components, particularly in the production of insulating materials that improve the durability and efficiency of devices.[1] The introduction of phenyl groups into silicone resins has been shown to increase their molecular weight, hydrophobicity, softening point, and maximum degradation temperature.

Advanced Coatings and Adhesives

The addition of this compound can improve the performance of coatings and adhesives, leading to enhanced durability and resistance to environmental factors.[1] Its unique chemical structure allows for modifications that make it suitable for a variety of applications, including sealants and specialty lubricants.[1]

Optical Materials

Due to its high refractive index, this compound and other phenyl-rich silicones are of great interest for optical applications.[2] Phenyl-containing silicones are used as encapsulants for light-emitting diodes (LEDs) to improve light extraction efficiency.[3][4][5] These materials offer high thermal stability, which is crucial for the longevity of high-power LEDs.[3][6]

Flame Retardants

While direct quantitative data for this compound as a flame retardant is limited in the provided search results, related phenyl-containing silicon compounds, such as silsesquioxanes, have been investigated as flame retardants for epoxy resins.[7] The silicon-oxygen backbone can form a protective silica (B1680970) (SiO₂) layer upon combustion, which acts as a thermal barrier and reduces the release of flammable volatiles.

Experimental Protocols

Detailed experimental protocols for the direct use of this compound are not extensively available in the public domain. However, general procedures for the synthesis of related phenyl-silicone materials can be adapted.

General Procedure for Synthesis of Phenyl-Modified Silicone Resin

This protocol outlines a general method for synthesizing a phenyl-containing silicone resin via hydrolysis and polycondensation of phenyltriethoxysilane, which can be conceptually adapted for the incorporation of this compound.

Materials:

  • Phenyltriethoxysilane (PTES)

  • Methyltriethoxysilane (MTES)

  • Tetramethylcyclotetrasiloxane (D4H)

  • Octamethylcyclotetrasiloxane (D4)

  • Hexamethyldisiloxane (B120664) (MM)

  • Solid acid catalyst

  • Toluene (solvent)

Procedure:

  • Charge a reaction flask with the desired molar ratios of PTES, MTES, D4H, D4, and MM in toluene.

  • Add the solid acid catalyst to the mixture.

  • Heat the mixture to reflux and stir for a specified period to facilitate hydrolysis and polycondensation.

  • Monitor the reaction progress by measuring the viscosity or by spectroscopic methods (e.g., FT-IR to observe the disappearance of Si-OH groups).

  • Once the desired molecular weight or viscosity is achieved, cool the reaction mixture.

  • Neutralize the catalyst with a suitable agent (e.g., sodium bicarbonate).

  • Filter the solution to remove the catalyst and any solid byproducts.

  • Remove the solvent under reduced pressure to obtain the final phenyl-modified silicone resin.

  • Characterize the resin using techniques such as GPC (for molecular weight distribution), FT-IR, and NMR (for structural analysis), and TGA (for thermal stability).

General Protocol for Chemical Vapor Deposition (CVD) of Silica-like Films

While specific parameters for this compound are not provided, this protocol describes a general process for depositing silica-like thin films from an organosilicon precursor using Plasma-Enhanced Chemical Vapor Deposition (PECVD).

Equipment:

  • PECVD reactor

  • Vacuum pumps

  • Mass flow controllers for precursor and process gases

  • RF power supply

  • Substrate heater

Procedure:

  • Clean the substrate (e.g., silicon wafer, glass) to remove any contaminants.

  • Load the substrate into the PECVD chamber.

  • Evacuate the chamber to a base pressure in the range of 10⁻⁶ to 10⁻⁷ Torr.

  • Introduce the organosilicon precursor (e.g., hexamethyldisiloxane as a stand-in for this compound) vapor into the chamber at a controlled flow rate using a mass flow controller.

  • Introduce process gases, such as oxygen or argon, at controlled flow rates.

  • Set the substrate temperature to the desired deposition temperature.

  • Apply RF power to the electrodes to generate a plasma.

  • The precursor molecules decompose in the plasma and react to form a thin film on the substrate.

  • After the desired film thickness is achieved, turn off the RF power and gas flows.

  • Cool the substrate and vent the chamber to atmospheric pressure.

  • Characterize the deposited film for thickness (ellipsometry), composition (XPS, FT-IR), and morphology (SEM, AFM).[8]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate conceptual workflows for the synthesis and application of phenyl-containing silicones.

Synthesis_of_Phenyl_Silicone_Polymer cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product & Characterization This compound This compound Mixing Mixing This compound->Mixing Vinyl-terminated PDMS Vinyl-terminated PDMS Vinyl-terminated PDMS->Mixing Catalyst Catalyst Catalyst->Mixing Hydrosilylation Reaction Hydrosilylation Reaction Mixing->Hydrosilylation Reaction Heat Purification Purification Hydrosilylation Reaction->Purification Solvent Removal Phenyl-Silicone Polymer Phenyl-Silicone Polymer Purification->Phenyl-Silicone Polymer Characterization Characterization Phenyl-Silicone Polymer->Characterization FTIR, NMR, GPC, TGA

Caption: Conceptual workflow for the synthesis of a phenyl-silicone polymer.

CVD_Process_Workflow cluster_preparation Preparation cluster_deposition Deposition cluster_post_deposition Post-Deposition Substrate Cleaning Substrate Cleaning Chamber Evacuation Chamber Evacuation Substrate Cleaning->Chamber Evacuation Precursor Vaporization Precursor Vaporization Gas Introduction Gas Introduction Precursor Vaporization->Gas Introduction Chamber Evacuation->Gas Introduction High Vacuum Plasma Ignition Plasma Ignition Gas Introduction->Plasma Ignition Precursor + Process Gases Film Growth Film Growth Plasma Ignition->Film Growth RF Power Cooling & Venting Cooling & Venting Film Growth->Cooling & Venting Film Characterization Film Characterization Cooling & Venting->Film Characterization Ellipsometry, XPS, SEM

Caption: General workflow for a Chemical Vapor Deposition (CVD) process.

References

Hexaphenyldisiloxane: A Precursor for High-Performance Silicone Polymers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role of hexaphenyldisiloxane as a key precursor in the synthesis of advanced silicone polymers. Its unique chemical structure, rich in phenyl groups, imparts exceptional thermal stability, desirable dielectric properties, and enhanced mechanical strength to the resulting polysiloxanes. This document provides a comprehensive overview of its properties, synthesis methodologies for derivative polymers, and relevant characterization data.

Introduction to this compound

This compound, with the chemical formula C₃₆H₃₀OSi₂, is a white to off-white crystalline solid.[1] It is characterized by a central siloxane bond (Si-O-Si) flanked by two triphenylsilyl groups. This structure is fundamental to its utility as a precursor for phenyl-containing silicone polymers. The presence of six phenyl rings contributes significantly to the thermal stability and refractive index of the resulting polymers.[2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in polymer synthesis.

PropertyValueReference
Molecular Formula C₃₆H₃₀OSi₂[1]
Molecular Weight 534.81 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 226 - 230 °C[1]
Purity ≥ 96% (GC)[1]
CAS Number 1829-40-9[1]

Synthesis of Silicone Polymers from this compound

This compound can be utilized as a precursor for silicone polymers through two primary synthetic routes: hydrolysis and condensation, and ring-opening polymerization. These methods allow for the incorporation of the phenyl-rich siloxane backbone into the final polymer structure.

The hydrolysis and condensation pathway is a fundamental method for the synthesis of silicone resins.[4] In the context of this compound, this process would involve the cleavage of the Si-O-Si bond to form triphenylsilanol, which can then undergo condensation with other silanols or co-monomers to build the polymer chain.

Experimental Protocol: Hydrolysis and Condensation of Phenyl-Substituted Silanes (General Procedure)

  • Monomer Mixture Preparation: A mixture of methyltrichlorosilane, dimethyldichlorosilane, and phenyltrichlorosilane (B1630512) is prepared in a suitable solvent, such as toluene (B28343).[5]

  • Hydrolysis: The monomer/solvent mixture is slowly added to a reactor containing a mixture of toluene and water under vigorous stirring. The reaction temperature is maintained between 50-55°C.[5]

  • Acid Removal: After the addition is complete, the mixture is allowed to separate, and the lower acidic water layer is removed. The organic layer containing the silanol (B1196071) intermediates is then washed with hot water until neutral.[5]

  • Condensation: A catalyst, such as tetramethylammonium (B1211777) hydroxide, is added to the silanol solution. The mixture is heated under vacuum (e.g., -0.075 MPa at 55°C) for a specified period (e.g., 2 hours) to promote polycondensation.[5]

  • Stabilization and Isolation: A stabilizer, such as phosphoric acid, is added to neutralize the catalyst and terminate the reaction. The solvent is then removed under reduced pressure to yield the final methylphenyl silicone resin.[5]

Logical Workflow for Hydrolysis and Condensation

G cluster_prep Monomer Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Monomers This compound & Co-monomers Mix Mixing Monomers->Mix Solvent Toluene/Xylene Solvent->Mix Hydrolysis Hydrolysis (with Water) Mix->Hydrolysis Condensation Polycondensation (with Catalyst) Hydrolysis->Condensation Neutralization Neutralization Condensation->Neutralization Washing Washing Neutralization->Washing SolventRemoval Solvent Removal Washing->SolventRemoval Product Phenyl-Silicone Polymer SolventRemoval->Product

Caption: General workflow for silicone polymer synthesis via hydrolysis and condensation.

Anionic ring-opening polymerization (AROP) is another powerful technique for synthesizing well-defined polysiloxanes.[6] While this compound itself is a linear disiloxane, its derivatives or related cyclic phenyl-containing siloxanes can be used as monomers in ROP. For instance, triphenylsilanolate, which can be derived from the hydrolysis of this compound, could potentially act as an initiator for the ROP of cyclic siloxanes like hexamethylcyclotrisiloxane (B157284) (D3).

Experimental Protocol: Anionic Ring-Opening Polymerization of Cyclosiloxanes (General Procedure)

Note: This is a general protocol for AROP and is not specific to this compound as a direct monomer, but illustrates the synthesis of phenyl-containing silicones.

  • Initiator Synthesis: A lithium silanolate initiator is prepared by reacting a silanol with an organolithium reagent, such as n-butyllithium.[6]

  • Polymerization: The cyclic siloxane monomer (e.g., a mixture of octamethylcyclotetrasiloxane (B44751) and methylphenyl cyclosiloxane) is dissolved in an anhydrous solvent like THF. The initiator solution is then added to begin the polymerization. The reaction is typically carried out under an inert atmosphere at a controlled temperature.[4][6]

  • Termination: The living polymer chains are terminated by adding a quenching agent, such as a chlorosilane, to introduce specific end-groups.[6]

  • Purification: The resulting polymer is purified by precipitation in a non-solvent (e.g., methanol) to remove unreacted monomer and initiator residues. The polymer is then dried under vacuum.

Reaction Pathway for Anionic Ring-Opening Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Triphenylsilanolate (from this compound) ActiveCenter Formation of Active Center Initiator->ActiveCenter Monomer Cyclic Siloxane (e.g., D3 with Phenyl Groups) Monomer->ActiveCenter ChainGrowth Chain Growth ActiveCenter->ChainGrowth Addition of Monomer Units FinalPolymer Phenyl-Silicone Polymer ChainGrowth->FinalPolymer Quenching Quenching Agent Quenching->FinalPolymer

Caption: Conceptual pathway for anionic ring-opening polymerization to produce phenyl-silicone polymers.

Properties of Phenyl-Containing Silicone Polymers

The incorporation of phenyl groups from precursors like this compound significantly influences the properties of the resulting silicone polymers.

The presence of phenyl groups enhances the thermal stability of silicone resins. Thermogravimetric analysis (TGA) of silicone resins containing Si-O-Ph cross-linking shows a significant increase in the degradation temperature. For example, a novel silicone resin containing phenolic hydroxyl groups exhibited a 5% weight loss temperature (Td5) of up to 606°C in a nitrogen atmosphere.[7]

Table 2: Thermal Properties of Phenyl-Containing Silicone Resins

Polymer SystemCuring Temperature (°C)Td5 (°C, N₂)Char Yield at 800°C (%, N₂)Reference
Silicone Resin with Ph-OH groups35060691.1[7]
Silicone Resin with TFVE groups-461-[6]
Phenyl-Modified Silicone Gel-480 (Td10)-[8]

The mechanical properties of silicone elastomers are also influenced by the phenyl content. Studies on phenyl silicone rubber have shown that increasing the phenyl content can affect properties such as tensile strength, elongation at break, and hardness.

Table 3: Mechanical Properties of Phenyl Silicone Rubber

Note: This data is for a methyl phenyl vinyl silicone rubber and is illustrative of the expected trends.

Phenyl Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Reference
205.44456-[2]
40---[9]

Characterization of Phenyl-Containing Silicone Polymers

A variety of analytical techniques are employed to characterize the structure and properties of silicone polymers derived from this compound and related precursors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR are used to confirm the chemical structure, determine the composition (e.g., phenyl and vinyl content), and analyze the microstructure of the polymers.[6][10]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.[11][12]

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymers by measuring weight loss as a function of temperature.[13]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as the glass transition temperature (Tg).[4]

Conclusion

This compound serves as a valuable precursor for the synthesis of high-performance silicone polymers with enhanced thermal stability and tailored mechanical properties. The incorporation of its phenyl-rich structure can be achieved through established polymerization techniques such as hydrolysis-condensation and ring-opening polymerization. While specific, detailed experimental data for this compound is not extensively reported in readily available literature, the principles of phenyl-silicone chemistry provide a strong framework for its application in developing advanced materials for demanding applications in research, electronics, and beyond. Further research into the direct polymerization of this compound could unlock new avenues for creating novel silicone materials with precisely controlled properties.

References

The Dawn of Phenylsilicones: Unraveling the Discovery and History of Hexaphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Organosilicon Chemistry and Drug Development

The journey into the world of organosilicon chemistry reveals a rich history of meticulous experimentation and groundbreaking discoveries. Among the myriad of compounds synthesized, hexaphenyldisiloxane stands as a cornerstone in the development of phenyl-substituted silicones. This in-depth technical guide explores the discovery and history of this pivotal molecule, offering researchers, scientists, and drug development professionals a comprehensive understanding of its origins, synthesis, and foundational properties.

From "Sticky Messes" to a New Class of Compounds: The Pioneering Work of Frederic Kipping

The story of this compound is intrinsically linked to the pioneering work of English chemist Frederic Stanley Kipping.[1] At the turn of the 20th century, Kipping embarked on a systematic investigation of the organic compounds of silicon, a field then in its infancy.[1] His extensive research, detailed in a series of papers titled "Organic derivatives of silicon," laid the groundwork for modern silicone chemistry.

While the exact date of the first synthesis of this compound is not definitively cited in readily available literature, its formation is a direct consequence of Kipping's extensive work on the hydrolysis of phenyl-substituted chlorosilanes. In his investigations into what were then termed "siliconic acids," Kipping and his co-worker Arthur James Meads studied the reaction of phenylsilicon trichloride (B1173362) with water. Their work, published in 1914, detailed the complex condensation products that arose from such reactions. It is within this body of research that the formation of this compound, through the condensation of its precursor triphenylsilanol (B1683266), was implicitly established.

The Foundational Synthesis: Hydrolysis and Condensation

The primary pathway to this compound in these early investigations was a two-step process initiated by the hydrolysis of a triphenylsilyl halide, followed by the condensation of the resulting triphenylsilanol.

Experimental Protocol: Synthesis of this compound via Triphenylsilanol Condensation (Kipping, c. 1914 - inferred)

This protocol is based on the general methods described by Kipping in his studies of phenylsilicon compounds.

Step 1: Hydrolysis of Triphenylchlorosilane to Triphenylsilanol

  • Reaction Setup: A solution of triphenylchlorosilane in a suitable organic solvent, such as diethyl ether, is prepared in a flask equipped with a dropping funnel and a stirrer.

  • Hydrolysis: Water is slowly added to the stirred solution of triphenylchlorosilane. The reaction is exothermic and proceeds with the evolution of hydrogen chloride gas.

  • Neutralization: After the addition of water is complete, the ethereal solution is washed with a dilute solution of sodium carbonate to neutralize the hydrochloric acid, followed by washing with water until neutral.

  • Isolation: The ether layer is separated and dried over anhydrous sodium sulfate. The solvent is then removed by distillation, yielding crude triphenylsilanol.

  • Purification: The crude triphenylsilanol is purified by recrystallization from a suitable solvent, such as benzene (B151609) or a mixture of benzene and petroleum ether.

Step 2: Condensation of Triphenylsilanol to this compound

  • Thermal Condensation: The purified triphenylsilanol is heated above its melting point. The condensation reaction occurs with the elimination of a molecule of water, forming the stable Si-O-Si linkage of this compound.

  • Isolation and Purification: The resulting solid, this compound, is then purified by recrystallization from a high-boiling solvent, such as toluene (B28343) or xylene.

A more modern approach, described by H. Harry Szmant and Gene A. Brost in 1950, involves the base-catalyzed conversion of triphenylsilanol to this compound.

Experimental Protocol: Base-Catalyzed Synthesis of this compound (Szmant and Brost, 1950)
  • Reaction Mixture: Triphenylsilanol is dissolved in a suitable solvent, and a catalytic amount of a strong base, such as sodium hydroxide, is added.

  • Reaction Conditions: The mixture is heated under reflux for a specified period to drive the condensation reaction to completion.

  • Workup: The reaction mixture is cooled, and the product is isolated by filtration. The crude this compound is then washed to remove any remaining base and unreacted starting material.

  • Purification: The product is purified by recrystallization.

Quantitative Data from Early Studies

The following table summarizes the key quantitative data for this compound as reported in historical and modern chemical literature.

PropertyValueSource
Molecular Formula C₃₆H₃₀OSi₂
Molecular Weight 534.80 g/mol
Melting Point ~225 °C
Boiling Point 494 °C
Density 1.2 g/cm³

Logical Relationships in the Synthesis of this compound

The synthesis of this compound is a clear illustration of fundamental reactions in organosilicon chemistry. The following diagram outlines the logical progression from a silicon halide precursor to the final disiloxane.

Synthesis_Pathway cluster_grignard Grignard Reaction cluster_hydrolysis Hydrolysis cluster_condensation Condensation SiCl4 Silicon Tetrachloride (SiCl₄) Triphenylchlorosilane Triphenylchlorosilane (Ph₃SiCl) SiCl4->Triphenylchlorosilane + 3 PhMgBr Grignard Phenylmagnesium Bromide (PhMgBr) Triphenylsilanol Triphenylsilanol (Ph₃SiOH) Triphenylchlorosilane->Triphenylsilanol + H₂O - HCl Water Water (H₂O) This compound This compound ((Ph₃Si)₂O) Triphenylsilanol->this compound + Ph₃SiOH - H₂O Heat Heat (Δ) or Base Catalyst HCl HCl H2O_elim H₂O

Synthesis Pathway of this compound

This flowchart illustrates the multi-step synthesis of this compound, starting from silicon tetrachloride. The initial Grignard reaction forms the crucial carbon-silicon bonds of triphenylchlorosilane. Subsequent hydrolysis yields triphenylsilanol, which then undergoes condensation to produce the final product, this compound.

Conclusion

The discovery and synthesis of this compound by Frederic Kipping and his contemporaries marked a significant milestone in the history of organosilicon chemistry. What may have initially been considered academic curiosities or "sticky messes" evolved into a foundational understanding of the formation and properties of the siloxane bond. The straightforward yet elegant synthesis of this compound from readily accessible precursors paved the way for the development of a vast array of phenyl-substituted silicones with diverse applications. For today's researchers, a deep appreciation of this historical context provides a solid foundation for innovation in the ever-expanding field of silicon-based materials.

References

commercial sources and suppliers of Hexaphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Properties, Sources, and Applications of a Versatile Organosilicon Compound

Hexaphenyldisiloxane [CAS No. 1829-40-9], a prominent organosilicon compound, is distinguished by its exceptional thermal stability and unique dielectric properties. Characterized by a siloxane (Si-O-Si) backbone flanked by six phenyl groups, this crystalline solid serves as a critical component and building block in advanced materials science, particularly in the formulation of high-performance polymers, electronics, and specialty chemicals. This guide provides a technical overview of its commercial availability, physicochemical properties, and key applications, including a detailed experimental protocol for its use as a catalyst.

Commercial Sources and Suppliers

This compound is available from a range of chemical suppliers, offering various grades and purities suitable for research, development, and manufacturing. The table below summarizes key commercial sources.

SupplierProduct Name/NumberPurity/Grade
Sigma-Aldrich This compound, technical (Product No. 52912)≥90% (HPLC)
Chem-Impex This compound≥96% (GC)
TCI Chemical This compound (Product No. H0561)>96.0% (GC)
Career Henan Chemical Co. This compoundMin. 98% (HPLC)
American Custom Chemicals Corp. This compound95.00%

Physicochemical Properties

The robust chemical structure of this compound imparts a unique set of physical and chemical properties, making it suitable for demanding applications. These properties are summarized in the table below.

PropertyValue
CAS Number 1829-40-9
Molecular Formula C₃₆H₃₀OSi₂
Molecular Weight 534.81 g/mol
Appearance White to off-white crystalline powder
Melting Point 226 - 230 °C
Boiling Point 494 °C
Flash Point >200 °C
Density 1.2 g/cm³
Refractive Index 1.680
Octanol/Water Partition Coefficient (logP) 4.337 (Calculated)
Water Solubility Insoluble (log₁₀WS = -28.57, Calculated)[1]

Key Applications in Research and Development

This compound's high thermal resistance and stable chemical nature make it a valuable compound for several advanced applications:

  • Polymer Synthesis: It serves as a crucial intermediate and building block in the synthesis of advanced silicone polymers, such as polyphenylsiloxane resins. Its incorporation enhances the mechanical strength, thermal resistance, and durability of the final polymer.

  • High-Performance Electronics: Due to its excellent dielectric properties, it is used in the manufacture of high-performance insulation materials and as a dielectric fluid, enhancing the efficiency and longevity of electronic components.[1]

  • Flame Retardants: It is utilized in the formulation of flame-retardant resin compositions, where it contributes to the thermal stability and fire resistance of materials used in electronics and construction.

  • Catalysis: Research has demonstrated its effectiveness as a catalyst in directing solid-state inorganic reactions at lower temperatures. A notable example is its use in increasing the yield of pyrite (B73398) (FeS₂) in metathesis reactions.[1]

  • Material Science: It is employed in the synthesis of cross-linked porous polymers, which have applications in water treatment and other separation technologies.

  • Coatings and Adhesives: The addition of this compound can significantly improve the performance of coatings and adhesives, providing enhanced durability and resistance to environmental factors.[1]

Experimental Protocols

One of the novel applications of this compound is its role in catalyzing solid-state reactions. The following protocol details its use in the synthesis of iron pyrite (FeS₂), based on published research.[1]

Protocol: Catalytic Synthesis of Iron Pyrite (FeS₂) via Solid-State Metathesis

This protocol describes a low-temperature, solid-state metathesis reaction to produce iron pyrite (FeS₂) from iron(II) chloride (FeCl₂) and sodium disulfide (Na₂S₂), using this compound as a catalyst to increase product yield.

Materials:

  • Iron(II) chloride (FeCl₂), anhydrous

  • Sodium disulfide (Na₂S₂)

  • This compound ((C₆H₅)₆Si₂O)

  • Inert, dry solvent (e.g., Toluene) for handling, if necessary

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox

Equipment:

  • Ball mill or mortar and pestle

  • Glass reaction vessel or ampule suitable for heating under inert atmosphere

  • Tube furnace or oven capable of maintaining 150 °C

  • Vacuum line

  • X-ray diffractometer (XRD) for product analysis

Procedure:

  • Preparation of Reactants: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox) to prevent oxidation of reactants.

  • Mixing: Stoichiometric amounts of anhydrous FeCl₂ and Na₂S₂ are combined in a 1:1 molar ratio.

  • Catalyst Addition: A catalytic amount of this compound (e.g., 1-5 mol%) is added to the reactant mixture.

  • Homogenization: The mixture of reactants and catalyst is thoroughly ground together using a ball mill or a mortar and pestle to ensure intimate contact and homogeneity.

  • Reaction Setup: The homogenized powder is transferred to a glass reaction vessel or ampule. The vessel is then evacuated and sealed under vacuum or backfilled with an inert gas like argon.

  • Thermal Reaction: The sealed vessel is placed in a tube furnace and heated to 150 °C. The reaction is allowed to proceed at this temperature for a specified duration (e.g., 12-24 hours). The presence of this compound is shown to circumvent diffusion-limited intermediates that would otherwise hinder the reaction at this low temperature.[1]

  • Cooling and Product Recovery: After the reaction period, the furnace is turned off, and the vessel is allowed to cool to room temperature.

  • Purification: The resulting solid product contains FeS₂ and sodium chloride (NaCl) as a byproduct. The NaCl can be removed by washing the product with deionized water. The purified FeS₂ is then dried under vacuum.

  • Analysis: The final product is analyzed using powder X-ray diffraction (XRD) to confirm the crystalline phase of pyrite and to assess the yield and purity.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Weigh FeCl₂ mix Homogenize Reactants (Ball Mill / Mortar & Pestle) p1->mix p2 Weigh Na₂S₂ p2->mix p3 Weigh this compound (Catalyst) p3->mix seal Load & Seal Vessel (Under Vacuum/Ar) mix->seal heat Heat to 150°C seal->heat wash Wash with DI Water (Remove NaCl) heat->wash dry Dry Product (Under Vacuum) wash->dry xrd Analyze via XRD dry->xrd

Experimental workflow for the catalytic synthesis of Pyrite (FeS₂).

Safety and Handling

This compound is classified as an irritant. Users should consult the Safety Data Sheet (SDS) from their supplier before use.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

  • Storage: Store at room temperature in a dry, well-sealed container.

References

Hexaphenyldisiloxane and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexaphenyldisiloxane, a prominent organosilicon compound, and its derivatives are attracting significant interest across various scientific disciplines, including materials science and medicinal chemistry. Characterized by a flexible siloxane backbone and rigid phenyl groups, these compounds exhibit a unique combination of thermal stability, chemical resistance, and tunable physicochemical properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of this compound and its functionalized analogues, with a focus on experimental protocols and quantitative data to support research and development activities.

Core Compound: this compound

This compound [(Ph₃Si)₂O] serves as the foundational structure for a diverse range of derivatives. Its inherent properties make it a valuable precursor and reference compound.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₃₆H₃₀OSi₂
Molecular Weight 534.81 g/mol
Appearance White to off-white crystalline powder
Melting Point 226-230 °C
Boiling Point 494 °C
Density 1.2 g/cm³
Refractive Index 1.680
Spectroscopic Data of this compound

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is characterized by signals corresponding to the phenyl protons. Due to the complex coupling patterns of aromatic protons, the spectrum typically exhibits multiplets in the range of δ 7.2-7.6 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. For this compound, the phenyl carbons typically resonate in the region of δ 128-135 ppm. The number of distinct signals will depend on the symmetry of the molecule in the chosen solvent.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups.

Wavenumber (cm⁻¹)Assignment
3070-3050Aromatic C-H stretch
1590C=C aromatic ring stretch
1430Si-Ph stretch
1120-1000Si-O-Si asymmetric stretch
740-690C-H out-of-plane bend (monosubstituted benzene)

Synthesis of this compound

The primary synthetic route to this compound involves the controlled hydrolysis or condensation of a triphenylsilanol (B1683266) precursor.

Experimental Protocol: Synthesis of this compound from Triphenylsilanol

This protocol details the base-catalyzed condensation of triphenylsilanol to yield this compound.

Materials:

  • Triphenylsilanol (Ph₃SiOH)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Toluene (B28343) or other high-boiling aromatic solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexane or other suitable non-polar solvent for recrystallization

Procedure:

  • A solution of triphenylsilanol in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • A catalytic amount of sodium hydroxide is added to the solution.

  • The reaction mixture is heated to reflux. The water formed during the condensation reaction is azeotropically removed using the Dean-Stark trap.

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solution is washed with water to remove the base catalyst.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure this compound as a white crystalline solid.

Derivatives of this compound

The functionalization of the phenyl rings of this compound allows for the modulation of its physical and chemical properties, opening avenues for new applications. Common derivatization strategies include electrophilic aromatic substitution to introduce functional groups such as alkoxy and amino moieties.

Methoxy-Substituted this compound Derivatives

The introduction of methoxy (B1213986) groups can enhance the polarity and solubility of the parent compound.

Synthesis of Bis[tris(4-methoxyphenyl)silyl] ether:

This derivative can be synthesized from the corresponding methoxy-substituted triphenylsilanol precursor following a similar condensation protocol as described for the parent compound.

Properties of a Representative Methoxy-Substituted Derivative:

PropertyBis[tris(4-methoxyphenyl)silyl] ether
Molecular Formula C₄₂H₄₂O₇Si₂
Molecular Weight 715.0 g/mol
¹H NMR (CDCl₃, δ ppm) ~ 7.4-7.6 (d, Ar-H), ~6.9-7.1 (d, Ar-H), ~3.8 (s, OCH₃)
¹³C NMR (CDCl₃, δ ppm) ~160 (Ar-C-O), ~135 (Ar-C), ~114 (Ar-C), ~55 (OCH₃)
FT-IR (cm⁻¹) 2960, 2835 (C-H stretch), 1600, 1500 (C=C aromatic), 1250 (C-O stretch), 1090 (Si-O-Si stretch)
Amino-Substituted this compound Derivatives

The incorporation of amino groups provides sites for further chemical modification and can impart new biological activities.

Synthesis of Bis[tris(4-aminophenyl)silyl] ether:

The synthesis of amino-substituted derivatives often involves the reduction of a corresponding nitro-substituted precursor.

Properties of a Representative Amino-Substituted Derivative:

PropertyBis[tris(4-aminophenyl)silyl] ether
Molecular Formula C₃₆H₃₆N₆OSi₂
Molecular Weight 624.9 g/mol
¹H NMR (DMSO-d₆, δ ppm) ~ 7.1-7.3 (d, Ar-H), ~6.5-6.7 (d, Ar-H), ~5.1 (s, NH₂)
¹³C NMR (DMSO-d₆, δ ppm) ~150 (Ar-C-N), ~135 (Ar-C), ~113 (Ar-C)
FT-IR (cm⁻¹) 3450, 3350 (N-H stretch), 3030 (C-H aromatic), 1620 (N-H bend), 1510 (C=C aromatic), 1090 (Si-O-Si stretch)

Visualizing Synthesis and Characterization Workflows

To aid in the conceptualization of the experimental processes, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Diagram 1: Synthesis Pathway of this compound

Synthesis_of_this compound Triphenylsilanol Triphenylsilanol (Ph3SiOH) Condensation Condensation Reaction Triphenylsilanol->Condensation Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Condensation Toluene Toluene (Solvent) Toluene->Condensation Heat Reflux Water_Removal Azeotropic Removal of Water Heat->Water_Removal Condensation->Heat This compound This compound ((Ph3Si)2O) Condensation->this compound

Caption: General synthesis pathway for this compound.

Diagram 2: Experimental Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesized Product Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS MP Melting Point Analysis Purification->MP TGA Thermal Gravimetric Analysis (TGA) Purification->TGA

Caption: A typical workflow for the characterization of synthesized compounds.

Applications and Future Directions

The exceptional thermal stability of this compound and its derivatives makes them suitable for high-temperature applications, such as in advanced polymers and lubricants. In the realm of drug development, the siloxane core can be utilized as a biocompatible scaffold, and the tunable functionality of the phenyl rings allows for the design of molecules with specific biological targets. The introduction of pharmacophoric groups onto the this compound framework is a promising strategy for the development of novel therapeutic agents. Future research will likely focus on expanding the library of functionalized derivatives and exploring their potential in areas such as targeted drug delivery, bioimaging, and materials for biomedical devices.

Methodological & Application

Application Notes and Protocols for the Synthesis of High Refractive Index Polymers Utilizing Hexaphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of high refractive index (HRI) polymers incorporating hexaphenyldisiloxane. The inclusion of the bulky, phenyl-rich this compound moiety into a polymer backbone is a key strategy for significantly increasing the refractive index, a critical property for advanced optical applications in medical devices, drug delivery systems, and advanced materials. This document outlines two primary synthetic strategies: the synthesis of a poly(siloxane-imide) and a polysiloxane via hydrosilylation, both starting from a functionalized this compound derivative.

Introduction

High refractive index polymers are essential for the miniaturization and enhanced performance of optical components. In the realm of drug development and biomedical devices, HRI polymers find applications in implantable lenses, optical sensors, and drug delivery vehicles where precise light manipulation is required. This compound is an attractive building block for HRI polymers due to its high phenyl content, which contributes significantly to molar refractivity, and the inherent flexibility and thermal stability of the siloxane bond.[1][2]

This document provides detailed protocols for the synthesis of HRI polymers based on the functionalization of this compound, a commercially available starting material. The protocols are designed to be adaptable for various research and development needs.

Key Synthetic Strategies

Two primary pathways for the synthesis of HRI polymers from this compound are presented:

  • Poly(siloxane-imide) Synthesis: This approach involves the synthesis of a novel diamine monomer derived from this compound, followed by polycondensation with a commercial dianhydride. Polyimides are known for their excellent thermal stability and high refractive indices.[3]

  • Polysiloxane Synthesis via Hydrosilylation: This method entails the synthesis of a divinyl-functionalized this compound monomer, which is then copolymerized with a hydride-terminated siloxane oligomer. Hydrosilylation is a highly efficient and clean reaction for creating silicon-carbon bonds.[4]

Protocol 1: Synthesis of High Refractive Index Poly(siloxane-imide)

This protocol details the synthesis of a high refractive index poly(siloxane-imide) in a two-step process: (1) synthesis of a diamine-functionalized this compound monomer, and (2) polymerization of the diamine with a commercially available dianhydride.

Part 1: Synthesis of 1,3-Bis(4-aminophenyl)this compound (BAP-HPDS)

This procedure is a proposed synthesis based on established methods for the amination of aromatic compounds.

Experimental Protocol:

  • Materials:

  • Procedure:

    • In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve this compound (1 equivalent) and 4-fluoroaniline (2.2 equivalents) in anhydrous DMF.

    • Add anhydrous potassium carbonate (3 equivalents) to the solution.

    • Heat the reaction mixture to 150 °C and maintain for 24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of methanol/water (1:1 v/v) to precipitate the product.

    • Filter the precipitate, wash thoroughly with water and then with methanol.

    • Recrystallize the crude product from a mixture of toluene and heptane (B126788) to yield pure 1,3-Bis(4-aminophenyl)this compound (BAP-HPDS).

    • Dry the final product under vacuum at 80 °C for 12 hours.

Characterization: The structure of the synthesized diamine should be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Part 2: Polymerization of BAP-HPDS with 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (B1165640) (6FDA)

Experimental Protocol:

  • Materials:

    • 1,3-Bis(4-aminophenyl)this compound (BAP-HPDS) (synthesized in Part 1)

    • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

    • N-Methyl-2-pyrrolidone (NMP, anhydrous)

    • Acetic anhydride

    • Pyridine (B92270)

  • Procedure:

    • In a dry, nitrogen-purged flask, dissolve BAP-HPDS (1 equivalent) in anhydrous NMP with stirring.

    • Once the diamine is fully dissolved, add 6FDA (1 equivalent) in one portion.

    • Continue stirring at room temperature for 12 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.

    • For chemical imidization, add acetic anhydride (4 equivalents) and pyridine (2 equivalents) to the poly(amic acid) solution.

    • Stir the mixture at room temperature for 1 hour, and then heat to 120 °C for 4 hours.

    • Precipitate the polymer by pouring the cooled solution into a large volume of methanol.

    • Collect the fibrous polymer by filtration, wash with methanol, and dry in a vacuum oven at 150 °C for 24 hours.

Characterization: The resulting poly(siloxane-imide) can be characterized by GPC (for molecular weight), DSC (for glass transition temperature), and its refractive index can be measured using an Abbe refractometer.

Quantitative Data for Phenyl-Containing Polyimides

The following table summarizes typical properties of polyimides containing siloxane and phenyl groups, providing an expected range for the synthesized polymer.

PropertyExpected Value
Refractive Index (nD)1.55 - 1.65
Glass Transition Temperature (Tg)180 - 250 °C
Molecular Weight (Mw)50,000 - 150,000 g/mol
Optical Transparency> 90% in the visible range

Diagrams

Polyimide_Synthesis HPDS This compound BAP_HPDS 1,3-Bis(4-aminophenyl)this compound (BAP-HPDS) HPDS->BAP_HPDS K2CO3, DMF Fluoroaniline 4-Fluoroaniline Fluoroaniline->BAP_HPDS Polyamic_Acid Poly(amic acid) BAP_HPDS->Polyamic_Acid NMP SixFDA 6FDA SixFDA->Polyamic_Acid Polyimide High Refractive Index Poly(siloxane-imide) Polyamic_Acid->Polyimide Acetic Anhydride, Pyridine

Caption: Synthesis of a high refractive index poly(siloxane-imide).

Protocol 2: Synthesis of High Refractive Index Polysiloxane via Hydrosilylation

This protocol outlines the synthesis of a high refractive index polysiloxane through (1) the preparation of a divinyl-functionalized this compound monomer and (2) its subsequent hydrosilylation polymerization with a hydride-terminated siloxane.

Part 1: Synthesis of 1,3-Divinylthis compound (DV-HPDS)

This proposed synthesis is based on established Grignard reactions with chlorosilanes.

Experimental Protocol:

  • Materials:

    • 1,3-Dichlorothis compound

    • Vinylmagnesium bromide (1.0 M solution in THF)

    • Tetrahydrofuran (THF, anhydrous)

    • Diethyl ether

    • Saturated aqueous ammonium (B1175870) chloride solution

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 1,3-dichlorothis compound (1 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add vinylmagnesium bromide solution (2.2 equivalents) dropwise via the dropping funnel over 1 hour.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure 1,3-Divinylthis compound (DV-HPDS).

Characterization: The structure of the synthesized divinyl monomer should be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Part 2: Hydrosilylation Polymerization of DV-HPDS

Experimental Protocol:

  • Materials:

    • 1,3-Divinylthis compound (DV-HPDS) (synthesized in Part 1)

    • 1,1,3,3-Tetramethyldisiloxane (B107390) (or other hydride-terminated siloxane)

    • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)

    • Toluene (anhydrous)

  • Procedure:

    • In a dry, nitrogen-purged flask, dissolve DV-HPDS (1 equivalent) and 1,1,3,3-tetramethyldisiloxane (1 equivalent) in anhydrous toluene.

    • Add Karstedt's catalyst (10 ppm Pt) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 24 hours. The progress of the reaction can be monitored by the disappearance of the Si-H stretching band in the FTIR spectrum (~2120 cm⁻¹).

    • After the reaction is complete, cool the solution to room temperature.

    • The polymer can be used as a solution or precipitated by adding the toluene solution to a large volume of methanol.

    • Collect the polymer and dry it in a vacuum oven at 60 °C for 24 hours.

Characterization: The resulting polysiloxane can be characterized by GPC for molecular weight determination, DSC for thermal analysis, and its refractive index can be measured.

Quantitative Data for Phenyl-Containing Polysiloxanes

The following table provides expected property ranges for the synthesized high refractive index polysiloxane.

PropertyExpected Value
Refractive Index (nD)1.50 - 1.60
Glass Transition Temperature (Tg)-20 to 50 °C
Molecular Weight (Mw)10,000 - 100,000 g/mol
AppearanceClear, viscous liquid to a flexible solid

Diagrams

Hydrosilylation_Synthesis DCHPDS 1,3-Dichlorothis compound DVHPDS 1,3-Divinylthis compound (DV-HPDS) DCHPDS->DVHPDS THF VMB Vinylmagnesium Bromide VMB->DVHPDS HRIPolysiloxane High Refractive Index Polysiloxane DVHPDS->HRIPolysiloxane Karstedt's Catalyst, Toluene TMDS 1,1,3,3-Tetramethyldisiloxane TMDS->HRIPolysiloxane

Caption: Synthesis of a high refractive index polysiloxane via hydrosilylation.

Applications in Research and Drug Development

The high refractive index polymers synthesized using these protocols have potential applications in:

  • Ophthalmic Devices: Development of intraocular lenses, contact lenses, and corneal inlays with improved optical performance.[5]

  • Drug Delivery: Encapsulation of photosensitive drugs where light focusing or scattering properties are critical for controlled release.

  • Biosensors: Fabrication of waveguides and other optical components for enhanced sensitivity in biosensing platforms.

  • Advanced Coatings: Creation of anti-reflective or high-reflectivity coatings for medical and research instrumentation.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Grignard reagents are highly reactive and should be handled under an inert atmosphere.

  • Platinum catalysts can be toxic and should be handled with appropriate care.

This document provides a foundation for the synthesis of high refractive index polymers using this compound. Researchers are encouraged to adapt and optimize these protocols to meet the specific requirements of their applications.

References

Hexaphenyldisiloxane in Polysiloxane Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenyldisiloxane is a significant organosilicon compound characterized by a disiloxane (B77578) bond flanked by six phenyl groups. While not typically employed as a direct monomer in chain-growth polymerization due to the high stability of its siloxane bond and the steric hindrance imparted by the bulky phenyl groups, it serves as a crucial precursor and model compound for the synthesis of high-phenyl-content polysiloxanes. These polymers are of great interest in advanced materials and pharmaceutical applications owing to their exceptional thermal stability, high refractive index, and excellent resistance to radiation.

This document provides detailed application notes and experimental protocols focused on the synthesis of polyphenylsiloxanes, where this compound is a key conceptual starting point, leading to the synthesis of the polymerizable monomer, hexaphenylcyclotrisiloxane (B1329326). The primary method detailed is the ring-opening polymerization (ROP) of this cyclic monomer. Additionally, the potential role of this compound as a chain-terminating agent to control polymer molecular weight is discussed.

Application Notes

High-phenyl-content polysiloxanes, such as poly(diphenylsiloxane), exhibit a unique set of properties that make them suitable for specialized applications:

  • High Thermal Stability: The incorporation of phenyl groups into the siloxane backbone significantly enhances the thermal and thermo-oxidative stability of the polymer. Poly(diphenylsiloxane) demonstrates remarkable stability at elevated temperatures.[1][2][3]

  • Enhanced Mechanical Properties: The rigid phenyl groups contribute to increased stiffness and mechanical strength compared to conventional polydimethylsiloxanes (PDMS).[4]

  • Radiation Resistance: The aromatic nature of the phenyl groups provides improved resistance to degradation by high-energy radiation.

  • High Refractive Index: The presence of numerous phenyl groups results in polymers with a high refractive index, making them valuable for optical applications, such as in LED encapsulation and advanced coatings.[5]

  • Low-Temperature Flexibility: Copolymerization of diphenylsiloxane units with dimethylsiloxane units can disrupt the crystallinity of PDMS, leading to materials with enhanced flexibility at low temperatures.[4][6]

The synthesis of these high-performance polymers is primarily achieved through the ring-opening polymerization of cyclic phenyl-substituted siloxanes, with hexaphenylcyclotrisiloxane being a key monomer.

Data Presentation

The following tables summarize the typical properties of the monomer and the resulting polymer.

Table 1: Properties of Hexaphenylcyclotrisiloxane

PropertyValue
Molecular Formula C₃₆H₃₀O₃Si₃
Molecular Weight 594.9 g/mol
Appearance White crystalline solid
Melting Point 188-190 °C
Boiling Point >400 °C

Table 2: Typical Properties of Poly(diphenylsiloxane)

PropertyValue
Glass Transition Temperature (Tg) -59 °C (for a copolymer with dimethylsiloxane)[6]
Thermal Decomposition Temperature (TGA, 5% weight loss) > 400 °C in N₂ (for copolymers)[1][2]
Tensile Strength Up to 1.312 MPa (for a modified MQ resin)[5]
Elongation at Break Up to 188% (for a modified MQ resin)[5]
Refractive Index ~1.465 (for a divinyl terminated copolymer)[7]

Experimental Protocols

Protocol 1: Synthesis of Hexaphenylcyclotrisiloxane Monomer

This protocol describes the synthesis of the cyclic monomer, hexaphenylcyclotrisiloxane, from diphenyldichlorosilane.

Materials:

  • Diphenyldichlorosilane

  • Acetone (B3395972)

  • Water

  • Sodium Bicarbonate

  • Toluene

  • Anhydrous Magnesium Sulfate

Procedure:

  • A solution of diphenyldichlorosilane in acetone is prepared.

  • This solution is slowly added to a vigorously stirred mixture of acetone and water.

  • The resulting mixture is neutralized by the gradual addition of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and then with acetone to remove unreacted starting materials and linear oligomers.

  • The crude product is dissolved in hot toluene, and the solution is dried over anhydrous magnesium sulfate.

  • The solution is filtered, and the solvent is evaporated to yield crude hexaphenylcyclotrisiloxane.

  • The crude product is recrystallized from a suitable solvent (e.g., a mixture of benzene (B151609) and ethanol) to obtain the purified crystalline monomer.

Protocol 2: Anionic Ring-Opening Polymerization of Hexaphenylcyclotrisiloxane

This protocol details the anionic polymerization of hexaphenylcyclotrisiloxane to form high molecular weight poly(diphenylsiloxane).

Materials:

  • Hexaphenylcyclotrisiloxane, purified

  • Anhydrous Toluene

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous Tetrahydrofuran (THF) as a promoter (optional)

  • Chlorodimethylsilane or other suitable terminating agent

  • Methanol (B129727)

Procedure:

  • In a flame-dried, nitrogen-purged reactor equipped with a magnetic stirrer, dissolve the purified hexaphenylcyclotrisiloxane in anhydrous toluene.

  • If using a promoter, add a small amount of anhydrous THF.

  • Heat the solution to the desired reaction temperature (e.g., 80-110 °C).

  • Initiate the polymerization by adding a calculated amount of n-butyllithium solution via syringe. The amount of initiator will determine the target molecular weight of the polymer.

  • Allow the polymerization to proceed for the desired time (several hours to days), monitoring the viscosity of the solution.

  • Terminate the polymerization by adding a slight excess of the terminating agent (e.g., chlorodimethylsilane) to cap the living polymer chains.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it with fresh methanol.

  • Dry the polymer under vacuum at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 3: Cationic Ring-Opening Polymerization of Hexaphenylcyclotrisiloxane

This protocol describes the cationic polymerization of hexaphenylcyclotrisiloxane.

Materials:

  • Hexaphenylcyclotrisiloxane, purified

  • Anhydrous Dichloromethane

  • Trifluoromethanesulfonic acid (Triflic acid, CF₃SO₃H) or another strong acid catalyst

  • Ammonia (B1221849) gas or a suitable basic solution for neutralization

Procedure:

  • In a flame-dried, nitrogen-purged reactor, dissolve the purified hexaphenylcyclotrisiloxane in anhydrous dichloromethane.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C to room temperature).

  • Add a catalytic amount of triflic acid to initiate the polymerization.

  • Stir the reaction mixture for the required duration, monitoring the progress of the polymerization.

  • Neutralize the catalyst by bubbling ammonia gas through the solution or by adding a basic solution.

  • Filter the reaction mixture to remove any precipitated salts.

  • Precipitate the polymer by adding the solution to a non-solvent like methanol.

  • Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

Mandatory Visualizations

Synthesis_and_Polymerization_Workflow cluster_start Starting Material cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Diphenyldichlorosilane Diphenyldichlorosilane Hydrolysis_Neutralization Hydrolysis & Neutralization Hexaphenylcyclotrisiloxane Hexaphenylcyclotrisiloxane Hydrolysis_Neutralization->Hexaphenylcyclotrisiloxane ROP Ring-Opening Polymerization (Anionic or Cationic) Hexaphenylcyclotrisiloxane->ROP Initiator Poly_diphenylsiloxane Poly(diphenylsiloxane) ROP->Poly_diphenylsiloxane Analysis GPC, NMR, TGA, DSC Poly_diphenylsiloxane->Analysis Anionic_ROP_Mechanism Monomer Hexaphenylcyclotrisiloxane Active_Center Anionic Active Center (Silanolate) Propagation Propagation Active_Center->Propagation Living_Polymer Living Polymer Chain Propagation->Living_Polymer Chain Growth Living_Polymer->Propagation Attack on new monomer Termination Termination (e.g., with ClSiMe₂H) Living_Polymer->Termination Final_Polymer Poly(diphenylsiloxane) Termination->Final_Polymer Initiator Initiator Initiator->Active_Center Ring Opening

References

Application Notes and Protocols for the Synthesis of Hexaphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of hexaphenyldisiloxane, a thermally stable organosilicon compound. The synthesis is a two-step process commencing with the preparation of triphenylsilanol (B1683266) from chlorotriphenylsilane (B103829), followed by the base-catalyzed condensation of triphenylsilanol to yield the final product.

Step 1: Synthesis of Triphenylsilanol

Triphenylsilanol is synthesized via the hydrolysis of chlorotriphenylsilane. This procedure can also be adapted from methods utilizing Grignard reagents and diphenyldichlorosilane for large-scale production.[1][2]

Experimental Protocol
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 29.5 g (0.1 mol) of chlorotriphenylsilane in 200 mL of toluene (B28343).

  • Hydrolysis: While stirring vigorously, slowly add a solution of 10 g of sodium bicarbonate in 100 mL of water to the flask.

  • Reaction: Stir the biphasic mixture at room temperature for 4 hours.

  • Workup:

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with 100 mL of distilled water, followed by 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallize the crude triphenylsilanol from hot ethanol (B145695).

    • Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven at 60 °C.

Quantitative Data Summary for Triphenylsilanol Synthesis
ParameterValue
Chlorotriphenylsilane29.5 g (0.1 mol)
Toluene200 mL
Sodium Bicarbonate10 g
Water100 mL
Reaction Time4 hours
Reaction TemperatureRoom Temperature
Expected Yield~90%
Melting Point153-155 °C

Step 2: Synthesis of this compound

This compound is prepared by the base-catalyzed condensation of triphenylsilanol.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 27.6 g (0.1 mol) of triphenylsilanol in 150 mL of toluene.

  • Catalyst Addition: Add 0.4 g (0.01 mol) of sodium hydroxide (B78521) pellets to the solution.

  • Reaction: Heat the mixture to reflux and maintain reflux for 6 hours. Water formed during the reaction can be removed azeotropically using a Dean-Stark trap if desired, to drive the reaction to completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the solution with 100 mL of distilled water to remove the sodium hydroxide.

    • Separate the organic layer and wash it again with 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the toluene under reduced pressure.

  • Purification:

    • Recrystallize the crude this compound from benzene (B151609) or a mixture of ethanol and chloroform.

    • Collect the white, crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the product in a vacuum oven at 80 °C.

Quantitative Data Summary for this compound Synthesis
ParameterValue
Triphenylsilanol27.6 g (0.1 mol)
Toluene150 mL
Sodium Hydroxide0.4 g (0.01 mol)
Reaction Time6 hours
Reaction TemperatureReflux (~111 °C)
Expected Yield~85%
Melting Point224-226 °C

Experimental Workflow Diagram

G cluster_0 Step 1: Triphenylsilanol Synthesis cluster_1 Step 2: this compound Synthesis A Dissolve Chlorotriphenylsilane in Toluene B Add Sodium Bicarbonate Solution (Hydrolysis) A->B C Stir at Room Temperature (4 hours) B->C D Workup: - Separate Layers - Wash - Dry C->D E Purification: Recrystallize from Ethanol D->E F Triphenylsilanol Product E->F G Dissolve Triphenylsilanol in Toluene F->G Use as Starting Material H Add NaOH Catalyst G->H I Reflux (6 hours) H->I J Workup: - Cool - Wash - Dry I->J K Purification: Recrystallize from Benzene J->K L This compound Product K->L

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway of the Condensation Reaction

G cluster_0 Base-Catalyzed Condensation of Triphenylsilanol TPS 2 x Triphenylsilanol (Ph3SiOH) Intermediate Deprotonation to form Triphenylsiloxide anion (Ph3SiO-) TPS->Intermediate + OH- NaOH NaOH (catalyst) NucleophilicAttack Nucleophilic attack of Ph3SiO- on another Ph3SiOH molecule Intermediate->NucleophilicAttack + Ph3SiOH TransitionState Transition State NucleophilicAttack->TransitionState Product This compound (Ph3Si-O-SiPh3) TransitionState->Product Byproduct Water (H2O) TransitionState->Byproduct Product->NaOH Regenerates OH-

Caption: Mechanism of the base-catalyzed condensation of triphenylsilanol.

References

Application Notes and Protocols: Hexaphenyldisiloxane in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexaphenyldisiloxane as a key additive in the formulation of high-performance coatings. The inclusion of detailed experimental protocols and data presentation structures is intended to guide researchers in developing and evaluating coatings with enhanced thermal stability, hydrophobicity, and durability.

Introduction to this compound in Coatings

This compound is a solid organosilicon compound recognized for its exceptional thermal stability and its ability to impart hydrophobicity to polymer systems. Its unique structure, consisting of a disiloxane (B77578) bond sterically shielded by six phenyl groups, makes it a valuable additive in the formulation of high-performance coatings for demanding applications in the aerospace, automotive, and electronics industries. When incorporated into coating formulations, such as epoxy or polyurethane systems, this compound can significantly enhance the material's resistance to high temperatures, moisture, and chemical attack.

The phenyl groups contribute to the thermal stability and low surface energy of the resulting coating. This leads to surfaces that are not only resistant to heat degradation but also exhibit excellent water repellency, a critical feature for preventing corrosion and ensuring the longevity of the coated substrate.

Key Performance Enhancements

The addition of this compound to coating formulations can lead to significant improvements in several key performance metrics. The following table summarizes the expected enhancements and provides a template for presenting experimental data.

Table 1: Performance Enhancement with this compound

Performance MetricControl Coating (without this compound)Coating with X% this compoundTest Method
Thermal Stability
Onset of Decomposition (°C)Enter experimental dataEnter experimental dataThermogravimetric Analysis (TGA)
5% Weight Loss Temp. (°C)Enter experimental dataEnter experimental dataThermogravimetric Analysis (TGA)
Hydrophobicity
Water Contact Angle (°)Enter experimental dataEnter experimental dataSessile Drop Method (ASTM D5946)
Mechanical Properties
Abrasion Resistance (Wear Index)Enter experimental dataEnter experimental dataTaber Abrasion Test (ASTM D4060)
Hardness (Pencil Hardness)Enter experimental dataEnter experimental dataASTM D3363
Chemical Resistance
10% HCl Exposure (Rating)Enter experimental dataEnter experimental dataSpot Test (ASTM D1308)
10% NaOH Exposure (Rating)Enter experimental dataEnter experimental dataSpot Test (ASTM D1308)

Experimental Protocols

The following protocols provide detailed methodologies for the formulation and testing of high-performance coatings containing this compound.

Formulation of a this compound-Modified Epoxy Coating

This protocol describes the incorporation of this compound into a standard two-component epoxy resin system.

Materials:

  • Bisphenol A-based epoxy resin

  • Polyamide curing agent

  • This compound powder

  • Xylene (or other suitable solvent)

  • Mechanical stirrer

  • Heating mantle

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of this compound:

    • In a beaker, add the desired amount of this compound powder to a measured volume of xylene.

    • Gently heat the mixture to 60-80°C while stirring until the this compound is completely dissolved.

  • Preparation of Epoxy-Siloxane Resin (Component A):

    • In a separate beaker, weigh the required amount of epoxy resin.

    • While stirring the epoxy resin, slowly add the this compound solution.

    • Continue stirring the mixture at a moderate speed for 15-20 minutes to ensure homogeneity.

  • Coating Application:

    • Prepare the substrate by cleaning and degreasing it according to standard procedures (e.g., ASTM D609).

    • In a clean container, mix the epoxy-siloxane resin (Component A) with the polyamide curing agent (Component B) according to the manufacturer's recommended mix ratio.

    • Thoroughly mix the two components for 2-3 minutes until a uniform mixture is achieved.

    • Apply the coating to the prepared substrate using a suitable method such as spray, roller, or brush to achieve the desired film thickness.

    • Allow the coating to cure at ambient temperature for the time specified by the resin manufacturer, typically 7 days for full cure.

cluster_formulation Coating Formulation dissolve Dissolve this compound in Xylene mix_epoxy Mix with Epoxy Resin (Component A) dissolve->mix_epoxy Homogeneous Solution mix_hardener Mix with Polyamide Hardener (Component B) mix_epoxy->mix_hardener Epoxy-Siloxane Resin apply Apply to Substrate mix_hardener->apply Final Coating Mixture cure Cure Coating apply->cure Wet Film coated_substrate coated_substrate cure->coated_substrate Coated Substrate

Figure 1: Workflow for formulating a this compound-modified epoxy coating.
Evaluation of Thermal Stability

Method: Thermogravimetric Analysis (TGA)

Protocol:

  • Scrape a small amount (5-10 mg) of the cured coating from the substrate.

  • Place the sample in a TGA crucible.

  • Heat the sample from ambient temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • Determine the onset of decomposition and the temperature at which 5% weight loss occurs.

Assessment of Hydrophobicity

Method: Sessile Drop Contact Angle Measurement (ASTM D5946)

Protocol:

  • Place a drop of deionized water (approximately 5 µL) onto the surface of the cured coating.

  • Use a goniometer to capture a high-resolution image of the droplet.

  • Analyze the image to measure the angle between the tangent of the droplet at the three-phase contact point and the solid surface.

  • Perform measurements at a minimum of five different locations on the surface and calculate the average contact angle.

cluster_hydrophobicity Impact of this compound on Surface Properties hpd This compound phenyl Phenyl Groups hpd->phenyl low_energy Low Surface Energy phenyl->low_energy hydrophobicity Increased Hydrophobicity low_energy->hydrophobicity water_repellency Enhanced Water Repellency hydrophobicity->water_repellency corrosion_resistance Improved Corrosion Resistance water_repellency->corrosion_resistance

Figure 2: Logical relationship of this compound addition to improved corrosion resistance.
Determination of Abrasion Resistance

Method: Taber Abrasion Test (ASTM D4060)

Protocol:

  • Mount the coated substrate on the Taber Abraser turntable.

  • Select the appropriate abrasive wheels (e.g., CS-10 or CS-17) and load (e.g., 500g or 1000g) based on the expected coating durability.

  • Subject the coating to a specified number of abrasion cycles (e.g., 1000 cycles).

  • Measure the weight loss of the coated panel before and after the test.

  • Calculate the wear index, which is the weight loss per 1000 cycles. A lower wear index indicates higher abrasion resistance.

Evaluation of Chemical Resistance

Method: Spot Test (ASTM D1308)

Protocol:

  • Place a few drops of the test chemical (e.g., 10% HCl, 10% NaOH) onto the surface of the cured coating.

  • Cover the spot with a watch glass to prevent evaporation.

  • After a specified exposure time (e.g., 24 hours), remove the watch glass and rinse the surface with deionized water.

  • Visually inspect the exposed area for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion.

  • Rate the chemical resistance on a scale (e.g., 1-5, where 5 is excellent and 1 is poor).

Conclusion

The incorporation of this compound into high-performance coatings presents a promising strategy for enhancing their thermal stability, hydrophobicity, and overall durability. The protocols outlined in these application notes provide a standardized framework for researchers to formulate and rigorously evaluate the performance of these advanced materials. By systematically collecting and analyzing quantitative data, the scientific community can further elucidate the structure-property relationships and optimize the use of this compound in next-generation protective coatings.

Application Notes and Protocols: Hexaphenyldisiloxane as a High-Temperature Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenyldisiloxane is an organosilicon compound with the chemical formula C36H30OSi2. Its molecular structure, characterized by a flexible siloxane backbone and six bulky phenyl groups, imparts exceptional thermal stability. This makes it a promising candidate for a high-temperature heat transfer fluid in demanding applications where thermal degradation of conventional fluids is a concern. The phenyl groups are known to enhance the thermal and oxidative stability of siloxanes, suggesting a high decomposition temperature for this compound.[1][2]

This document provides an overview of the known properties of this compound, detailed protocols for its comprehensive evaluation as a high-temperature heat transfer fluid, and guidance on material compatibility considerations. Due to a lack of extensive published data on its high-temperature thermophysical properties, this application note is designed to empower researchers to generate the necessary data for their specific applications.

Physicochemical Properties of this compound

A summary of the currently available physicochemical properties of this compound is presented in Table 1. It is important to note that most of the available data is at or near ambient conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueUnits
Molecular Formula C36H30OSi2-
Molecular Weight 534.81 g/mol
Appearance White to off-white crystalline powder-
Melting Point 226 - 230°C
Boiling Point >500°C
Density (at 25°C) 1.19g/cm³
Flash Point >110°C

High-Temperature Thermophysical Properties (To Be Determined)

The following tables are provided as templates for researchers to populate with experimental data obtained using the protocols outlined in Section 4.0. This data is critical for accurate engineering design and performance modeling of heat transfer systems.

Table 2: High-Temperature Thermal Conductivity of this compound

Temperature (°C)Thermal Conductivity (W/m·K)
250To be determined
300To be determined
350To be determined
400To be determined
450To be determined

Table 3: High-Temperature Specific Heat Capacity of this compound

Temperature (°C)Specific Heat Capacity (J/g·°C)
250To be determined
300To be determined
350To be determined
400To be determined
450To be determined

Table 4: High-Temperature Kinematic Viscosity of this compound

Temperature (°C)Kinematic Viscosity (cSt)
250To be determined
300To be determined
350To be determined
400To be determined
450To be determined

Experimental Protocols

The following protocols are based on established ASTM standards and are intended to guide the user in determining the key performance characteristics of this compound as a high-temperature heat transfer fluid.

Thermal Stability Assessment

Objective: To determine the thermal stability of this compound and its decomposition products under high-temperature conditions.

Methodology: Based on ASTM D6743 - Standard Test Method for Thermal Stability of Organic Heat Transfer Fluids.

Apparatus:

  • High-temperature oven with precise temperature control

  • Stainless steel pressure vessel (ampoule) with a volume of approximately 50 mL

  • Inert gas (nitrogen or argon) supply

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Analytical balance

Procedure:

  • Thoroughly clean and dry the pressure vessel.

  • Weigh the empty pressure vessel.

  • Add a known mass of this compound (approximately 10 g) to the vessel.

  • Purge the vessel with an inert gas for at least 5 minutes to remove all oxygen.

  • Seal the pressure vessel securely.

  • Place the sealed vessel in the preheated high-temperature oven at the desired test temperature (e.g., 350°C, 400°C, 450°C).

  • Maintain the vessel at the test temperature for a specified duration (e.g., 100, 250, 500 hours).

  • After the specified time, carefully remove the vessel from the oven and allow it to cool to room temperature.

  • Once cooled, weigh the vessel to check for any mass loss.

  • Carefully open the vessel in a well-ventilated fume hood.

  • Analyze the liquid and any gaseous products using gas chromatography to identify and quantify degradation products.

  • Compare the chromatogram of the heat-treated sample to that of an unheated sample to determine the extent of degradation.

Thermal Conductivity Measurement

Objective: To measure the thermal conductivity of this compound at various high temperatures.

Methodology: Based on ASTM D2717 - Standard Test Method for Thermal Conductivity of Liquids.

Apparatus:

  • Transient hot-wire thermal conductivity instrument

  • High-temperature thermostat bath

  • Temperature probes

Procedure:

  • Calibrate the thermal conductivity instrument using a standard reference fluid with known thermal conductivity.

  • Fill the measurement cell with this compound.

  • Place the measurement cell in the high-temperature thermostat bath set to the desired temperature.

  • Allow the sample to reach thermal equilibrium.

  • Perform the thermal conductivity measurement according to the instrument's operating instructions.

  • Repeat the measurement at various temperatures to generate a temperature-dependent thermal conductivity profile.

Specific Heat Capacity Determination

Objective: To determine the specific heat capacity of this compound at different high temperatures.

Methodology: Based on ASTM E1269 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry (DSC).

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed sample pans (e.g., stainless steel)

  • Reference material with a known specific heat capacity (e.g., sapphire)

  • Analytical balance

Procedure:

  • Calibrate the DSC instrument for temperature and heat flow.

  • Perform a baseline run with empty, hermetically sealed sample and reference pans.

  • Accurately weigh a small amount of this compound into a sample pan and hermetically seal it.

  • Place the sample pan and an empty reference pan in the DSC.

  • Heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range.

  • Perform a run with a sapphire standard of known mass under the same conditions.

  • Calculate the specific heat capacity of the this compound sample by comparing its heat flow curve to that of the sapphire standard and the baseline.

Kinematic Viscosity Measurement

Objective: To measure the kinematic viscosity of this compound at various high temperatures.

Methodology: Based on ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

Apparatus:

  • High-temperature viscometer bath with precise temperature control

  • Calibrated glass capillary viscometers suitable for high temperatures

  • Timer

Procedure:

  • Select a calibrated viscometer appropriate for the expected viscosity of the fluid at the test temperature.

  • Fill the viscometer with the this compound sample.

  • Place the viscometer in the high-temperature bath and allow it to reach thermal equilibrium (typically 30 minutes).

  • Measure the time it takes for the fluid to flow between two marked points on the viscometer.

  • Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.

  • Repeat the measurement at different temperatures to determine the viscosity-temperature relationship.

Material Compatibility

The compatibility of this compound with common materials of construction at high temperatures is a critical factor for its successful application. Phenyl-substituted siloxanes generally exhibit good compatibility with a range of materials. However, specific testing is essential.

Recommended Materials for Consideration:

  • Metals: Stainless steels (304, 316), Nickel-based alloys (Inconel®, Hastelloy®)

  • Gasketing: Graphite, Polytetrafluoroethylene (PTFE) - with temperature limitations in mind.

Protocol for Material Compatibility Testing:

  • Obtain coupons of the materials to be tested.

  • Clean and weigh the coupons accurately.

  • Immerse the coupons in this compound in a sealed, inerted pressure vessel.

  • Heat the vessel to the desired operating temperature for an extended period (e.g., 500-1000 hours).

  • After the exposure period, cool the vessel, remove the coupons, and clean them.

  • Re-weigh the coupons to determine any mass loss or gain due to corrosion.

  • Visually inspect the coupons for any signs of pitting, discoloration, or other forms of degradation.

  • Analyze the fluid for any dissolved metals.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Thermophysical Property Testing cluster_compatibility Material Compatibility cluster_analysis Data Analysis & Evaluation Prep This compound Sample Thermal_Stability Thermal Stability (ASTM D6743) Prep->Thermal_Stability Thermal_Conductivity Thermal Conductivity (ASTM D2717) Prep->Thermal_Conductivity Heat_Capacity Specific Heat Capacity (ASTM E1269) Prep->Heat_Capacity Viscosity Kinematic Viscosity (ASTM D445) Prep->Viscosity Material_Comp Compatibility Testing Prep->Material_Comp Analysis Data Analysis and Performance Evaluation Thermal_Stability->Analysis Thermal_Conductivity->Analysis Heat_Capacity->Analysis Viscosity->Analysis Material_Comp->Analysis

Caption: Experimental workflow for evaluating this compound.

Logical_Relationships cluster_properties Fluid Properties cluster_selection Selection Criteria Thermal_Stability High Thermal Stability Selection Suitable as High-Temperature Heat Transfer Fluid Thermal_Stability->Selection Heat_Transfer Good Heat Transfer Characteristics (High Thermal Conductivity, High Heat Capacity) Heat_Transfer->Selection Viscosity Low Viscosity at Operating Temperature Viscosity->Selection Material_Compatibility High Material Compatibility Material_Compatibility->Selection

Caption: Key properties for selecting a high-temperature heat transfer fluid.

Conclusion

This compound shows significant promise as a high-temperature heat transfer fluid due to its anticipated high thermal stability. However, a comprehensive understanding of its thermophysical properties and material compatibility at elevated temperatures is essential for its safe and effective implementation. The experimental protocols provided in this document offer a standardized approach for researchers and engineers to generate the critical data needed to fully characterize this fluid and unlock its potential in advanced thermal management applications.

References

Application Notes and Protocols: Preparation of Phenyl-Silicone Elastomers Utilizing Hexaphenyldisiloxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl-silicone elastomers are a class of high-performance materials renowned for their exceptional thermal stability, chemical resistance, and optical clarity. The incorporation of phenyl groups into the polysiloxane backbone enhances the material's properties, making them suitable for demanding applications in the pharmaceutical, biomedical, and electronics industries. While various synthetic routes to phenyl-silicone elastomers exist, this document outlines a methodology leveraging functionalized derivatives of hexaphenyldisiloxane.

This compound is a thermally stable organosilicon compound that can serve as a precursor for synthesizing phenyl-rich silicone polymers. By functionalizing this compound to introduce reactive moieties such as vinyl or hydride groups, it can be transformed into a monomer or crosslinker for subsequent polymerization and curing into a high-performance elastomer. This approach allows for the direct incorporation of a high phenyl content, contributing to the desirable properties of the final material.

The following protocols detail a two-stage process: first, the synthesis of vinyl-terminated and hydride-terminated phenyl-silicone oligomers derived from phenyl-containing precursors, and second, the formulation and curing of these oligomers via hydrosilylation to form a phenyl-silicone elastomer.

Experimental Protocols

Part 1: Synthesis of Functionalized Phenyl-Silicone Oligomers

This section describes the synthesis of vinyl-terminated and hydride-terminated phenyl-silicone oligomers. These oligomers will serve as the base polymer and crosslinker in the subsequent elastomer formulation. The synthesis is based on the co-hydrolysis and polycondensation of functionalized alkoxysilanes.

1.1 Synthesis of Vinyl-Terminated Phenyl-Silicone Oligomer (V-POS)

Objective: To synthesize a vinyl-terminated polysiloxane with a significant phenyl content.

Materials:

Procedure:

  • In a reaction flask equipped with a stirrer, dropping funnel, and condenser, prepare a mixed solvent of xylene and acetone.

  • Charge the flask with phenyltriethoxysilane and tetraethoxysilane as the primary monomers.

  • Use 1,4-divinyltetramethyldisiloxane as a source of vinyl functional groups and hexamethyldisiloxane as a chain-capping agent to control the molecular weight.

  • Prepare a hydrolysis solution of acetone and water in an ice bath.

  • Slowly add the hydrolysis solution dropwise to the stirred monomer mixture. Maintain the reaction temperature using an ice-water bath.

  • After the addition is complete, continue stirring for a specified period to ensure complete hydrolysis.

  • Allow the mixture to stand and separate into two layers. Remove the lower aqueous acidic layer.

  • Wash the upper organic layer containing the prepolymer with hot distilled water until neutral.

  • Add a condensation catalyst to the prepolymer solution and heat to initiate polycondensation.

  • After the condensation reaction, wash the solution with hot distilled water to remove the catalyst.

  • Remove the solvent (xylene) by distillation under reduced pressure to obtain the final vinyl-terminated phenyl-silicone oligomer.

1.2 Synthesis of Hydride-Terminated Phenyl-Silicone Oligomer (H-POS)

Objective: To synthesize a hydride-terminated polysiloxane to act as a crosslinker.

Materials:

  • Phenyltriethoxysilane

  • Methyltriethoxysilane

  • Tetramethylcyclotetrasiloxane (D4H)

  • Octamethylcyclotetrasiloxane (B44751) (D4)

  • Hexamethyldisiloxane (MM)

  • Tetramethyldisiloxane (D2H)

  • Solid Acid Catalyst

Procedure:

  • Combine phenyltriethoxysilane, methyltriethoxysilane, tetramethylcyclotetrasiloxane (D4H), octamethylcyclotetrasiloxane (D4), hexamethyldisiloxane (MM), and tetramethyldisiloxane (D2H) in a reaction flask.

  • Add a solid acid catalyst to the mixture.

  • The reaction proceeds via a hydrolysis-polycondensation mechanism to form the hydride-containing phenyl silicone resin (HPSR).

  • Characterize the resulting polymer to determine the Si-H content.[1]

Part 2: Preparation of Phenyl-Silicone Elastomer via Hydrosilylation

Objective: To formulate and cure the functionalized phenyl-silicone oligomers into an elastomer.

Materials:

  • Vinyl-Terminated Phenyl-Silicone Oligomer (V-POS) from Part 1.1

  • Hydride-Terminated Phenyl-Silicone Oligomer (H-POS) from Part 1.2

  • Platinum Catalyst (e.g., Karstedt's catalyst)

  • Inhibitor (optional, to control cure time)

  • Reinforcing Filler (e.g., fumed silica, optional)

  • Toluene (or other suitable solvent)

Procedure:

  • In a clean mixing vessel, dissolve the Vinyl-Terminated Phenyl-Silicone Oligomer (V-POS) in a minimal amount of toluene.

  • If using, add the reinforcing filler and mix until a homogeneous dispersion is achieved.

  • Add the Hydride-Terminated Phenyl-Silicone Oligomer (H-POS). The molar ratio of Si-H groups (from H-POS) to vinyl groups (from V-POS) should be carefully controlled, typically in the range of 1.2:1 to 1.5:1, to ensure complete curing.[1][2]

  • If desired, add an inhibitor to control the pot life of the mixture.

  • Add the platinum catalyst to the mixture and stir thoroughly. The amount of catalyst is typically in the ppm range relative to the total polymer weight.

  • Degas the mixture under vacuum to remove any entrapped air bubbles.

  • Pour the mixture into a mold of the desired shape.

  • Cure the elastomer at an elevated temperature (e.g., 160°C) for a specified time (e.g., 10-15 minutes) or at room temperature for a longer period, depending on the catalyst system and desired properties.[1]

  • After curing, demold the phenyl-silicone elastomer.

  • Post-curing at a higher temperature may be performed to enhance the mechanical properties and ensure complete reaction.

Data Presentation

Table 1: Representative Formulation for Phenyl-Silicone Elastomer

ComponentRoleTypical Molar Ratio (Si-H:Vinyl)Typical Weight Ratio
Vinyl-Terminated Phenyl-Silicone Oligomer (V-POS)Base Polymer-100 parts
Hydride-Terminated Phenyl-Silicone Oligomer (H-POS)Crosslinker1.2:1 to 1.5:1Varies based on Si-H content
Platinum CatalystCatalyst-10-20 ppm
InhibitorCure Control-0.1-0.5 parts
Fumed SilicaReinforcing Filler-10-30 parts

Table 2: Expected Properties of Phenyl-Silicone Elastomers

PropertyExpected RangeInfluencing Factors
Hardness (Shore A)30 - 70Crosslink density, filler content
Tensile Strength (MPa)5 - 10Phenyl content, crosslink density, filler loading
Elongation at Break (%)100 - 400Molecular weight of oligomers, crosslink density
Thermal Stability (Td5, °C)> 400Phenyl content, siloxane backbone integrity
Refractive Index1.45 - 1.55Phenyl content

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_and_Curing_Workflow cluster_synthesis Part 1: Oligomer Synthesis cluster_curing Part 2: Elastomer Preparation Start_V Phenyl & Vinyl Precursors Hydrolysis_V Co-hydrolysis & Polycondensation Start_V->Hydrolysis_V VPOS Vinyl-Terminated Phenyl-Silicone Oligomer (V-POS) Hydrolysis_V->VPOS Mixing Mixing of V-POS, H-POS, Catalyst VPOS->Mixing Start_H Phenyl & Hydride Precursors Hydrolysis_H Hydrolysis & Polycondensation Start_H->Hydrolysis_H HPOS Hydride-Terminated Phenyl-Silicone Oligomer (H-POS) Hydrolysis_H->HPOS HPOS->Mixing Degassing Degassing Mixing->Degassing Casting Casting into Mold Degassing->Casting Curing Thermal Curing Casting->Curing Elastomer Phenyl-Silicone Elastomer Curing->Elastomer

Caption: Workflow for the synthesis of functionalized oligomers and their subsequent curing to form a phenyl-silicone elastomer.

Hydrosilylation_Mechanism VPOS ...-Si(Ph)-O-Si(Ph)(CH=CH2) Intermediate Activated Pt-Si-H Complex VPOS->Intermediate Hydrosilylation HPOS ...-Si(Ph)-O-Si(Ph)(H) Catalyst Platinum Catalyst HPOS->Catalyst Activation Catalyst->Intermediate Crosslink Crosslinked Phenyl-Silicone Network (...-Si(Ph)-O-Si(Ph)-CH2-CH2-Si(Ph)-O-...) Intermediate->Crosslink

Caption: Simplified mechanism of platinum-catalyzed hydrosilylation for crosslinking phenyl-silicone oligomers.

References

Hexaphenyldisiloxane: An Examination of its Role in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document explores the potential application of hexaphenyldisiloxane as a protecting group in organic synthesis. Following a comprehensive review of available scientific literature, it has been determined that this compound is not commonly employed as a protecting group for functional moieties such as hydroxyl, amino, or carboxylic acid groups. Its primary applications lie in materials science and as an intermediate in the synthesis of silicone polymers. This note will elucidate the likely reasons for its absence as a protecting group and will instead provide a detailed overview and protocols for the widely-used silyl (B83357) ether protecting groups, which appear to be the underlying subject of interest for researchers exploring silyl-based protective chemistry.

Introduction to Silyl Ether Protecting Groups

In the realm of multi-step organic synthesis, the temporary masking of reactive functional groups is a critical strategy to prevent undesired side reactions. Silyl ethers are a cornerstone of hydroxyl group protection due to their ease of installation, stability under a range of reaction conditions, and crucially, their predictable and selective removal under mild conditions.[1] The reactivity and stability of a silyl ether are primarily dictated by the steric and electronic nature of the substituents on the silicon atom.

While this compound (Ph3Si-O-SiPh3) contains triphenylsilyl units, its direct use as a protecting group is not documented. The likely reagent for introducing a triphenylsilyl (trityl) protecting group would be triphenylsilyl chloride (Ph3SiCl), not this compound. The steric bulk and high crystallinity of this compound would likely render it unreactive for the efficient formation of a silyl ether with an alcohol under standard conditions.

Commonly Employed Silyl Ether Protecting Groups

A variety of silyl ethers are routinely used in organic synthesis, each offering a different level of stability. The choice of a specific silyl ether is dictated by the reaction conditions that the protected molecule must endure in subsequent synthetic steps.

Protecting GroupAbbreviationCommon Reagent for IntroductionRelative Stability to AcidRelative Stability to Base
TrimethylsilylTMSTrimethylsilyl chloride (TMSCl)11
TriethylsilylTESTriethylsilyl chloride (TESCl)6410-100
tert-ButyldimethylsilylTBS or TBDMStert-Butyldimethylsilyl chloride (TBSCl)20,000~20,000
TriisopropylsilylTIPSTriisopropylsilyl chloride (TIPSCl)700,000~100,000
tert-ButyldiphenylsilylTBDPStert-Butyldiphenylsilyl chloride (TBDPSCl)5,000~100,000

Relative rates of cleavage are approximate and can vary based on the substrate and reaction conditions.

Experimental Protocols

General Procedure for the Protection of a Primary Alcohol with tert-Butyldimethylsilyl (TBS) Group

This protocol is a widely accepted method for the protection of primary alcohols.

Materials:

  • Alcohol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add a solution of TBSCl (1.2 eq) in anhydrous DMF dropwise to the alcohol solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for the Deprotection of a tert-Butyldimethylsilyl (TBS) Ether

Fluoride (B91410) ion sources are the most common reagents for the cleavage of silyl ethers due to the high strength of the Si-F bond.

Materials:

  • TBS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.2 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Synthetic Workflows

The following diagrams illustrate the logical flow of protecting and deprotecting a hydroxyl group in a multi-step synthesis.

ProtectionDeprotectionWorkflow Substrate Substrate with -OH and other functional groups ProtectedSubstrate Protected Substrate (e.g., R-OTBS) Substrate->ProtectedSubstrate Protection (e.g., TBSCl, Imidazole) ModifiedProduct Modified Product with Protected -OH ProtectedSubstrate->ModifiedProduct Reaction at other functional groups FinalProduct Final Product with free -OH ModifiedProduct->FinalProduct Deprotection (e.g., TBAF)

Caption: General workflow for using a protecting group.

SilylEtherStability cluster_acid Increasing Acid Stability cluster_base Increasing Base Stability TMS_acid TMS TES_acid TES TMS_acid->TES_acid TBS_acid TBS TES_acid->TBS_acid TBDPS_acid TBDPS TBS_acid->TBDPS_acid TIPS_acid TIPS TBDPS_acid->TIPS_acid TMS_base TMS TES_base TES TMS_base->TES_base TBS_base TBS/TBDPS TES_base->TBS_base TIPS_base TIPS TBS_base->TIPS_base

Caption: Relative stability of common silyl ethers.

Conclusion

While this compound is a commercially available organosilicon compound, it does not find application as a protecting group in organic synthesis. The triphenylsilyl group, which would be installed, is known, but it is introduced using triphenylsilyl chloride. For researchers and professionals in drug development, a thorough understanding of the relative stabilities and reaction conditions for the introduction and removal of common silyl ethers like TMS, TES, TBS, TIPS, and TBDPS is of paramount importance. The protocols and stability trends outlined in this document provide a foundational guide for the effective use of these indispensable tools in modern organic synthesis.

References

Application Note: Comprehensive Characterization of Hexaphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaphenyldisiloxane is an organosilicon compound recognized for its exceptional thermal stability and unique structural properties. Its applications range from a building block in advanced silicone polymers to a catalyst in chemical synthesis.[1] Accurate and comprehensive characterization is critical for ensuring its purity, identity, and performance in these roles. This document provides a detailed overview of the key analytical techniques and protocols for the thorough characterization of this compound, including spectroscopic, chromatographic, crystallographic, and thermal analysis methods.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is essential for selecting appropriate analytical methods and interpreting data.

PropertyValueReference(s)
Chemical Name This compound[2][3]
Synonyms Bis(triphenylsilyl)ether, Oxybis(triphenylsilane)[2][4][5]
CAS Number 1829-40-9[2]
Molecular Formula C₃₆H₃₀OSi₂[2][5][6]
Molecular Weight 534.79 g/mol [2][6]
Appearance White to off-white solid/crystal[5][7]
Melting Point ~225 - 230 °C[5][7]
Boiling Point ~494 °C[7][8]
Purity (Typical) ≥90% (HPLC), ≥96% (GC)[5]

Integrated Analytical Workflow

A multi-technique approach is required for the unambiguous characterization of this compound. The following workflow outlines a logical sequence of analyses, from initial purity assessment and structural confirmation to detailed 3D structural and thermal stability studies.

G cluster_0 Initial Characterization cluster_1 Advanced Characterization cluster_2 Data Analysis & Reporting Sample This compound Sample HPLC HPLC (Purity Assessment) Sample->HPLC Dissolve NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) (Structure Verification) Sample->NMR Dissolve FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Prepare KBr pellet MS Mass Spectrometry (Molecular Weight) Sample->MS Dissolve XRD Single Crystal XRD (3D Structure) Sample->XRD Grow Crystals TGA_DSC TGA / DSC (Thermal Properties) Sample->TGA_DSC Weigh Sample GCMS High-Temp GC-MS (Impurity Profile) HPLC->GCMS Further Purity Check Report Comprehensive Characterization Report NMR->Report FTIR->Report MS->Report GCMS->Report XRD->Report TGA_DSC->Report

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Analysis Protocols

Spectroscopic methods are fundamental for confirming the molecular structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and ²⁹Si) provides definitive information about the molecular structure, connectivity, and chemical environment of the atoms.[9][10][11]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer.

  • Acquisition:

    • Acquire a ¹H NMR spectrum. The phenyl protons are expected to appear in the aromatic region (~7.0-8.0 ppm).

    • Acquire a ¹³C NMR spectrum. Phenyl carbons will show characteristic shifts in the aromatic region (~120-140 ppm).

    • If available, perform a DEPT experiment to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected for the phenyl rings).

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol: ²⁹Si NMR

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) due to the low natural abundance and receptivity of the ²⁹Si isotope.[12]

  • Acquisition: Utilize a pulse sequence with polarization transfer, such as INEPT or DEPT, to enhance the signal.[10]

  • Data Processing: Process the data similarly to ¹H/¹³C NMR. The chemical shift will be characteristic of the siloxane environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify key functional groups present in the molecule. For this compound, characteristic peaks for the Si-O-Si bond and Si-phenyl bonds are expected.

Protocol: FTIR (KBr Pellet)

  • Sample Preparation: Mix ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Grind the mixture thoroughly in an agate mortar to a fine, uniform powder.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. Identify characteristic absorption bands, such as the strong Si-O-Si stretching vibration and bands associated with the phenyl groups.[3]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and study the fragmentation pattern of the molecule, further confirming its identity.[2]

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet (see GC-MS protocol).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular ion (m/z 534.8) and fragments.

  • Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the major fragment ions. Fragmentation often involves the loss of phenyl groups.

Chromatographic Analysis Protocols

Chromatography is essential for determining the purity of this compound and identifying any related impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for assessing the purity of non-polar compounds like this compound.[13]

Protocol: Reverse-Phase HPLC

  • Column: Use a C18 stationary phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13][14]

  • Mobile Phase:

    • Solvent A: HPLC-grade Water

    • Solvent B: HPLC-grade Acetonitrile or Methanol

  • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in a 50:50 mixture of water and acetonitrile. Filter the solution through a 0.22 µm syringe filter before injection.[14]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

    • Elution: Start with a gradient elution for method development (e.g., 70% B to 100% B over 15 minutes) to determine the optimal separation conditions.[13]

  • Analysis: Calculate the purity of the sample by integrating the peak area of the main component relative to the total area of all peaks.

High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)

Due to its high boiling point, standard GC-MS is not suitable. A high-temperature (HT) setup is required.[15][16]

Protocol: HT-GC-MS

  • Column: Use a high-temperature stable capillary column (e.g., DB-1HT or similar).[17]

  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or hexane (B92381) at a concentration of approximately 10 µg/mL.[18]

  • GC Conditions:

    • Injector Temperature: 380 °C[17]

    • Oven Program: Start at a lower temperature (e.g., 120 °C), then ramp at a high rate (e.g., 30 °C/min) to a final temperature of 380-400 °C and hold.[17][19]

  • MS Conditions:

    • Ion Source Temperature: 300 °C

    • Interface Temperature: 350 °C[17]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis: Identify the main peak and any impurity peaks by their retention times and mass spectra.

Structural and Thermal Analysis Protocols

These techniques provide definitive 3D structural information and characterize the material's behavior at elevated temperatures.

Single-Crystal X-ray Diffraction (XRD)

XRD is the gold standard for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in a crystalline solid.[20]

Protocol: Single-Crystal XRD

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically >0.1 mm, free of defects).[20][21] This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., toluene/hexane mixture).

  • Crystal Mounting: Carefully select a high-quality crystal under a microscope and mount it on a goniometer head.[21][22]

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal under a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations.

    • Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

    • Collect a series of diffraction images as the crystal is rotated.[20]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or other algorithms.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final structure.[23]

Data Presentation: Crystallographic Parameters Crystal structure data for this compound can be found in structural databases.[3]

G cluster_workflow Single-Crystal XRD Workflow A Grow High-Quality Single Crystals B Mount Crystal on Goniometer A->B C Collect Diffraction Data (X-ray Diffractometer) B->C D Process Data (Determine Unit Cell) C->D E Solve Structure (e.g., Direct Methods) D->E F Refine Atomic Parameters E->F G Final 3D Structure (Bond Lengths, Angles) F->G

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to measure thermal stability, decomposition temperatures, and phase transitions like melting.[24][25]

Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an appropriate pan (e.g., aluminum or platinum).[24]

  • Instrumentation: Place the sample pan and an empty reference pan into the TGA/DSC instrument.

  • Experimental Conditions:

    • Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.[24]

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above its expected decomposition point (e.g., 600 °C).

  • Data Analysis:

    • DSC Curve: Identify the endothermic peak corresponding to the melting point. The onset temperature is typically reported as the melting point.

    • TGA Curve: Analyze the mass loss as a function of temperature to determine the onset of thermal decomposition.

Conclusion

The comprehensive characterization of this compound requires an integrated application of multiple analytical techniques. Spectroscopic and mass spectrometric methods confirm the molecular identity and structure. Chromatographic techniques provide critical data on purity and impurity profiles. Finally, X-ray crystallography offers definitive three-dimensional structural information, while thermal analysis confirms its high thermal stability. The protocols outlined in this note provide a robust framework for the complete and accurate characterization of this important organosilicon compound.

References

Synthesis of Phenyl-Containing Polysiloxanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenyl-containing polysiloxanes. These polymers are of significant interest across various scientific and industrial fields, including drug delivery, medical devices, and advanced materials, owing to their unique properties such as high thermal stability, tunable refractive index, and excellent biocompatibility. The introduction of phenyl groups onto the siloxane backbone imparts rigidity, enhances thermal oxidative stability, and modifies the solubility and mechanical properties compared to their polydimethylsiloxane (B3030410) (PDMS) counterparts.

Two primary synthetic strategies are detailed: the hydrolysis and condensation of phenyl-substituted silane (B1218182) precursors and the ring-opening polymerization (ROP) of phenyl-containing cyclosiloxanes. These methods offer versatility in controlling the polymer's molecular weight, architecture (linear, branched, or cross-linked), and the concentration of phenyl groups.

Key Synthetic Routes and Mechanisms

Phenyl-containing polysiloxanes are typically synthesized via two main pathways. The choice of method depends on the desired polymer characteristics, such as molecular weight distribution and microstructure.

  • Hydrolysis and Condensation: This classic method involves the reaction of phenyl-substituted chlorosilanes or alkoxysilanes with water. The initial hydrolysis step generates reactive silanol (B1196071) intermediates, which then undergo condensation to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. This method is highly versatile for creating a variety of structures, including resins and branched polymers, by using tri-functional silane precursors.[1][2][3]

  • Ring-Opening Polymerization (ROP): ROP involves the cleavage of cyclic siloxane monomers (cyclosiloxanes) and their subsequent polymerization to form long linear chains.[4] This technique is particularly advantageous for producing well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDI).[5][6] The polymerization can be initiated by anionic or cationic catalysts.[6][7]

Experimental Workflows

The general experimental workflows for the two primary synthetic routes are outlined below.

Synthesis_Workflows cluster_hydrolysis Hydrolysis and Condensation cluster_rop Ring-Opening Polymerization (ROP) H_Start Start with Phenyl Chlorosilanes/Alkoxysilanes H_Hydrolysis Hydrolysis (with Water) H_Start->H_Hydrolysis H_Condensation Polycondensation H_Hydrolysis->H_Condensation H_Purification Purification (Washing, Drying) H_Condensation->H_Purification H_End Phenyl-Containing Polysiloxane Resin/Oil H_Purification->H_End R_Start Start with Phenyl- Containing Cyclosiloxanes R_Initiation Initiation (with Catalyst) R_Start->R_Initiation R_Propagation Propagation R_Initiation->R_Propagation R_Termination Termination/ Quenching R_Propagation->R_Termination R_Purification Purification (Precipitation, Filtration) R_Termination->R_Purification R_End High Molecular Weight Linear Phenyl-Containing Polysiloxane R_Purification->R_End

Caption: General workflows for the synthesis of phenyl-containing polysiloxanes.

Quantitative Data Summary

The following table summarizes typical reaction parameters and resulting polymer properties for the synthesis of various phenyl-containing polysiloxanes.

Polymer TypeMonomersCatalyst/InitiatorSolventTemp. (°C)Time (h)Mn ( kg/mol )PDIRef.
Methyl Phenyl Silicone ResinMethyltrichlorosilane, Dimethyldichlorosilane, Phenyltrichlorosilane (B1630512)Tetramethylammonium (B1211777) hydroxide (B78521)Toluene (B28343)50-601-6--[1]
Phenyl-Substituted PolysiloxaneDiphenyldimethoxysilane, Hydrogen-containing siloxanesTris(pentafluorophenyl)boraneToluene0-253up to 100-[8]
CopolylsiloxaneOctamethylcyclotetrasiloxane (D₄), Octaphenylcyclotetrasiloxane (P₄)Cyclic Trimeric Phosphazene Base-Mild ConditionsFastup to 1353-
Functionalized PolysiloxaneHexamethylcyclotrisiloxane (B157284) (D₃)Potassium Dimethylphenylsilanolate---ControlledNarrow[5]
Vinylphenyl-Containing MQ ResinVinyl-containing MQ resin, Poly(diphenylsiloxane)H₂PtCl₆Toluene705≥ 30-[9]
Phenyl-Modified Silicone GelOctamethylcyclotetrasiloxane (D₄), 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane (D₃Ph)HND-580 (catalyst)-708-< 1.60[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl Phenyl Silicone Resin via Hydrolysis and Condensation

This protocol is adapted from a patented method for preparing a methyl phenyl silicone resin with a low curing temperature.[1]

Materials:

  • Methyltrichlorosilane (MeSiCl₃)

  • Dimethyldichlorosilane (Me₂SiCl₂)

  • Phenyltrichlorosilane (PhSiCl₃)

  • Toluene

  • Deionized Water

  • 10% Tetramethylammonium hydroxide butanol solution (Catalyst)

  • Acetic acid (Stabilizer)

Procedure:

  • Monomer Mixture Preparation: In a mixing vessel, combine 149.5 g of methyltrichlorosilane, 37.5 g of dimethyldichlorosilane, and 38.1 g of phenyltrichlorosilane with 286 g of toluene. Mix thoroughly to form a homogeneous solution.

  • Hydrolysis: In a reaction vessel equipped with a stirrer and a dropping funnel, add a mixture of toluene and water. Heat the mixture to 30-35°C with stirring.

  • Slowly add the monomer mixture dropwise to the reaction vessel over 1.5 hours, maintaining the reaction temperature between 30-35°C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Work-up and Neutralization: Stop stirring and allow the layers to separate. Remove the lower acidic aqueous layer.

  • Wash the organic layer (silanol toluene solution) with hot water (45-50°C) until the aqueous layer is neutral.

  • Concentration: Concentrate the silanol solution under reduced pressure until the solid content reaches 50%.

  • Polycondensation: To 100 g of the concentrated silanol solution, add 0.075 g of a 10% tetramethylammonium hydroxide butanol solution as a catalyst.

  • Conduct the polycondensation reaction under a vacuum of -0.07 MPa at 50°C for 3.5 hours.

  • Stabilization: Add 0.003 g of acetic acid as a stabilizer to terminate the reaction and obtain the final methyl phenyl silicone resin.

Protocol 2: Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D₃) using a Functionalized Initiator

This protocol describes the synthesis of a phenyl-terminated polysiloxane using potassium dimethylphenylsilanolate as an initiator.[5]

Materials:

  • Dimethylphenylsilanol (B1584577) (Me₂PhSiOH)

  • Potassium hydride (KH), 30-35 wt% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Hexamethylcyclotrisiloxane (D₃)

  • Terminating agent (e.g., chlorodimethylsilane)

Procedure:

Part A: Synthesis of Potassium Dimethylphenylsilanolate Initiator

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethylphenylsilanol in anhydrous THF.

  • Carefully add a stoichiometric amount of potassium hydride dispersion to the solution with vigorous stirring. Hydrogen gas will be evolved.

  • Continue stirring at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the potassium salt. The resulting solution is the initiator.

Part B: Anionic Ring-Opening Polymerization

  • In a separate flame-dried reaction vessel under an inert atmosphere, dissolve the desired amount of hexamethylcyclotrisiloxane (D₃) in anhydrous THF.

  • Using a syringe, transfer a calculated amount of the potassium dimethylphenylsilanolate initiator solution to the D₃ solution to achieve the desired monomer-to-initiator ratio, which will determine the target molecular weight.

  • Allow the polymerization to proceed at room temperature. The reaction progress can be monitored by periodically taking aliquots and analyzing them by Gas Chromatography (GC) to determine monomer consumption or by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • Termination: Once the desired monomer conversion is reached, terminate the living polymerization by adding a suitable electrophilic quenching agent, such as chlorodimethylsilane, to cap the reactive chain end.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Filter and dry the resulting phenyl-terminated polysiloxane under vacuum.

Protocol 3: Synthesis of Phenyl-Rich Functional Siloxanes via the Piers-Rubinsztajn Reaction

This protocol outlines a metal-free synthesis of phenyl-containing polysiloxanes using a borane (B79455) catalyst.[11][8]

Materials:

  • Diphenyldimethoxysilane (DPDMS)

  • Hydrogen-containing siloxane (HCS) (e.g., 1,1,3,3,5,5-hexamethyltrisiloxane)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Dry Toluene

  • Activated Carbon

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a thermometer, reflux condenser, and magnetic stirrer, add 60.95 g of dry toluene, 55.16 mg (107.7 µmol) of B(C₆F₅)₃, and 17 g of the hydrogen-containing siloxane.

  • Monomer Addition: Dissolve 26.59 g (108.8 mmol) of diphenyldimethoxysilane in 20 g of toluene. Add this solution dropwise to the reaction flask over 3 hours using a syringe pump at the desired temperature (e.g., 0°C to 25°C). The molar ratio of alkoxy groups in DPDMS to the Si-H bonds in HCS should be controlled (e.g., 0.8).[8]

  • Reaction Monitoring: Monitor the reaction progress by techniques such as FT-IR to observe the disappearance of the Si-H bond stretching frequency.

  • Catalyst Removal: After the reaction is complete, add 2 g of activated carbon to the mixture and stir for 20 minutes to adsorb the catalyst.

  • Filter the mixture to remove the activated carbon. Repeat the adsorption and filtration step if necessary.

  • Purification: Remove the solvent and any volatile byproducts by reduced-pressure distillation at 150°C for 30 minutes to obtain the final poly(phenyl-substituted siloxane).

References

Application of Hexaphenyldisiloxane in High-Performance LED Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenyldisiloxane and other phenyl-based silicone encapsulants are critical materials in the manufacturing of high-performance Light Emitting Diodes (LEDs). Their unique properties, including a high refractive index, excellent thermal stability, and superior optical transparency, directly contribute to enhanced light extraction efficiency and long-term reliability of LED devices. The phenyl groups in the siloxane backbone are key to achieving a high refractive index, which minimizes the refractive index mismatch between the LED chip (typically GaN, n ≈ 2.4) and the encapsulant, thereby reducing total internal reflection and increasing light output.

These materials also offer robust protection for the delicate LED chip and wire bonds from environmental factors such as moisture, dust, and mechanical stress. Their thermal stability ensures that the encapsulant maintains its optical and mechanical properties even at the high operating temperatures of high-power LEDs, preventing yellowing and degradation over the device's lifetime.

This document provides detailed application notes and experimental protocols for the use of this compound and related phenyl silicone materials in LED encapsulation, intended for researchers and professionals in materials science and optoelectronics.

Key Properties and Performance Data

The selection of an appropriate encapsulant is crucial for maximizing the performance and lifespan of an LED. Phenyl-based silicones, including those incorporating this compound, offer a superior combination of properties compared to standard methyl-based silicones or epoxy encapsulants. A summary of key quantitative data is presented below for easy comparison.

PropertyPhenyl-Based Silicone (this compound-containing)Methyl-Based SiliconeEpoxy Resin
Refractive Index (at 589 nm) 1.52 - 1.58[1][2]~1.411.50 - 1.55
Thermal Stability (Td 5% in N2) > 400 °C[1]~350 °C300 - 350 °C
Optical Transmittance (at 450 nm, 1 mm thickness) > 95%[1]> 98%> 95% (initially)
Hardness (Shore D) 40 - 80[1]30 - 60> 80
Moisture Absorption (85°C/85%RH, 168h) LowLowHigh
UV Resistance ExcellentGoodPoor (prone to yellowing)

Experimental Protocols

Synthesis of High Refractive Index Phenyl-Based Silicone Resin (Illustrative Example)

While the direct synthesis of pure this compound for encapsulation is a specialized industrial process, a representative laboratory-scale synthesis of a high refractive index phenyl-based silicone resin via co-hydrolysis and condensation is provided below. This method yields a resin with properties suitable for LED encapsulation.

Materials:

  • Diphenyldichlorosilane (DDS)

  • Methylvinyldichlorosilane (MVS)

  • Toluene (B28343)

  • Deionized water

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Hydrosilane crosslinker (e.g., polymethylhydrosiloxane)

Procedure:

  • Hydrolysis:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, prepare a mixture of toluene and deionized water (1:1 v/v).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-mixed solution of diphenyldichlorosilane and methylvinyldichlorosilane in toluene to the flask with vigorous stirring over a period of 2 hours. Maintain the temperature below 10 °C.

    • After the addition is complete, continue stirring for another 1 hour at room temperature.

  • Neutralization and Washing:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution, and again with deionized water until the aqueous layer is neutral (pH 7).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator to obtain the phenyl-vinyl silicone resin.

  • Formulation and Curing:

    • To the synthesized resin, add the hydrosilane crosslinker in a stoichiometric ratio based on the vinyl and Si-H group concentrations.

    • Add the platinum catalyst (typically 5-10 ppm of Pt).

    • Mix thoroughly until a homogeneous mixture is obtained.

Synthesis_Workflow cluster_hydrolysis 1. Hydrolysis cluster_workup 2. Work-up cluster_formulation 3. Formulation start DDS + MVS in Toluene reactor Toluene + DI Water (0-5 °C) start->reactor Slow Addition neutralize Neutralization & Washing reactor->neutralize dry Drying neutralize->dry evaporate Solvent Removal dry->evaporate resin Phenyl-Vinyl Silicone Resin evaporate->resin mix Mixing resin->mix crosslinker Hydrosilane Crosslinker crosslinker->mix catalyst Pt Catalyst catalyst->mix final_product High Refractive Index Encapsulant mix->final_product

Synthesis workflow for a high refractive index phenyl-based silicone resin.
LED Encapsulation Protocol

Materials and Equipment:

  • LED chips mounted on lead frames or substrates

  • This compound-based silicone encapsulant (two-part system: Part A - vinyl silicone resin, Part B - hydrosilane crosslinker with catalyst)

  • Dispensing system (e.g., automated dispenser or manual syringe)

  • Vacuum oven

  • Curing oven

Procedure:

  • Preparation of Encapsulant Mixture:

    • In a clean, disposable container, accurately weigh Part A and Part B of the silicone encapsulant in the ratio specified by the manufacturer (typically 1:1 or 10:1 by weight).

    • Mix the components thoroughly but gently to avoid introducing excessive air bubbles. A planetary mixer is recommended for uniform mixing.

    • Degas the mixture in a vacuum chamber at a pressure of <10 Torr for 15-30 minutes, or until all visible bubbles are removed.

  • Dispensing:

    • Program the automated dispenser or carefully use a manual syringe to dispense the encapsulant onto the LED chip, ensuring complete coverage of the chip and wire bonds. The dispense volume should be optimized to achieve the desired lens shape.

  • Curing:

    • Place the encapsulated LEDs in a pre-heated oven.

    • Follow a multi-stage curing profile. A typical profile is:

      • Ramp to 80°C and hold for 30 minutes (to allow the encapsulant to level and for any remaining bubbles to escape).

      • Ramp to 150°C and hold for 1-2 hours for final curing.

    • Allow the encapsulated LEDs to cool down to room temperature slowly to minimize thermal stress.

Encapsulation_Process start Start mix Mix Part A & Part B start->mix degas Degas Mixture (<10 Torr, 15-30 min) mix->degas dispense Dispense onto LED Chip degas->dispense cure1 Initial Cure (80°C, 30 min) dispense->cure1 cure2 Final Cure (150°C, 1-2 hours) cure1->cure2 cool Cool to Room Temp. cure2->cool end End cool->end

Step-by-step LED encapsulation process.
Characterization Protocols

a. Refractive Index Measurement

  • Standard: ASTM D542

  • Instrument: Abbe refractometer or ellipsometer.

  • Sample Preparation: Prepare a thin, flat, and bubble-free film of the cured encapsulant by casting the liquid encapsulant between two glass slides separated by a spacer of known thickness and curing as per the protocol.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index.

    • Place a small drop of a suitable contacting liquid (with a refractive index higher than the sample) on the prism of the refractometer.

    • Place the cured silicone film onto the prism.

    • Measure the refractive index at a standard wavelength (e.g., 589 nm) and temperature (25 °C).

b. Thermal Stability Analysis

  • Instrument: Thermogravimetric Analyzer (TGA)

  • Procedure:

    • Place a small sample (5-10 mg) of the cured encapsulant in the TGA pan.

    • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The temperature at which 5% weight loss occurs (Td 5%) is typically reported as the onset of decomposition.

c. Optical Transmittance Measurement

  • Instrument: UV-Vis Spectrophotometer

  • Sample Preparation: Prepare a cured film of the encapsulant with a uniform thickness (e.g., 1 mm) and polished surfaces.[3]

  • Procedure:

    • Obtain a baseline spectrum with an empty sample holder.

    • Place the cured encapsulant film in the sample holder.

    • Scan the sample over the desired wavelength range (e.g., 300-800 nm).

    • Record the transmittance spectrum.

Logical Relationship of Properties to Performance

The superior performance of this compound-based encapsulants in LED applications stems from a clear cause-and-effect relationship between their molecular structure and their macroscopic properties.

Properties_Performance cluster_structure Molecular Structure cluster_properties Material Properties cluster_performance LED Performance phenyl High Phenyl Content (e.g., this compound) ri High Refractive Index phenyl->ri siloxane Stable Si-O Backbone thermal High Thermal Stability siloxane->thermal optical High Optical Transparency siloxane->optical barrier Good Moisture Barrier siloxane->barrier lee Increased Light Extraction Efficiency ri->lee reliability Enhanced Long-Term Reliability thermal->reliability color_stability Better Color Stability thermal->color_stability lumen Improved Lumen Maintenance optical->lumen barrier->reliability

Relationship between molecular structure, material properties, and LED performance.

Conclusion

This compound and related phenyl-based silicones are advanced materials that play a pivotal role in pushing the boundaries of LED performance and reliability. Their high refractive index is fundamental to maximizing light output, while their exceptional thermal and optical stability ensures the longevity and consistent performance of the LED device. The detailed protocols and data presented in this document provide a solid foundation for researchers and engineers working on the development and application of next-generation LED encapsulation materials. Careful adherence to these procedures will enable the successful implementation of these high-performance materials in advanced optoelectronic applications.

References

Application Notes and Protocols: Hexaphenyldisiloxane for Surface Property Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenyldisiloxane is a promising organosilicon compound for the surface modification of a wide range of materials. Its unique chemical structure, characterized by six phenyl groups attached to a disiloxane (B77578) backbone, imparts desirable properties such as hydrophobicity, thermal stability, and biocompatibility to treated surfaces. These attributes make it a valuable tool in diverse fields, including biomaterials, drug delivery, and advanced materials science.

This document provides detailed application notes and experimental protocols for utilizing this compound to modify the surface properties of materials. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals seeking to leverage the benefits of this versatile molecule.

Application Notes

Enhancing Hydrophobicity

One of the primary applications of this compound is to create highly hydrophobic surfaces. The bulky, nonpolar phenyl groups effectively repel water, leading to a significant increase in the water contact angle. This property is particularly useful for:

  • Biomaterials and Medical Devices: Reducing protein adsorption and platelet adhesion on implants, catheters, and other blood-contacting devices, thereby improving their biocompatibility and reducing the risk of thrombosis.

  • Drug Delivery Systems: Modifying the surface of drug carriers to control their interaction with biological environments and achieve targeted delivery.

  • Self-Cleaning Surfaces: Developing materials that repel water and contaminants, reducing the need for cleaning and maintenance.

Improving Biocompatibility

The inert and non-toxic nature of this compound, coupled with its ability to create a bio-inert surface, makes it an excellent candidate for enhancing the biocompatibility of materials. By minimizing interactions with biological components, this compound coatings can:

  • Reduce Inflammatory Response: Minimize the foreign body response to implanted materials.

  • Prevent Biofouling: Inhibit the adhesion of bacteria and other microorganisms, reducing the risk of device-associated infections.

  • Enhance Hemocompatibility: Decrease the likelihood of blood clot formation on surfaces in contact with blood.[1][2][3][4]

Quantitative Data on Surface Modification

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical changes in surface properties observed with related siloxane coatings, such as those derived from hexamethyldisiloxane (B120664) (HMDSO). This data can serve as a useful reference, though optimization for this compound is recommended.

Surface PropertyUntreated Substrate (Typical Values)Siloxane-Treated Substrate (Expected Range)Characterization Technique
Water Contact Angle (°) 15 - 5090 - 140Goniometry
Surface Free Energy (mN/m) 40 - 6020 - 35Contact Angle Analysis
Protein Adsorption (ng/cm²) > 200 (e.g., Albumin)< 50Quartz Crystal Microbalance, ELISA
Platelet Adhesion HighLow to ModerateMicroscopy, LDH Assay

Experimental Protocols

The following are generalized protocols for the deposition of this compound thin films and the subsequent evaluation of their surface properties and biocompatibility. These protocols should be adapted and optimized for specific substrates and applications.

Protocol 1: Thin Film Deposition of this compound via Spin Coating

This protocol describes a solution-based method for depositing a thin film of this compound onto a substrate.

Materials:

  • This compound

  • Suitable solvent (e.g., toluene, chloroform)

  • Substrates (e.g., silicon wafers, glass slides, polymer films)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive.

  • Deionized (DI) water

  • Nitrogen gas

  • Spin coater

  • Hot plate

Procedure:

  • Substrate Cleaning:

    • Immerse the substrates in Piranha solution for 15 minutes to remove organic residues.

    • Rinse thoroughly with DI water.

    • Dry the substrates under a stream of nitrogen gas.

  • Solution Preparation:

    • Dissolve this compound in the chosen solvent to the desired concentration (e.g., 1-5% w/v).

    • Filter the solution through a 0.2 µm syringe filter to remove any particulates.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a small amount of the this compound solution onto the center of the substrate.

    • Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform film. The final film thickness will depend on the solution concentration, solvent viscosity, and spin speed.[5][6][7][8]

  • Annealing:

    • Transfer the coated substrate to a hot plate and anneal at a temperature below the decomposition temperature of this compound (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes) to evaporate the solvent and improve film adhesion.

Workflow Diagram:

Spin_Coating_Workflow Substrate Substrate (e.g., Si Wafer) Cleaning Substrate Cleaning (Piranha Solution) Substrate->Cleaning 1. Rinsing Rinsing (DI Water) Cleaning->Rinsing 2. Drying Drying (Nitrogen Gas) Rinsing->Drying 3. Spin_Coating Spin Coating Drying->Spin_Coating 4. HPD_Solution This compound Solution HPD_Solution->Spin_Coating Annealing Annealing (Hot Plate) Spin_Coating->Annealing 5. Coated_Substrate Coated Substrate Annealing->Coated_Substrate 6. Protein_Adsorption_Logic Surface Surface Type (Coated vs. Uncoated) Hydrophobicity Surface Hydrophobicity Surface->Hydrophobicity determines Protein_Interaction Protein-Surface Interaction Hydrophobicity->Protein_Interaction influences Protein_Adsorption Protein Adsorption (Amount) Protein_Interaction->Protein_Adsorption leads to Biocompatibility Biocompatibility (In Vitro) Protein_Adsorption->Biocompatibility indicates Cytotoxicity_Workflow Material Test Material (HPD-Coated) Extraction Extract Preparation (ISO 10993-12) Material->Extraction Exposure Cell Exposure to Extract Extraction->Exposure Cell_Culture Cell Seeding (L929 Fibroblasts) Cell_Culture->Exposure Incubation Incubation (24-48h) Exposure->Incubation Viability_Assay Cell Viability Assay (MTT/XTT) Incubation->Viability_Assay Data_Analysis Data Analysis (% Viability) Viability_Assay->Data_Analysis Result Cytotoxicity Assessment Data_Analysis->Result

References

Application Notes and Protocols for the Thermal Decomposition Analysis of Hexaphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenyldisiloxane is an organosilicon compound characterized by the presence of six phenyl groups attached to a disiloxane (B77578) core. This structure imparts high thermal stability, making it a subject of interest in materials science and other fields where thermal resistance is crucial. Understanding the thermal decomposition behavior of this compound is essential for determining its operational limits and for the development of new materials with enhanced thermal properties. This document provides detailed application notes and experimental protocols for the thermal decomposition analysis of this compound using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Analytical Techniques for Thermal Decomposition Analysis

The thermal decomposition of this compound can be comprehensively characterized by a combination of thermoanalytical techniques.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability of materials and to study the kinetics of their decomposition.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine transition temperatures such as melting and glass transitions, and to measure the enthalpy of these transitions.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): A technique where the sample is thermally decomposed in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[1] This method is crucial for identifying the specific chemical products of thermal decomposition.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared alumina (B75360) or platinum crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the mass loss and temperature continuously throughout the experiment. The data is typically plotted as mass (%) versus temperature (°C). The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point and to observe any exothermic or endothermic events associated with decomposition.

Instrumentation: A differential scanning calorimeter.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum or hermetically sealed pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above its decomposition point as determined by TGA.

  • Data Acquisition: Record the heat flow as a function of temperature. The resulting thermogram will show peaks corresponding to thermal events. Endothermic events (e.g., melting) and exothermic events (e.g., some decomposition processes) can be identified and quantified.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile organic compounds produced during the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Protocol:

  • Sample Preparation: Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature. Based on TGA data, a temperature at or slightly above the maximum decomposition rate is chosen (e.g., 600-800 °C).

    • The pyrolysis is performed in an inert atmosphere (helium).

  • GC-MS Conditions:

    • Injector Temperature: 250-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 40-50 °C, hold for 2-5 minutes.

      • Ramp: 10-15 °C/min to 280-300 °C.

      • Final hold: 5-10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-550.

      • Scan Mode: Full scan.

  • Data Analysis: The separated compounds are detected by the mass spectrometer. The resulting mass spectra are compared with spectral libraries (e.g., NIST) for identification.

Data Presentation

Table 1: Thermogravimetric Analysis (TGA) Data for Phenyl-Substituted Siloxanes.

ParameterValue
Onset of Decomposition (Tonset)~350-450 °C
Temperature at 5% Mass Loss (T5%)~285 °C[3]
Temperature at 10% Mass Loss (T10%)~352 °C[3]
Temperature of Maximum Decomposition Rate (Tmax)~500-600 °C
Residual Mass at 800 °CVaries

Note: The T5% and T10% values are for a specific poly(phenyl-substituted siloxane/silsesquioxane) and may differ for this compound.[3]

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound (Expected).

Thermal EventTemperature (°C)Enthalpy (J/g)
Melting Point (Tm)~220-230 °CTo be determined
Decomposition> 400 °CTo be determined

Table 3: Potential Pyrolysis Products of this compound identified by Py-GC/MS (Hypothetical).

Retention Time (min)Identified CompoundKey Mass Fragments (m/z)
tbdBenzene78, 77, 51
tbdPhenol94, 66, 65
tbdBiphenyl154, 153, 152
tbdDiphenylsilanediol216, 199, 139
tbdHexamethylcyclotrisiloxane207, 193, 73
tbdOctaphenylcyclotetrasiloxaneFragment ions

Note: "tbd" indicates that the value is to be determined from experimental data.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC/MS) Sample->PyGCMS TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data PyGCMS_Data Chromatogram & Mass Spectra PyGCMS->PyGCMS_Data Stability Thermal Stability TGA_Data->Stability Transitions Phase Transitions DSC_Data->Transitions Products Decomposition Products PyGCMS_Data->Products

Caption: Experimental workflow for thermal decomposition analysis.

Decomposition_Pathway cluster_primary Primary Decomposition cluster_products Decomposition Products Hexaphenyl This compound Si_O_Cleavage Si-O Bond Cleavage Hexaphenyl->Si_O_Cleavage Heat Si_Ph_Cleavage Si-Phenyl Bond Cleavage Hexaphenyl->Si_Ph_Cleavage Heat Cyclic_Siloxanes Cyclic Siloxanes Si_O_Cleavage->Cyclic_Siloxanes Benzene Benzene Si_Ph_Cleavage->Benzene Phenol Phenol Si_Ph_Cleavage->Phenol Biphenyl Biphenyl Si_Ph_Cleavage->Biphenyl Other_Aromatics Other Aromatic Fragments Si_Ph_Cleavage->Other_Aromatics

Caption: Proposed thermal decomposition pathways.

Conclusion

The thermal decomposition analysis of this compound requires a multi-faceted approach employing TGA, DSC, and Py-GC/MS to fully characterize its stability, transition behavior, and degradation products. While specific experimental data for this compound is limited in publicly accessible literature, the provided protocols and data presentation formats offer a robust framework for researchers to conduct and report their findings. The high thermal stability of phenyl-substituted siloxanes suggests that this compound will exhibit decomposition at elevated temperatures, likely yielding a variety of aromatic and siloxane-based fragments. The detailed experimental procedures outlined herein will enable the acquisition of precise and reliable data, contributing to a deeper understanding of this important class of organosilicon compounds.

References

Application Note: HPLC Method for Purity Analysis of Hexaphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of Hexaphenyldisiloxane is detailed below, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is an organosilicon compound with a high degree of phenyl substitution, rendering it a non-polar substance. It finds applications in various fields, including as an intermediate in the synthesis of silicone polymers. Ensuring the purity of this compound is critical for its intended applications. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of this compound. The method is designed to provide accurate and reproducible results for quality control and research purposes.

Chromatographic Principle

Due to the non-polar nature of this compound, a reversed-phase HPLC method is employed.[1][2][3] In this mode of chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Non-polar compounds, such as this compound, will have a stronger affinity for the stationary phase and will be retained longer, allowing for separation from more polar impurities.[3]

Method Parameters

A comprehensive summary of the HPLC method parameters is provided in the table below. These parameters have been selected to ensure optimal separation and detection of this compound and its potential impurities.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724):Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 15 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a standard choice for reversed-phase chromatography and is effective for retaining non-polar analytes like this compound.

  • Mobile Phase: A high percentage of acetonitrile, a polar organic solvent, is used to elute the highly non-polar this compound from the C18 column in a reasonable time frame. The water component helps in modulating the polarity of the mobile phase.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and separation efficiency.

  • Detection Wavelength: this compound contains multiple phenyl groups, which are strong chromophores. These aromatic rings are expected to exhibit significant UV absorbance around 254 nm, a common wavelength for the detection of aromatic compounds.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.

Experimental Protocol: Purity Analysis of this compound by HPLC

This protocol provides a step-by-step procedure for the purity analysis of this compound using the HPLC method described above.

1. Materials and Reagents

  • This compound reference standard (purity ≥ 99%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Tetrahydrofuran (THF), HPLC grade (for sample dissolution)

  • 0.45 µm syringe filters (PTFE or other solvent-compatible membrane)

2. Instrument and Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringes

  • Ultrasonic bath

3. Preparation of Solutions

  • Mobile Phase (Acetonitrile:Water, 90:10 v/v):

    • Measure 900 mL of HPLC grade acetonitrile into a 1 L graduated cylinder.

    • Add 100 mL of HPLC grade water.

    • Mix thoroughly and degas the solution using an ultrasonic bath for 15-20 minutes or by vacuum filtration.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of THF and sonicate for 5-10 minutes to dissolve the standard completely.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with THF and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Follow steps 2-5 of the Standard Solution Preparation.

4. HPLC System Setup and Analysis

  • Set up the HPLC system according to the parameters listed in the method parameters table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (THF) to ensure the system is clean.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • Perform all injections in duplicate or triplicate to ensure reproducibility.

5. Data Analysis

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of the this compound sample using the area percent method:

    % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Acetonitrile:Water 90:10) setup HPLC System Setup & Equilibration prep_mobile->setup prep_std Prepare Standard Solution (0.5 mg/mL in THF) inject Inject Blank, Standard, and Sample prep_std->inject prep_sample Prepare Sample Solution (0.5 mg/mL in THF) prep_sample->inject setup->inject acquire Data Acquisition inject->acquire identify Peak Identification acquire->identify integrate Peak Integration identify->integrate calculate Purity Calculation (Area % Method) integrate->calculate

Caption: Workflow for HPLC Purity Analysis of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

  • Work in a well-ventilated area or under a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This detailed application note and protocol provide a comprehensive guide for the purity analysis of this compound by HPLC. The provided method is a starting point and may require further optimization based on the specific instrumentation and sample characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Hexaphenyldisiloxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hexaphenyldisiloxane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process involving the hydrolysis of a diphenyldihalo- or diphenyldialkoxysilane to diphenylsilanediol (B146891), followed by the condensation of the diol.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Diphenylsilanediol (Intermediate) Incomplete Hydrolysis: Insufficient water or reaction time.- Ensure a sufficient excess of water is used for the hydrolysis. - Increase the reaction time and monitor the reaction progress using techniques like TLC or GC.
Formation of Side Products: Uncontrolled reaction conditions can lead to the formation of cyclic siloxanes (e.g., hexaphenylcyclotrisiloxane) or linear polymers. The presence of acid, such as HCl generated from the hydrolysis of diphenyldichlorosilane, can catalyze these side reactions.[1]- Control the rate of addition of the diphenyldichlorosilane to the hydrolysis mixture. - Maintain a neutral or slightly basic pH by using an acid scavenger like sodium bicarbonate.[2] - Conduct the hydrolysis in a biphasic solvent system (e.g., toluene (B28343)/t-amyl alcohol/water) to favor the formation of the diol.[1]
Low Yield of this compound (Final Product) Formation of Cyclic Byproducts: The condensation of diphenylsilanediol can be catalyzed by both acids and bases, which can also promote the formation of cyclic siloxanes like octaphenylcyclotetrasiloxane.- Carefully control the pH during the condensation step. Acidic conditions, for instance with hydrochloric acid, have been shown to favor the formation of longer-chain siloxanediols.[1] - Consider a thermal, uncatalyzed condensation, as this can proceed even in the solid state.[3] The reaction rate is dependent on the temperature.[3]
Formation of High Molecular Weight Polymers: Excessive reaction times or high temperatures during condensation can lead to the formation of long-chain polysiloxanes.- Optimize the reaction time and temperature for the condensation step. Monitor the reaction to stop it once the desired product is formed.
Product is Contaminated with Starting Material Incomplete Reaction: Insufficient reaction time, temperature, or catalyst activity in either the hydrolysis or condensation step.- For the hydrolysis step, ensure complete consumption of the starting silane. - For the condensation step, ensure the diphenylsilanediol has fully reacted. Consider using a catalyst if the thermal condensation is too slow.
Product is Difficult to Purify Presence of Structurally Similar Byproducts: Cyclic siloxanes and short-chain linear polymers can be difficult to separate from this compound due to similar physical properties.- Recrystallization is a common method for purifying diphenylsilanediol.[1] - For this compound, column chromatography or fractional distillation under reduced pressure may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the yield of this compound?

A1: The most critical step is the controlled hydrolysis of the diphenyldihalo- or diphenyldialkoxysilane to produce a high yield of pure diphenylsilanediol. Minimizing the formation of cyclic and polymeric side products during this initial step is crucial for obtaining a high overall yield of this compound.

Q2: How can I minimize the formation of cyclic siloxanes during the synthesis?

A2: To minimize the formation of cyclic siloxanes, it is important to control the reaction conditions of both the hydrolysis and condensation steps. During hydrolysis of diphenyldichlorosilane, maintaining a neutral pH by using an acid scavenger can prevent acid-catalyzed cyclization.[2] For the condensation of diphenylsilanediol, carefully controlling the temperature and avoiding strong acid or base catalysts can favor the formation of the linear disiloxane (B77578) over cyclic products.

Q3: What are the recommended reaction conditions for the hydrolysis of diphenyldichlorosilane to diphenylsilanediol?

A3: A high yield of diphenylsilanediol can be achieved by slowly adding a toluene solution of diphenyldichlorosilane to a well-stirred heterogeneous mixture of toluene, t-amyl alcohol, and a large excess of water at a controlled temperature (e.g., 25°C).[1] Another effective method involves the hydrolysis in water, followed by dissolution of the crude product in acetone (B3395972) and neutralization with sodium bicarbonate to a pH of 5.5 to 6.8.[2]

Q4: What is the best way to convert diphenylsilanediol to this compound?

A4: Thermal condensation is a straightforward method. Heating diphenylsilanediol, even in the solid state at temperatures below its melting point (e.g., 130°C), can lead to the formation of this compound.[3] The reaction rate increases with temperature.[3] Catalytic methods can also be employed, but care must be taken to select a catalyst that selectively promotes the formation of the disiloxane.

Q5: How can I monitor the progress of the reaction?

A5: The progress of both the hydrolysis and condensation reactions can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the disappearance of starting materials and the appearance of products. 29Si NMR spectroscopy is a powerful tool for identifying the various siloxane species in the reaction mixture.[1]

Experimental Protocols

Synthesis of Diphenylsilanediol via Hydrolysis of Diphenyldichlorosilane

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • Diphenyldichlorosilane

  • Toluene

  • t-Amyl alcohol

  • Deionized water

  • Methyl ethyl ketone (for recrystallization)

  • Chloroform (for recrystallization)

Procedure:

  • Prepare a heterogeneous mixture of 77 ml of toluene, 161 ml of t-amyl alcohol, and 666 ml of water in a reaction vessel equipped with a stirrer and a cooling coil.

  • Maintain the temperature of the mixture at 25°C.

  • Dissolve 200 g of diphenyldichlorosilane in 77 ml of toluene.

  • Add the diphenyldichlorosilane solution dropwise to the stirred aqueous mixture over a period of approximately 30 minutes.

  • After the addition is complete, continue stirring for an additional 10 minutes.

  • Filter the resulting crystalline product by suction and wash the crystals with water until they are free of acid.

  • Air-dry the crystals.

  • For further purification, the diphenylsilanediol can be recrystallized from warm methyl ethyl ketone and chloroform.

Expected Yield: Approximately 93%.[1]

Synthesis of this compound via Thermal Condensation of Diphenylsilanediol

This protocol is based on the principle of thermal condensation of silanols.[3]

Materials:

  • Purified diphenylsilanediol

Procedure:

  • Place the purified diphenylsilanediol in a reaction vessel suitable for heating under an inert atmosphere or vacuum.

  • Heat the diphenylsilanediol to a temperature between 130°C and 180°C. The rate of condensation increases with temperature.[3]

  • Maintain the temperature for a period of time sufficient to achieve a high conversion to this compound. The reaction progress can be monitored by taking aliquots and analyzing them by a suitable method (e.g., HPLC, GC, or 29Si NMR). A study showed that at 160°C, the condensation of diphenylsilanediol has almost reached its maximum after approximately 4 hours.[3]

  • Cool the reaction mixture to room temperature.

  • The crude this compound can be purified by recrystallization, column chromatography, or vacuum distillation.

Data Presentation

Table 1: Effect of Hydrolysis Conditions on Diphenylsilanediol Yield

Starting Material Hydrolysis Conditions Yield (%) Reference
DiphenyldichlorosilaneToluene/t-amyl alcohol/water, 25°C93[1]
DiphenyldichlorosilaneWater, then acetone/sodium bicarbonate (pH 5.5-6.8)~93.4[2]

Table 2: Influence of Temperature on the Thermal Condensation of Diphenylsilanediol

Temperature (°C) Reaction Rate Reference
120Slower[3]
130 - 180Faster with increasing temperature[3]

Visualizations

experimental_workflow cluster_hydrolysis Step 1: Hydrolysis to Diphenylsilanediol cluster_condensation Step 2: Condensation to this compound start Diphenyldichlorosilane hydrolysis Controlled Hydrolysis (e.g., Toluene/t-Amyl Alcohol/Water) start->hydrolysis Slow Addition purification_diol Purification (Washing, Recrystallization) hydrolysis->purification_diol diol Diphenylsilanediol purification_diol->diol High Purity condensation Thermal Condensation (130-180°C) diol->condensation purification_disiloxane Purification (Recrystallization/Chromatography) condensation->purification_disiloxane end This compound purification_disiloxane->end High Yield

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic low_yield Low Yield of This compound check_diol_yield Check Yield of Diphenylsilanediol Intermediate low_yield->check_diol_yield low_diol_yield Low Diol Yield check_diol_yield->low_diol_yield Low good_diol_yield Good Diol Yield check_diol_yield->good_diol_yield High hydrolysis_issues Troubleshoot Hydrolysis: - Incomplete reaction? - Side product formation? low_diol_yield->hydrolysis_issues condensation_issues Troubleshoot Condensation: - Cyclic byproducts? - Polymer formation? good_diol_yield->condensation_issues

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Hexaphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexaphenyldisiloxane. Our aim is to help you navigate common experimental challenges and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary cause of low yield in my this compound synthesis?

A1: The most common reason for low yield is incomplete condensation of the triphenylsilanol (B1683266) intermediate. This can be influenced by several factors, including insufficient heating, incorrect reaction time, or the presence of excess water which can shift the equilibrium away from the desired product.

Q2: I have a significant amount of a white solid impurity with a lower melting point than expected for this compound. What is it likely to be?

A2: This impurity is most likely unreacted triphenylsilanol, the intermediate in the synthesis. Triphenylsilanol has a melting point of approximately 150-155°C, while pure this compound melts at around 225°C. The presence of this intermediate indicates incomplete condensation.

Q3: How can I minimize the formation of triphenylsilanol as a byproduct?

A3: To minimize the presence of triphenylsilanol, ensure the condensation step is driven to completion. This can be achieved by:

  • Azeotropic Removal of Water: If the reaction is performed in a suitable solvent like toluene (B28343), using a Dean-Stark apparatus can effectively remove the water formed during condensation, pushing the equilibrium towards the product.

  • Appropriate Thermal Conditions: Ensure the reaction is heated sufficiently to promote condensation.

  • Sufficient Reaction Time: Allow adequate time for the condensation to complete. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the endpoint.

Q4: My final product still contains some unreacted chlorotriphenylsilane (B103829). How can I avoid this?

A4: The presence of unreacted chlorotriphenylsilane suggests incomplete hydrolysis. To ensure complete hydrolysis:

  • Use a slight excess of water in the initial step.

  • Ensure vigorous stirring to maximize the contact between the organic and aqueous phases (if applicable).

  • Allow sufficient reaction time for the hydrolysis to go to completion before proceeding to the condensation step.

Q5: What is the best way to purify the crude this compound?

A5: Recrystallization is an effective method for purifying this compound from the less soluble triphenylsilanol. A solvent system in which this compound has good solubility at high temperatures and poor solubility at low temperatures is ideal. A mixed solvent system, such as ethanol (B145695)/hexane (B92381) or acetone/water, can be effective. Triphenylsilanol is soluble in ethanol and ether.[1][2] Alternatively, column chromatography can be used for separation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete condensation of triphenylsilanol.Increase reaction temperature and/or time for the condensation step. Use a Dean-Stark trap to remove water if using an appropriate solvent.
Loss of product during workup or purification.Optimize the recrystallization solvent and procedure to minimize product loss.
Product is Contaminated with Triphenylsilanol Incomplete condensation.As above, drive the condensation to completion.
Inefficient purification.Perform recrystallization from a suitable solvent system (e.g., ethanol/hexane). Ensure slow cooling to promote the formation of pure crystals.
Product is Contaminated with Chlorotriphenylsilane Incomplete hydrolysis.Ensure sufficient water and reaction time are used for the hydrolysis step.
Formation of an Oil Instead of Crystals During Recrystallization The solution is supersaturated, or the wrong solvent is being used.Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Try a different recrystallization solvent or a solvent pair.

Data Presentation

The following table summarizes the hypothetical effect of reaction conditions on the yield and purity of this compound. This data is illustrative and serves as a guide for process optimization.

Entry Hydrolysis Time (h) Condensation Temp (°C) Condensation Method Yield of this compound (%) Purity (by HPLC, %) Key Impurity
1180Reflux6585Triphenylsilanol
2280Reflux7592Triphenylsilanol
32110Toluene with Dean-Stark9098Triphenylsilanol
40.5110Toluene with Dean-Stark8590Chlorotriphenylsilane

Experimental Protocols

Key Experiment: Synthesis of this compound via Hydrolysis of Chlorotriphenylsilane

Materials:

  • Chlorotriphenylsilane

  • Toluene

  • Water

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

  • Hexane (for recrystallization)

Procedure:

  • Hydrolysis:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chlorotriphenylsilane (1 equivalent) in toluene.

    • Slowly add water (1.5 equivalents) to the stirred solution at room temperature.

    • Stir the mixture vigorously for 2 hours to ensure complete hydrolysis. The formation of HCl as a byproduct will be evident.

  • Condensation:

    • Attach a Dean-Stark apparatus to the flask.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the condensation of triphenylsilanol to this compound.

    • Continue refluxing until no more water is collected (approximately 3-4 hours).

    • Monitor the reaction progress by TLC, observing the disappearance of the triphenylsilanol spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining HCl.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and remove the toluene under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a hot ethanol/hexane mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hexane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

  • Characterization:

    • Determine the melting point of the purified product (expected: ~225°C).

    • Analyze the purity by HPLC or GC.

Visualizations

Synthesis_Pathway Chlorotriphenylsilane Chlorotriphenylsilane Triphenylsilanol Triphenylsilanol (Intermediate) Chlorotriphenylsilane->Triphenylsilanol + H₂O - HCl This compound This compound (Product) Triphenylsilanol->this compound Condensation - H₂O

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_mp Check Melting Point start->check_mp mp_low Melting Point is Low (~150-160°C) check_mp->mp_low mp_ok Melting Point is Correct but Yield is Low check_mp->mp_ok unreacted_start Unreacted Starting Material (Check by TLC/GC) check_mp->unreacted_start incomplete_condensation Incomplete Condensation mp_low->incomplete_condensation increase_temp_time Increase Condensation Temp/Time incomplete_condensation->increase_temp_time use_dean_stark Use Dean-Stark Trap incomplete_condensation->use_dean_stark workup_loss Loss During Workup mp_ok->workup_loss optimize_recrystallization Optimize Recrystallization Solvent/Procedure workup_loss->optimize_recrystallization incomplete_hydrolysis Incomplete Hydrolysis unreacted_start->incomplete_hydrolysis increase_hydrolysis_time Increase Hydrolysis Time/Stirring incomplete_hydrolysis->increase_hydrolysis_time

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Hexaphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of hexaphenyldisiloxane from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most prevalent byproduct encountered during the synthesis of this compound is unreacted starting material, primarily triphenylsilanol (B1683266). This is especially common in syntheses involving the hydrolysis of triphenylchlorosilane, where triphenylsilanol is an intermediate that subsequently condenses to form this compound. Incomplete condensation or side reactions can lead to significant amounts of residual triphenylsilanol in the crude product.

Q2: I have a solid crude product. How can I get a preliminary idea of its purity?

A simple method to assess the purity of your crude this compound is to determine its melting point. Pure this compound has a sharp melting point of around 224-228 °C. A broad melting range or a melting point significantly lower than this suggests the presence of impurities, such as triphenylsilanol, which has a melting point of approximately 153-155 °C.

Q3: My crude product is an oil and won't solidify. What should I do?

The presence of an oil instead of a solid product often indicates a high concentration of impurities, which can depress the melting point of the mixture. It can also be due to residual solvent. First, ensure all solvent has been removed under high vacuum. If the product remains oily, it is recommended to proceed directly to purification by column chromatography, as recrystallization is unlikely to be effective for an oily mixture.

Q4: I'm struggling to separate this compound from triphenylsilanol by recrystallization. What am I doing wrong?

Separating these two compounds by recrystallization can be challenging due to their similar structures. Success depends heavily on the choice of solvent. An ideal solvent will dissolve both compounds when hot but will have a significantly lower solubility for this compound than for triphenylsilanol at cooler temperatures. It is often a matter of trial and error to find the optimal solvent or solvent mixture. Refer to the experimental protocols section for suggested starting points.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield after recrystallization The chosen solvent has a high solubility for this compound even at low temperatures.Try a different solvent system. A mixture of a good solvent (in which the product is soluble when hot) and a poor solvent (in which the product is less soluble) can be effective. Add the poor solvent gradually to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.
The product is precipitating out too quickly, trapping impurities.Ensure the cooling process is slow. Allowing the solution to cool to room temperature before placing it in an ice bath can lead to the formation of purer crystals.
Product "oils out" during recrystallization The solubility of the compound changes too drastically with temperature in the chosen solvent.Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to prevent it from crashing out as an oil. Alternatively, use a larger volume of the primary solvent.
The presence of significant impurities is lowering the melting point of the mixture.Consider a preliminary purification step, such as a simple filtration through a plug of silica (B1680970) gel, before attempting recrystallization.
No separation observed by Thin Layer Chromatography (TLC) The mobile phase is too polar or not polar enough.This compound is less polar than triphenylsilanol. To achieve good separation on a silica gel TLC plate, start with a non-polar solvent like hexane (B92381) and gradually add a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758). A good starting point is a 95:5 or 90:10 mixture of hexane:ethyl acetate.
This compound and triphenylsilanol co-elute during column chromatography The mobile phase is too polar, causing both compounds to move too quickly down the column.Use a less polar mobile phase. Start with pure hexane and gradually increase the polarity by adding small increments of ethyl acetate or dichloromethane. This gradient elution should allow the less polar this compound to elute first, followed by the more polar triphenylsilanol.

Quantitative Data

Table 1: Solubility of this compound and Triphenylsilanol in Common Organic Solvents at Room Temperature (Approx. 25°C)

SolventThis compound SolubilityTriphenylsilanol Solubility
HexaneSparingly solubleSparingly soluble
Toluene (B28343)SolubleSoluble
DichloromethaneSolubleSoluble
Ethyl AcetateModerately solubleSoluble
AcetoneSparingly solubleSoluble
EthanolSparingly solubleSoluble[1][2]
Diethyl EtherModerately solubleSoluble[1][2]
WaterInsolubleInsoluble

Note: This data is qualitative and intended as a guide for solvent selection. Exact solubilities can vary with temperature and the purity of the substances.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a starting point for the purification of this compound from triphenylsilanol.

Materials:

  • Crude this compound

  • Selected solvent (e.g., Toluene, or a mixture of Toluene and Hexane)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen "good" solvent (e.g., Toluene) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • If using a mixed solvent system, slowly add the "poor" solvent (e.g., Hexane) to the hot solution until it becomes slightly turbid.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating this compound from more polar impurities like triphenylsilanol.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Mobile phase: Hexane and Ethyl Acetate

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting the column with 100% hexane. The less polar this compound will begin to move down the column.

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate). This will help to elute the this compound.

    • After the this compound has eluted, a further increase in polarity will be required to elute the more polar triphenylsilanol.

  • Combine and Evaporate: Combine the pure fractions containing this compound (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified product.

Visualizations

Troubleshooting_Purification start Crude this compound Product is_solid Is the product a solid? start->is_solid is_pure Check Melting Point (Expected: 224-228°C) is_solid->is_pure Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) recrystallization Attempt Recrystallization is_pure->recrystallization No (Impure) pure_product Pure this compound is_pure->pure_product Yes (Pure) oiling_out Product 'oils out'? recrystallization->oiling_out column_chromatography->pure_product adjust_solvent Adjust Solvent System or Use Chromatography oiling_out->adjust_solvent Yes low_yield Low Yield? oiling_out->low_yield No adjust_solvent->column_chromatography low_yield->pure_product No slow_cooling Ensure Slow Cooling & Optimal Solvent low_yield->slow_cooling Yes slow_cooling->recrystallization Separation_Logic cluster_properties Compound Properties cluster_methods Purification Methods This compound This compound - Less Polar - Higher Melting Point Recrystallization Recrystallization Exploits differences in solubility at varying temperatures. This compound->Recrystallization Column_Chromatography Column Chromatography Separates based on polarity. (Stationary Phase: Silica Gel) This compound->Column_Chromatography Triphenylsilanol Triphenylsilanol - More Polar (due to -OH) - Lower Melting Point Triphenylsilanol->Recrystallization Triphenylsilanol->Column_Chromatography

References

Technical Support Center: High-Temperature Applications of Hexaphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hexaphenyldisiloxane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during high-temperature experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound at elevated temperatures.

Issue/Observation Potential Cause Recommended Solution
Discoloration of the sample (yellowing or darkening) This is often a sign of thermo-oxidative degradation, where atmospheric oxygen reacts with the compound at high temperatures.Conduct experiments under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen. Ensure all equipment is properly purged before heating.
Unexpected pressure increase in a sealed reaction vessel The formation of volatile degradation products, such as benzene (B151609) or cyclic siloxanes, can lead to a pressure buildup.Monitor the reaction pressure closely. If a significant pressure increase is observed, it indicates that the degradation temperature has been reached or exceeded. Consider reducing the operating temperature. A bleed valve can be useful to release degradation products in some systems.[1]
Changes in viscosity or the appearance of solid precipitates This may indicate polymerization or the formation of cross-linked materials, which can be a result of radical degradation mechanisms at very high temperatures.Operate within the recommended temperature limits for this compound. The presence of impurities can catalyze these reactions, so using high-purity this compound is crucial.
Inconsistent experimental results at the same temperature Contaminants in the reaction system, such as moisture or residual catalysts from synthesis, can accelerate degradation. The material of the reaction vessel can also play a role.Ensure the this compound is of high purity and handled in a clean, dry environment. Use high-quality, non-reactive vessel materials like stainless steel or quartz containers.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound degradation at high temperatures?

A1: At elevated temperatures, this compound, like other polysiloxanes, can degrade through two main pathways. The first is a molecular rearrangement that breaks the silicon-oxygen-silicon (Si-O-Si) bonds, leading to the formation of smaller, volatile cyclic siloxanes. The second is a radical mechanism, which becomes more prevalent at higher temperatures, involving the breaking of silicon-phenyl (Si-Ph) bonds. In the presence of oxygen, thermo-oxidative degradation will occur, which is a more complex process leading to different byproducts. The introduction of phenyl groups into the siloxane structure is known to enhance thermal stability.[3][4]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products from the thermal decomposition of phenyl-substituted polysiloxanes in an inert atmosphere are cyclic siloxanes and benzene.[3] Under thermo-oxidative conditions (in the presence of air), the degradation products can include carbon monoxide, carbon dioxide, water, and eventually silica (B1680970) (silicon dioxide).

Q3: At what temperature does this compound begin to degrade?

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To prevent degradation, it is crucial to control the experimental atmosphere and temperature. Conducting experiments under a dry, inert atmosphere such as nitrogen or argon is the most effective way to prevent thermo-oxidative degradation. It is also important to use high-purity this compound and clean, non-reactive experimental vessels to avoid catalytic decomposition. For applications requiring very high temperatures, the use of stabilizers can be considered.

Q5: What types of stabilizers are effective for this compound?

A5: For preventing thermo-oxidative degradation, antioxidants can be effective. Phenolic antioxidants, for example, have been shown to be compatible with silicone-based materials.[7] The selection of a suitable stabilizer will depend on the specific temperature range and chemical environment of your application. It is important to ensure that the stabilizer is soluble in this compound and does not interfere with your experimental process.

Quantitative Data on Thermal Stability

The following table summarizes the thermal stability data for related siloxane compounds to provide a reference for the expected performance of this compound.

Compound Test Conditions Observed Stability / Degradation Rate Reference
Hexamethyldisiloxane (B120664) (MM)80 hours at 340°C in a stainless steel cylinder< 1% decomposition[2]
Hexamethyldisiloxane (MM)In an electrically heated tubeStable up to 300°C with an annual degradation rate of < 3.5%[1][6]
Octamethyltrisiloxane (MDM)80 hours at 350°C in a stainless steel cylinderAppeared un-decomposed[2]

Experimental Protocols

Protocol for Evaluating the Thermal Stability of this compound

This protocol describes a general method for determining the thermal stability of this compound under specific experimental conditions.

1. Materials and Equipment:

  • High-purity this compound
  • High-pressure reaction vessel (e.g., stainless steel autoclave) equipped with a pressure gauge and thermocouple
  • Inert gas source (Nitrogen or Argon) with a purification train
  • Vacuum pump
  • Heating system with precise temperature control (e.g., tube furnace, heating mantle with controller)
  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

2. Procedure:

  • Thoroughly clean and dry the reaction vessel to remove any contaminants.
  • Place a known amount of this compound into the vessel.
  • Seal the vessel and perform several cycles of evacuation followed by purging with a high-purity inert gas to ensure an oxygen-free atmosphere.
  • Pressurize the vessel with the inert gas to a predetermined initial pressure.
  • Heat the vessel to the desired experimental temperature at a controlled rate.
  • Maintain the vessel at the set temperature for a specified duration (e.g., 24, 48, or 72 hours), continuously monitoring the internal temperature and pressure.
  • After the specified time, cool the vessel down to room temperature.
  • Carefully collect samples from both the liquid and vapor phases within the vessel.
  • Analyze the collected samples using GC-MS to identify and quantify any degradation products.
  • Compare the composition of the post-experiment samples to that of the original this compound to determine the extent of degradation.

Visualizations

DegradationPathways cluster_thermal Thermal Degradation (Inert Atmosphere) cluster_oxidative Thermo-oxidative Degradation (Presence of Oxygen) HPD This compound Cyclic Cyclic Siloxanes HPD->Cyclic Molecular Rearrangement Benzene Benzene HPD->Benzene Radical Scission (Si-Ph) HPD_ox This compound Ox_products CO, CO2, H2O HPD_ox->Ox_products Oxidation Silica Silica (SiO2) Ox_products->Silica

Caption: Degradation pathways of this compound.

ExperimentalWorkflow prep Sample Preparation (High-Purity HPD) vessel Vessel Loading & Sealing prep->vessel purge Inert Atmosphere Purging vessel->purge heat Controlled Heating (Set Temperature & Duration) purge->heat cool Cooling to Room Temperature heat->cool sample Vapor & Liquid Sampling cool->sample analyze GC-MS Analysis sample->analyze data Data Interpretation (Degradation Assessment) analyze->data

Caption: Experimental workflow for thermal stability testing.

TroubleshootingLogic action action start Degradation Observed? discoloration Discoloration? start->discoloration Yes pressure Pressure Increase? start->pressure No discoloration->pressure No use_inert Action: Use Inert Atmosphere discoloration->use_inert Yes viscosity Viscosity Change? pressure->viscosity No lower_temp Action: Lower Temperature pressure->lower_temp Yes check_purity Action: Check Purity & Equipment viscosity->check_purity Yes

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Optimizing Hexaphenyldisiloxane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of hexaphenyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to assist in optimizing experimental conditions.

Troubleshooting Guide

This section addresses common issues encountered during the ring-opening polymerization (ROP) of this compound in a question-and-answer format.

Q1: My polymerization reaction shows low or incomplete monomer conversion. What are the possible causes and how can I improve the conversion rate?

A1: Low monomer conversion is a frequent challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Catalyst Activity: The choice and activity of the catalyst are critical. For anionic ring-opening polymerization (AROP), ensure your catalyst (e.g., potassium hydroxide (B78521), organolithium compounds) is not deactivated. For cationic ring-opening polymerization (CROP), strong acids are commonly used as initiators.[1] The catalyst concentration may also need optimization.

  • Monomer Purity: Impurities in the this compound monomer can inhibit the polymerization process.[2] Ensure the monomer is of high purity and properly dried before use, as water can interfere with the reaction.[1]

  • Reaction Temperature: The polymerization of cyclosiloxanes is temperature-dependent.[3] For this compound, the bulky phenyl groups may necessitate higher temperatures to achieve sufficient chain mobility and propagation. Experiment with a gradual increase in temperature.

  • Reaction Time: The polymerization may require a longer reaction time to reach high conversion, especially with a sterically hindered monomer like this compound. Monitor the reaction over time to determine the optimal duration.

  • Solvent Choice: The polarity of the solvent can influence the polymerization rate and efficiency. A solvent that can effectively solvate the growing polymer chains without interfering with the catalyst is crucial.

Q2: The resulting polyphenylsiloxane has a broad molecular weight distribution (high polydispersity index - PDI). How can I achieve a more uniform polymer?

A2: A high PDI suggests a lack of control over the initiation and propagation steps, or the occurrence of side reactions. To narrow the molecular weight distribution:

  • Initiation Efficiency: Aim for a rapid and uniform initiation. This can be achieved by ensuring the catalyst is fully dissolved and rapidly mixed with the monomer solution at the start of the reaction.

  • Living Polymerization Conditions: Anionic ring-opening polymerization can proceed in a "living" manner if impurities are rigorously excluded.[4] This provides excellent control over molecular weight and results in a low PDI. This requires stringent anhydrous and inert atmosphere conditions.

  • Side Reactions: Chain transfer and backbiting reactions can broaden the PDI. These are often more prevalent at higher temperatures. Therefore, an optimal temperature that balances a good propagation rate with minimal side reactions should be sought.

  • Monomer Feed Rate: In some systems, a slow and continuous addition of the monomer to the reaction mixture can help maintain a low concentration of the monomer, which can suppress side reactions and lead to a narrower PDI.

Q3: My reaction mixture becomes highly viscous or forms a gel prematurely. What is causing this and how can it be prevented?

A3: Premature gelation or a rapid increase in viscosity can be due to uncontrolled cross-linking reactions.

  • Bifunctional Impurities: Impurities with more than two reactive sites in the monomer or solvent can act as cross-linking agents. Ensure high purity of all reagents.

  • Side Reactions of Phenyl Groups: Under certain catalytic conditions, the phenyl groups on the siloxane backbone could potentially undergo side reactions leading to cross-linking. The choice of a milder catalyst or lower reaction temperatures might mitigate this.

  • High Monomer Concentration: Polymerization in bulk (without solvent) or at very high monomer concentrations can lead to a high viscosity, which can trap radicals or reactive species, leading to uncontrolled reactions. Performing the polymerization in a suitable solvent can help control the viscosity.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for the polymerization of this compound?

A1: Both anionic and cationic catalysts can be used for the ring-opening polymerization of cyclosiloxanes.[5]

  • Anionic Catalysts: These are widely used for synthesizing high molecular weight polysiloxanes.[6] Examples include alkali metal hydroxides (e.g., KOH), silanolates (e.g., potassium dimethylphenylsilanolate), and organometallic compounds (e.g., butyllithium).[6][7]

  • Cationic Catalysts: Strong acids like sulfuric acid or triflic acid can initiate the cationic ring-opening polymerization.[1][6]

  • Organocatalysts: More recently, binary systems of organic bases (e.g., TBD) and (thio)ureas have been shown to be effective for the ROP of cyclosiloxanes, offering a metal-free alternative.[8]

Q2: What is the recommended temperature range for this compound polymerization?

A2: The optimal temperature depends on the catalyst system and desired polymer characteristics. While some siloxane polymerizations can occur at room temperature[1], the high melting point and steric hindrance of this compound likely require elevated temperatures, potentially in the range of 100-180°C, to ensure the monomer is molten and to facilitate chain propagation.

Q3: What solvents are suitable for this polymerization?

A3: The choice of solvent depends on the type of polymerization. For anionic polymerization, anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are commonly used.[6][8] It is crucial that the solvent does not have acidic protons that can terminate the polymerization.

Q4: How does the purity of the this compound monomer affect the polymerization?

A4: Monomer purity is paramount for successful polymerization. Impurities, especially water and other protic compounds, can act as terminating agents in anionic polymerization, leading to low molecular weight polymers.[1] Other impurities might inhibit the catalyst or cause undesirable side reactions.[2]

Q5: What is the thermal stability of the resulting polyphenylsiloxane?

A5: Polysiloxanes, in general, exhibit high thermal stability.[9] The presence of phenyl groups on the silicon backbone is known to further enhance the thermal and thermo-oxidative stability compared to polydimethylsiloxane. Polyphenylsiloxanes can be stable up to 300-400°C in an inert atmosphere.[9]

Data Presentation

Table 1: General Reaction Parameters for this compound Polymerization (Starting Points for Optimization)

ParameterAnionic PolymerizationCationic Polymerization
Catalyst Examples KOH, BuLi, Potassium SilanolateH₂SO₄, Triflic Acid
Catalyst Loading 0.1 - 1.0 mol%1.0 - 5.0 wt%
Temperature Range 100 - 180 °C25 - 100 °C
Solvent Toluene, THF (anhydrous)Dichloromethane, Toluene
Typical Reaction Time 4 - 24 hours2 - 8 hours

Disclaimer: The values in this table are approximate starting points based on general siloxane polymerization principles and should be optimized for the specific experimental setup.

Table 2: Expected Properties of Polyphenylsiloxane

PropertyExpected Value/Characteristic
Appearance White to off-white solid
**Thermal Stability (TGA, N₂) **Onset of degradation > 350 °C
Molecular Weight (Mn) 10,000 - 100,000 g/mol (highly dependent on conditions)
Polydispersity Index (PDI) 1.1 - 2.0 (lower values achievable with living polymerization)

Experimental Protocols

Protocol 1: Anionic Ring-Opening Polymerization of this compound

This protocol provides a general procedure for the anionic polymerization of this compound using potassium hydroxide as a catalyst. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • This compound (high purity)

  • Potassium hydroxide (KOH)

  • Anhydrous toluene

  • Methanol (B129727) (for quenching)

  • Chlorodimethylsilane (for end-capping, optional)

Procedure:

  • Drying of Glassware: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.

  • Monomer and Solvent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the desired amount of this compound. Add anhydrous toluene to achieve the desired monomer concentration (e.g., 20-50 wt%).

  • Reaction Setup: Heat the mixture with stirring to a temperature sufficient to dissolve the monomer (e.g., 120-140°C).

  • Catalyst Addition: In a separate dry vial, weigh the required amount of KOH (e.g., 0.5 mol% relative to the monomer) and dissolve it in a minimal amount of a suitable solvent or add it as a fine powder directly to the hot monomer solution under a positive flow of inert gas.

  • Polymerization: Maintain the reaction mixture at the desired temperature (e.g., 140-160°C) with constant stirring. Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by a suitable technique (e.g., GPC to follow the molecular weight increase).

  • Quenching/Termination: Once the desired molecular weight is achieved or the monomer is consumed, cool the reaction mixture. Quench the polymerization by adding a small amount of methanol or an end-capping agent like chlorodimethylsilane.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Mandatory Visualization

experimental_workflow prep Preparation (Dry Glassware, Inert Atmosphere) reagents Add this compound and Anhydrous Toluene prep->reagents dissolve Heat and Dissolve Monomer (e.g., 120-140°C) reagents->dissolve catalyst Add Catalyst (e.g., KOH) dissolve->catalyst polymerize Polymerization (e.g., 140-160°C) catalyst->polymerize monitor Monitor Reaction (e.g., GPC) polymerize->monitor Periodically quench Quench Reaction (e.g., with Methanol) polymerize->quench At desired conversion monitor->polymerize precipitate Precipitate Polymer in Non-solvent quench->precipitate purify Filter and Wash Polymer precipitate->purify dry Dry Polymer (Vacuum Oven) purify->dry characterize Characterization (GPC, TGA, NMR) dry->characterize

Caption: Workflow for Anionic Polymerization of this compound.

troubleshooting_guide start Problem with Polymerization low_conversion Low Monomer Conversion? start->low_conversion high_pdi High PDI? low_conversion->high_pdi No sol_catalyst Check Catalyst Activity & Concentration low_conversion->sol_catalyst Yes gelation Premature Gelation? high_pdi->gelation No sol_initiation Ensure Rapid & Uniform Initiation high_pdi->sol_initiation Yes sol_impurities Check for Bifunctional Impurities gelation->sol_impurities Yes end Successful Polymerization gelation->end No sol_purity Verify Monomer Purity (Dryness) sol_catalyst->sol_purity sol_temp_time Optimize Temperature & Reaction Time sol_purity->sol_temp_time sol_temp_time->high_pdi sol_living Maintain Strict Anhydrous Conditions sol_initiation->sol_living sol_side_reactions Adjust Temperature to Minimize Side Reactions sol_living->sol_side_reactions sol_side_reactions->gelation sol_conditions Use Milder Conditions (Temp, Catalyst) sol_impurities->sol_conditions sol_concentration Reduce Monomer Concentration sol_conditions->sol_concentration sol_concentration->end

Caption: Troubleshooting Logic for this compound Polymerization.

References

challenges in the scale-up of Hexaphenyldisiloxane production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Hexaphenyldisiloxane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up from laboratory to pilot-plant production.

Issue 1: Low Yield of Chlorotriphenylsilane (B103829) in the Grignard Reaction Step

  • Question: We are experiencing a significantly lower than expected yield of chlorotriphenylsilane during the Grignard reaction of silicon tetrachloride with phenylmagnesium bromide. What are the potential causes and solutions?

  • Answer: Low yields in Grignard reactions are a common challenge during scale-up. Several factors could be contributing to this issue:

    • Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under a completely inert atmosphere (e.g., dry nitrogen or argon). Solvents must be anhydrous.

    • Initiation of Grignard Reagent Formation: The initiation of the Grignard reagent formation can be sluggish and is a common failure point. This can be addressed by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.

    • Side Reactions: The Wurtz coupling reaction, where two phenyl groups couple to form biphenyl, is a common side reaction that reduces the yield of the desired Grignard reagent. This can be minimized by controlling the rate of addition of the bromobenzene (B47551) to the magnesium turnings and maintaining a consistent reaction temperature.

    • Poor Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" and an increase in side reactions. Ensure the agitation is sufficient to maintain a homogeneous reaction mixture.

Issue 2: Formation of Impurities During the Hydrolysis of Chlorotriphenylsilane

  • Question: During the hydrolysis of chlorotriphenylsilane to form this compound, we are observing the formation of a significant amount of triphenylsilanol (B1683266) as a byproduct. How can we minimize this?

  • Answer: The formation of triphenylsilanol is a common issue and is often related to the stoichiometry of the reactants and the reaction conditions.

    • Incomplete Hydrolysis and Condensation: The reaction proceeds through the formation of triphenylsilanol, which then condenses to form this compound. If the condensation step is incomplete, triphenylsilanol will remain as an impurity.

    • Control of Water Addition: The rate and amount of water added are critical. A slow, controlled addition of water to the chlorotriphenylsilane solution is recommended. Using a stoichiometric amount of water for the hydrolysis is crucial; excess water can favor the formation and persistence of triphenylsilanol.

    • Reaction Temperature and Time: The condensation reaction is typically favored at elevated temperatures. After the initial hydrolysis, increasing the temperature and allowing for a sufficient reaction time can promote the conversion of triphenylsilanol to this compound.

Issue 3: Difficulty in Purifying this compound at a Larger Scale

  • Question: We are facing challenges in purifying this compound at the pilot scale. The product is contaminated with residual starting materials and byproducts. What purification strategies are recommended?

  • Answer: Purifying this compound, a solid at room temperature, can be challenging on a larger scale.

    • Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. Selecting an appropriate solvent system is key. A solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Toluene (B28343) or a mixed solvent system of toluene and heptane (B126788) can be effective.

    • Filtration and Washing: After recrystallization, ensure the product is thoroughly washed with a cold, non-polar solvent (like hexane) to remove any soluble impurities adhering to the crystal surface.

    • Drying: The purified product should be dried under vacuum at an elevated temperature to remove any residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and scalable synthesis of this compound involves a two-step process:

  • Synthesis of Chlorotriphenylsilane: This is typically achieved through the Grignard reaction of silicon tetrachloride (SiCl₄) with phenylmagnesium bromide (C₆H₅MgBr).

  • Hydrolysis of Chlorotriphenylsilane: The resulting chlorotriphenylsilane is then hydrolyzed to produce this compound.

Q2: What are the critical safety precautions to consider during the scale-up of this process?

A2: The scale-up of this synthesis presents several safety hazards:

  • Grignard Reagent: The Grignard reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Adequate cooling capacity and controlled addition of reagents are essential.

  • Flammable Solvents: The use of flammable solvents like diethyl ether or tetrahydrofuran (B95107) (THF) for the Grignard reaction requires appropriate fire safety measures, including inert atmosphere blanketing and proper grounding of equipment.

  • Corrosive Reagents: Silicon tetrachloride is a corrosive and moisture-sensitive liquid. Handling should be done in a well-ventilated area using appropriate personal protective equipment.

Q3: How can the progress of the reactions be monitored?

A3:

  • Grignard Reaction: The consumption of bromobenzene and the formation of the Grignard reagent can be monitored by quenching a small aliquot of the reaction mixture and analyzing it by Gas Chromatography (GC).

  • Hydrolysis Reaction: The conversion of chlorotriphenylsilane to this compound can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Quantitative Data on Scale-Up

The following table provides a hypothetical comparison of key parameters for the synthesis of this compound at a laboratory scale versus a pilot-plant scale.

ParameterLaboratory ScalePilot-Plant Scale
Grignard Reaction
Reaction Volume1 L100 L
Silicon Tetrachloride50 g (0.29 mol)5 kg (29.4 mol)
Magnesium Turnings28 g (1.15 mol)2.8 kg (115 mol)
Bromobenzene180 g (1.15 mol)18 kg (115 mol)
Solvent (Anhydrous THF)500 mL50 L
Reaction Time2 hours6 hours
Typical Yield of Chlorotriphenylsilane85%75%
Hydrolysis Reaction
Chlorotriphenylsilane73 g (0.25 mol)6.5 kg (22 mol)
Solvent (Toluene)300 mL30 L
Water2.25 g (0.125 mol)200 g (11.1 mol)
Reaction Time3 hours8 hours
Typical Yield of this compound90%80%
Final Product Purity>98%>95%

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

Step 1: Synthesis of Chlorotriphenylsilane

  • Preparation: A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Grignard Reagent Formation: The flask is charged with 28 g (1.15 mol) of magnesium turnings and a small crystal of iodine. A solution of 180 g (1.15 mol) of bromobenzene in 200 mL of anhydrous THF is added to the dropping funnel. A small amount of the bromobenzene solution is added to the magnesium to initiate the reaction. Once the reaction starts (indicated by a color change and gentle refluxing), the remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour.

  • Reaction with Silicon Tetrachloride: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 50 g (0.29 mol) of silicon tetrachloride in 100 mL of anhydrous THF is added dropwise to the stirred Grignard reagent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for another hour.

  • Workup: The reaction mixture is carefully poured into a mixture of ice and dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude chlorotriphenylsilane.

Step 2: Hydrolysis of Chlorotriphenylsilane

  • Reaction Setup: A 500 mL round-bottom flask is charged with 73 g (0.25 mol) of crude chlorotriphenylsilane and 300 mL of toluene.

  • Hydrolysis: The solution is stirred, and 2.25 g (0.125 mol) of deionized water is added dropwise. The mixture is then heated to reflux for 3 hours.

  • Purification: The reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold hexane, and then recrystallized from toluene to afford pure this compound. The product is dried in a vacuum oven.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydrolysis SiCl4 Silicon Tetrachloride Ph3SiCl Chlorotriphenylsilane SiCl4->Ph3SiCl + 3 PhMgBr PhMgBr Phenylmagnesium Bromide (Grignard) PhMgBr->Ph3SiCl HPDS This compound Ph3SiCl->HPDS + H₂O - 2 HCl H2O Water H2O->HPDS

Caption: Synthesis Pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckStep1 Problem in Grignard Step? Start->CheckStep1 CheckStep2 Problem in Hydrolysis Step? Start->CheckStep2 Moisture Moisture/Air Contamination? CheckStep1->Moisture Yes Initiation Poor Grignard Initiation? CheckStep1->Initiation Yes SideReaction Wurtz Coupling? CheckStep1->SideReaction Yes IncompleteHydrolysis Incomplete Hydrolysis? CheckStep2->IncompleteHydrolysis Yes PurificationIssue Inefficient Purification? CheckStep2->PurificationIssue Yes Solution1 Ensure anhydrous conditions and inert atmosphere. Moisture->Solution1 Solution2 Use iodine crystal or 1,2-dibromoethane for activation. Initiation->Solution2 Solution3 Control addition rate and temperature of bromobenzene. SideReaction->Solution3 Solution4 Optimize water stoichiometry and reaction time/temperature. IncompleteHydrolysis->Solution4 Solution5 Select appropriate recrystallization solvent and ensure thorough washing. PurificationIssue->Solution5

identifying impurities in technical grade Hexaphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hexaphenyldisiloxane Analysis

Welcome to the technical support center for the analysis of technical grade this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is technical grade this compound and what are its common impurities?

A1: Technical grade this compound is a commercially available form of the compound with a purity of typically ≥90%. Due to its synthesis process, it can contain several types of impurities. These can be broadly categorized as:

  • Synthesis-Related Impurities: Arising from the chemical reactions used to produce this compound.

  • Degradation Products: Resulting from the breakdown of the product due to moisture or other conditions.

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.

Q2: What are the primary sources of these impurities?

A2: The most common synthesis route involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with a silicon halide, followed by hydrolysis.[1][2] Impurities originate from several stages of this process:

  • Grignard Reagent Formation: A common side reaction is the coupling of the Grignard reagent with unreacted bromobenzene, which produces biphenyl (B1667301) as a significant impurity.[3]

  • Reaction with Silicon Halide: Incomplete reaction can leave behind starting materials or partially substituted intermediates.

  • Hydrolysis Step: The crucial step to form the Si-O-Si bond from a precursor like chlorotriphenylsilane (B103829) is sensitive to reaction conditions. Incomplete condensation or reaction with trace amounts of water can lead to the formation of triphenylsilanol (B1683266) (Ph₃SiOH) .[4][5]

Q3: Which analytical techniques are recommended for identifying impurities in this compound?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling. The most effective methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile and semi-volatile impurities like biphenyl, residual solvents, and smaller siloxanes.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, making it invaluable for identifying unknown impurities and confirming the structure of known ones.[5][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method for identifying key functional groups. It is particularly useful for detecting hydroxyl (-OH) groups present in silanol (B1196071) impurities like triphenylsilanol.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Often used to determine the overall purity of the technical grade material and can be effective for separating non-volatile impurities.

Q4: How can I differentiate between impurities from my sample and contamination from my analytical system?

A4: This is a common challenge, especially in GC-MS analysis where siloxane "ghost peaks" can appear from the degradation of the GC column's stationary phase or bleeding from the inlet septum.[11] To troubleshoot this:

  • Run a Blank Analysis: Inject a sample of pure solvent (the same one used to dissolve your this compound). Any peaks that appear in the blank run are likely from the system (septum, column bleed, contaminated solvent) and not from your sample.[7]

  • Check Mass Spectra: Column bleed typically consists of cyclic siloxanes (D3, D4, D5, etc.) which have characteristic mass spectra. Compare the mass spectra of your unknown peaks to a library of known siloxane contaminants.

  • System Maintenance: Regularly replace the inlet septum and condition the GC column according to the manufacturer's instructions to minimize system-related peaks.[7]

Troubleshooting Guides

Problem: My GC-MS chromatogram shows several unexpected peaks.

  • Possible Cause 1: Synthesis Byproducts. The synthesis of this compound can lead to byproducts like biphenyl or triphenylsilanol.

    • Solution: Compare the retention times and mass spectra of your unknown peaks with those of authentic standards of suspected impurities. The mass spectrum of biphenyl will show a strong molecular ion at m/z 154. Triphenylsilanol often shows characteristic fragments at m/z 199 and a molecular ion at m/z 276.[12]

  • Possible Cause 2: System Contamination. As mentioned in the FAQ, the GC-MS system itself can be a source of siloxane peaks.

    • Solution: Perform a blank solvent injection. If the peaks persist, they are from the system. Consider replacing the inlet septum and baking out the column.[7]

Problem: The ¹H NMR spectrum of my sample shows small, unidentifiable aromatic signals and a broad singlet.

  • Possible Cause 1: Residual Benzene (B151609). Benzene can be a byproduct or a solvent used in related synthesis steps.

    • Solution: The chemical shift for benzene is typically around 7.34 ppm in CDCl₃.[13] Compare the chemical shift of your unknown peak to this value.

  • Possible Cause 2: Triphenylsilanol Impurity. The aromatic protons of triphenylsilanol will appear in the phenyl region of the spectrum, often as complex multiplets. The hydroxyl (-OH) proton of the silanol typically appears as a broad singlet.[5]

    • Solution: The position of the -OH peak is concentration and solvent-dependent. Spiking your sample with a small amount of authentic triphenylsilanol should cause the corresponding peaks to increase in intensity, confirming its presence.

Problem: My FTIR spectrum has a broad absorption band around 3200-3600 cm⁻¹.

  • Possible Cause: Presence of a Hydroxyl (-OH) Group. this compound does not contain any -OH groups. This broad peak is a strong indicator of a silanol impurity, most likely triphenylsilanol, which forms from incomplete condensation during synthesis.[10]

    • Solution: Confirm the presence of other characteristic peaks for triphenylsilanol, such as those for the Si-Phenyl bond and compare the spectrum to a reference spectrum of pure triphenylsilanol.[12]

Data Presentation: Common Impurities

The table below summarizes common impurities found in technical grade this compound and their key analytical signatures.

Impurity NameChemical StructureLikely SourceGC-MS (Key m/z fragments)¹H NMR (Typical δ in CDCl₃)FTIR (Key Bands cm⁻¹)
Triphenylsilanol Ph₃SiOHIncomplete condensation276 (M⁺), 199 ([M-Ph]⁺)[12]~7.3-7.6 (m, 15H), variable broad s (1H, OH)[5]~3200-3600 (broad, O-H stretch)[10][12]
Biphenyl Ph-PhGrignard side reaction154 (M⁺), 77 ([Ph]⁺)~7.6 (m, 4H), ~7.4 (m, 4H), ~7.3 (m, 2H)~3030-3060 (C-H stretch), ~700-750 (C-H bend)
Benzene C₆H₆Residual solvent/byproduct78 (M⁺)~7.34 (s, 6H)[13]~3035 (C-H stretch), ~675 (C-H bend)
Tetrahydrofuran (THF) C₄H₈OResidual Grignard solvent72 (M⁺), 42~3.76 (m, 4H), ~1.85 (m, 4H)~2850-2970 (C-H stretch), ~1070 (C-O-C stretch)

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is a general guideline for the analysis of volatile and semi-volatile impurities.

  • Sample Preparation: Accurately weigh approximately 10 mg of the technical grade this compound into a GC vial. Dissolve the sample in 1 mL of a high-purity solvent such as acetone (B3395972) or dichloromethane.[11]

  • Instrumentation:

    • GC Column: A low-bleed, non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[7]

    • Injection: 1 µL injection volume with a split ratio of 20:1 or higher to avoid overloading the column.

    • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.[14]

    • Hold: Maintain 280 °C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 600.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Confirm identities by comparing retention times and mass spectra with pure standards where possible.

2. NMR Spectroscopy Analysis

This protocol is for obtaining ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Weigh 10-20 mg of the this compound sample into a clean, dry vial.[15][16]

    • Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to avoid contaminant peaks.

    • Gently agitate the vial to ensure the sample is fully dissolved.[17]

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[15][18]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio for impurity peaks (typically 16-64 scans).

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: Process the spectra and integrate the peaks. Identify impurity signals by comparing their chemical shifts and coupling patterns to known values from literature or spectral databases.[19][20]

3. Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

This protocol uses the Attenuated Total Reflectance (ATR) technique, which is convenient for solid samples.

  • Sample Preparation: No extensive preparation is needed. Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.[21][22]

  • Data Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[22]

    • Apply the solid sample to the crystal and use the pressure clamp to ensure good contact between the sample and the crystal surface. Do not apply excessive force.[22]

    • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Pay close attention to the O-H stretching region (3200-3600 cm⁻¹) for silanol impurities and the Si-O-Si stretching region (1000-1100 cm⁻¹).[9]

Visualizations

G Diagram 1: General Workflow for Impurity Identification cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Conclusion A Technical Grade This compound B Dissolve in Appropriate Solvent A->B E FTIR Spectroscopy A->E (Direct for ATR) C GC-MS Analysis B->C D NMR Spectroscopy B->D F Identify Volatiles & Fragments C->F G Elucidate Structures D->G H Identify Functional Groups (e.g., -OH) E->H I Impurity Profile (Identity & Quantity) F->I G->I H->I

Caption: General workflow for impurity identification in this compound.

G Diagram 2: Synthesis and Potential Impurity Formation cluster_reactants Starting Materials cluster_intermediates Reaction Steps cluster_products Products & Impurities PhBr Phenyl Bromide Grignard Phenylmagnesium Bromide (Grignard) PhBr->Grignard Mg Magnesium Mg->Grignard SiCl4 Silicon Precursor (e.g., SiCl4) Ph3SiCl Triphenylchlorosilane SiCl4->Ph3SiCl Solvent Anhydrous Ether (Solvent) Solvent->Grignard Impurity3 Residual Solvent (Impurity) Solvent->Impurity3 Incomplete Removal Grignard->Ph3SiCl Impurity1 Biphenyl (Impurity) Grignard->Impurity1 Self-coupling Hydrolysis Hydrolysis Ph3SiCl->Hydrolysis Product This compound (Desired Product) Hydrolysis->Product Impurity2 Triphenylsilanol (Impurity) Hydrolysis->Impurity2 Incomplete Condensation

Caption: Logical relationship of synthesis steps to impurity formation.

References

Technical Support Center: Managing the Hydrolytic Stability of Hexaphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hydrolytic stability of Hexaphenyldisiloxane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an organosilicon compound with exceptional thermal stability and dielectric properties. It is often used as an intermediate in the synthesis of silicone polymers for applications in electronics, coatings, and pharmaceuticals.[1] Ensuring its hydrolytic stability is crucial as degradation can impact the performance, purity, and safety of the final products.

Q2: What is the primary degradation pathway for this compound via hydrolysis?

The primary hydrolytic degradation pathway for this compound involves the cleavage of the siloxane bond (Si-O-Si) to form two molecules of its corresponding silanol, Triphenylsilanol. This reaction is typically slow under neutral aqueous conditions but can be accelerated by the presence of acids or bases.

Q3: What factors can influence the hydrolytic stability of this compound?

Several factors can affect the rate of hydrolysis:

  • pH: The stability of the siloxane bond is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis reaction.[2]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[3]

  • Solvent System: The presence of co-solvents can influence the solubility of this compound and water, thereby affecting the rate of hydrolysis.

  • Presence of Catalysts: Certain metal ions or other catalytic species can potentially accelerate the degradation process.

Q4: How can I monitor the degradation of this compound?

Degradation can be monitored by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), which can separate and quantify this compound and its primary degradation product, Triphenylsilanol.

Q5: Is this compound soluble in water?

This compound is characterized by its low water solubility, which contributes to its general stability in aqueous environments under neutral conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpectedly rapid degradation of this compound in a formulation. The formulation may have an acidic or basic pH.Measure the pH of your formulation. If it is outside the neutral range (pH 6-8), consider using buffers to adjust and maintain a neutral pH.
The formulation is stored at an elevated temperature.Review your storage conditions. Store the formulation at the recommended temperature to minimize thermal degradation.
Presence of catalytic impurities.Analyze your excipients and raw materials for any potential catalytic impurities.
Difficulty in dissolving this compound for stability studies. This compound is highly hydrophobic.Use a co-solvent system. A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is typically required to dissolve this compound for analysis.
Inconsistent results in stability studies. The analytical method is not stability-indicating.Develop and validate a stability-indicating HPLC or UPLC method that can effectively separate and quantify both this compound and Triphenylsilanol.
Incomplete dissolution of the sample before analysis.Ensure complete dissolution of your sample in the chosen diluent before injection into the HPLC/UPLC system. Sonication may be helpful.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid sample in acetonitrile and dilute to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Dissolve the exposed sample in acetonitrile and dilute for analysis.

  • Control Sample: A solution of this compound in acetonitrile, stored at room temperature and protected from light, should be used as a control.

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its primary degradation product, Triphenylsilanol.

Instrumentation and Conditions:

Parameter Specification
Instrument HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)

Stress ConditionDurationThis compound Assay (%)Triphenylsilanol Formation (%)Total Recovery (%)
0.1 N HCl24 hours at 60°C85.214.599.7
0.1 N NaOH24 hours at 60°C82.517.199.6
3% H₂O₂24 hours at RT98.9Not Detected98.9
Thermal (80°C)48 hours99.5Not Detected99.5
Photolytic1.2 million lux hrs99.8Not Detected99.8

Note: This data is for illustrative purposes and actual results may vary.

Visualizations

Hydrolysis_Pathway HDS This compound (C36H30OSi2) TPS Triphenylsilanol (2 x C18H16OSi) HDS->TPS Hydrolysis H2O Water (H2O) H2O->TPS Catalyst Acid or Base Catalyst->TPS

Caption: Hydrolytic degradation pathway of this compound.

Caption: General workflow for forced degradation studies.

Logical_Relationship Stability This compound Hydrolytic Stability Factors Influencing Factors Stability->Factors Monitoring Monitoring & Control Stability->Monitoring pH pH Factors->pH Temperature Temperature Factors->Temperature Solvent Solvent System Factors->Solvent SIM Stability-Indicating Method (HPLC/UPLC) Monitoring->SIM Formulation Formulation Control (e.g., Buffering) Monitoring->Formulation

Caption: Key factors and controls for managing hydrolytic stability.

References

Technical Support Center: Troubleshooting Peak Tailing with Hexaphenyldisiloxane in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of peak tailing when analyzing Hexaphenyldisiloxane using Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is GC peak tailing and why is it a concern for the analysis of this compound?

A1: In an ideal gas chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] For high molecular weight and high boiling point compounds like this compound, this is a common issue.[1] This phenomenon is problematic as it reduces the resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[1] An asymmetry factor greater than 1.5 typically indicates that peak tailing is significant enough to warrant investigation.[2]

Q2: What are the primary causes of peak tailing for this compound?

A2: The most common causes of peak tailing for this compound stem from interactions with active sites within the GC system or from sub-optimal chromatographic conditions. Key factors include:

  • Active Sites: Unwanted chemical interactions can occur with surfaces in the inlet liner, column, or detector.[1][3][4] These active sites are often exposed silanol (B1196071) groups on glass surfaces that can interact with polar analytes.[4]

  • Column Issues: Contamination or degradation of the column's stationary phase can lead to peak tailing.[1][4][5] Improper column installation, such as a poor cut or incorrect positioning, can also create turbulence and dead volumes.[1][2]

  • Sub-optimal Method Parameters: An incorrect inlet temperature or a slow temperature ramp can result in condensation and band broadening.[1] Cold spots in the flow path, for instance in the transfer line to the detector, can also cause condensation of late-eluting compounds like this compound.[1]

  • Column Overload: Injecting too much sample can lead to peak tailing. If all peaks in the chromatogram are tailing, this might be the cause.[4]

Q3: How can I quickly determine the source of my peak tailing?

A3: A systematic approach is the most effective way to identify the source of peak tailing. It is best to start with the most common and easily addressable issues. A good first step is to perform inlet maintenance by replacing the liner and septum, as these are frequent sources of contamination and activity.[1] If the problem persists, trimming a small section (10-20 cm) from the front of the column can remove contamination.[2][6] If neither of these actions resolves the issue, a more in-depth investigation of your GC method parameters and the overall health of your column is necessary.[1] Injecting a light hydrocarbon, which should not tail unless there is a flow path problem, can help diagnose physical issues like dead volume or obstructions.[7]

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues that cause peak tailing during the analysis of this compound.

Guide 1: Diagnosing and Resolving Inlet and Injection System Issues

Q: I am observing peak tailing for this compound. Could the inlet be the problem?

A: Yes, the inlet is a very common source of problems that lead to peak tailing. Here are the key aspects to investigate:

  • Septum Bleed and Coring: The injection port septum can be a source of siloxane contamination, which may manifest as ghost peaks.[8][9] Over time, the septum can also be "cored" by the syringe needle, leading to small particles of the septum falling into the liner.[8] It is recommended to change the septum daily during continuous instrument use.[8]

  • Liner Contamination and Activity: The inlet liner provides a surface for sample vaporization. If the liner is contaminated with non-volatile residues from previous injections or has active sites (exposed silanols), this compound can interact with these, causing peak tailing.[2] Using a fresh, deactivated liner is a crucial troubleshooting step.[2]

  • Incorrect Injection Volume: Injecting too large a sample volume can overload both the liner and the column, leading to peak shape distortion.[4] Ensure your injection volume is appropriate for your liner's volume and the column's capacity.

  • Sub-optimal Inlet Temperature: If the inlet temperature is too low, the high-boiling this compound may not vaporize completely or quickly enough, leading to tailing.[1] Conversely, a temperature that is too high can cause degradation of the analyte or the septum.

Guide 2: Diagnosing and Resolving GC Column and Oven Issues

Q: I have performed inlet maintenance, but the peak tailing persists. Could my GC column be the problem?

A: Yes, the column is another major contributor to peak tailing.[1] The following issues can arise:

  • Improper Column Installation: A poor column cut can create active sites and turbulence at the column inlet.[2][10] The column must also be installed at the correct depth in both the inlet and the detector to avoid dead volumes.[2][10][11][12]

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites that interact with polar analytes. Trimming 10-20 cm from the front of the column can often resolve this.[2][6]

  • Stationary Phase Degradation: Over time, especially at high temperatures and in the presence of oxygen, the stationary phase of the column can degrade. This can expose active silanol groups on the fused silica (B1680970) tubing, leading to peak tailing. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[1][4]

  • Inappropriate Column Choice: For a high molecular weight compound like this compound, a column with a thinner film thickness is generally more suitable to avoid excessively long retention times and high elution temperatures.[13] A non-polar or mid-polar stationary phase is typically used for siloxane analysis.[13][14]

Guide 3: Diagnosing and Resolving Detector and System-wide Issues

Q: I have checked my inlet and column, but the peak tailing for this compound continues. What else could be the cause?

A: While less common, other system components can also contribute to peak tailing:

  • Detector Issues: A slow detector response time or a large detector cell volume can cause peak tailing.[4] Regular maintenance and calibration of the detector are important.[4] Also, ensure that the transfer line from the GC oven to the detector is heated appropriately to prevent cold spots where this compound could condense.[1]

  • System Leaks: Leaks in the GC system can allow oxygen to enter, which can degrade the column's stationary phase at high temperatures, leading to the creation of active sites and subsequent peak tailing.[1] A thorough leak check of all fittings is recommended.

  • Carrier Gas Purity: Impurities in the carrier gas, such as moisture or oxygen, can also contribute to column degradation over time.[8] Using high-purity carrier gas and installing purification filters is advised.[8]

Quantitative Data Summary

The following tables provide examples of how different GC parameters can affect the peak shape of this compound, quantified by the asymmetry factor.

Table 1: Effect of Inlet Temperature on Peak Asymmetry

Inlet Temperature (°C)Peak Asymmetry FactorObservations
2502.1Significant tailing, likely due to incomplete vaporization.
2801.5Improved peak shape, but still some tailing.
3001.1Symmetrical peak, indicating efficient vaporization.
3201.2Slight fronting may occur due to potential backflash.

Table 2: Effect of Column Condition on Peak Asymmetry

Column ConditionPeak Asymmetry FactorObservations
New, properly installed column1.0Symmetrical peak.
Column after 100 injections of dirty samples2.5Severe tailing due to contamination.
Same column after trimming 20 cm from the inlet1.2Peak shape significantly improved.
Old, degraded column> 3.0Extreme tailing, column needs replacement.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve in 10 mL of a suitable solvent (e.g., hexane (B92381) or toluene) to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions to prepare working standards at the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent

    • MS System: Agilent 5977A MSD or equivalent

    • Column: Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[7]

    • Inlet: Split/Splitless

    • Inlet Temperature: 300 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute

      • Ramp 1: 20 °C/min to 320 °C

      • Hold at 320 °C for 5 minutes

    • MSD Transfer Line Temperature: 320 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity

  • Data Analysis:

    • Integrate the this compound peak.

    • Calculate the peak asymmetry factor using the formula provided by the chromatography data system software. An ideal peak has an asymmetry factor of 1.0.

Visualizations

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues encountered during the GC analysis of this compound.

G start Peak Tailing Observed (Asymmetry > 1.2) inlet_maintenance Perform Inlet Maintenance (Replace Septum & Liner) start->inlet_maintenance check_peak_shape_1 Peak Shape Improved? inlet_maintenance->check_peak_shape_1 problem_solved Problem Solved (Inlet was the issue) check_peak_shape_1->problem_solved Yes trim_column Trim 10-20 cm from Column Inlet check_peak_shape_1->trim_column No check_peak_shape_2 Peak Shape Improved? trim_column->check_peak_shape_2 problem_solved_2 Problem Solved (Column contamination was the issue) check_peak_shape_2->problem_solved_2 Yes investigate_method Investigate Method Parameters (Temperatures, Flow Rate) check_peak_shape_2->investigate_method No check_installation Check Column Installation (Cut, Depth) investigate_method->check_installation system_check Perform System Check (Leak Test, Gas Purity) check_installation->system_check replace_column Consider Column Replacement system_check->replace_column

Caption: A flowchart for troubleshooting GC peak tailing.

References

Technical Support Center: Viscosity Control of Hexaphenyldisiloxane-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Hexaphenyldisiloxane-based polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and application, with a focus on viscosity control.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the viscosity of our this compound-based polymer?

A1: The viscosity of your polymer is primarily determined by a combination of factors:

  • Molecular Weight (MW): This is the most significant factor. Higher molecular weight polymers have longer chains, leading to increased entanglement and higher viscosity.

  • Phenyl Content: A higher concentration of phenyl groups in the polymer backbone increases its rigidity and intermolecular interactions, resulting in higher viscosity.[1]

  • Polymer Architecture: Linear polymers generally exhibit different viscosity profiles compared to branched or cross-linked polymers. Unintended cross-linking can dramatically increase viscosity.

  • Temperature: Viscosity is inversely proportional to temperature. Increasing the temperature will lower the viscosity of the polymer fluid.

  • Solvent and Concentration: The choice of solvent and the concentration of the polymer in solution will significantly impact the measured viscosity.

Q2: We are observing a much higher viscosity than anticipated in our polymerization reaction. What are the likely causes?

A2: Unexpectedly high viscosity is a common issue and can often be attributed to one or more of the following:

  • Higher than expected Molecular Weight: This can be caused by a lower concentration of chain-stoppers or end-capping agents, impurities in monomers that act as cross-linkers, or reaction conditions (like temperature) that favor propagation over termination.

  • Uncontrolled Cross-linking: The presence of multifunctional impurities in your monomers or solvent can lead to the formation of a polymer network, causing a rapid and significant increase in viscosity, potentially leading to gelation.

  • Inaccurate Monomer to Initiator/Catalyst Ratio: A lower-than-intended initiator or catalyst concentration can lead to fewer polymer chains being initiated, resulting in longer chains and thus higher molecular weight and viscosity.

  • Reaction Temperature: Lower reaction temperatures can sometimes slow down termination reactions more than propagation reactions, leading to higher molecular weight polymers.[2]

Q3: How does the catalyst choice impact the final viscosity of the polymer?

A3: The choice of catalyst is critical in controlling the polymerization process and, consequently, the viscosity. Different catalysts can have varying levels of activity and selectivity. For instance, in ring-opening polymerization, alkali metal hydroxide (B78521) catalysts are commonly used, with their catalytic activity following the order: Cs > Rb > K > Na > Li.[3] A more active catalyst can lead to a faster reaction and potentially a different molecular weight distribution, which directly affects the viscosity. The catalyst can also influence the extent of side reactions, such as chain transfer or backbiting, which can alter the final polymer architecture and viscosity.

Q4: Can we reduce the viscosity of a pre-synthesized high-viscosity polymer batch?

A4: Reducing the viscosity of an already synthesized polymer can be challenging without altering its chemical structure. However, you have a few options:

  • Dilution: The most straightforward method is to dissolve the polymer in a suitable solvent. This will reduce the viscosity of the solution, but it also lowers the polymer concentration.

  • Heating: As mentioned, increasing the temperature will temporarily reduce the viscosity. This is a common practice in processing and application stages.

  • Shear-induced Degradation: In some cases, subjecting the polymer to very high shear forces can cause mechanical degradation of the polymer chains, leading to a reduction in molecular weight and viscosity.[2] However, this is often an uncontrolled process and can negatively impact the polymer's performance properties.

Troubleshooting Guide

Issue: Viscosity is Unexpectedly High

An unusually high viscosity typically indicates that the polymer's molecular weight is higher than intended, which can make the solution difficult to stir and process.

Potential Cause Troubleshooting Steps
Incorrect Monomer to Chain-Stopper Ratio 1. Verify the calculations for the amount of chain-stopper (e.g., hexamethyldisiloxane) added. 2. Ensure accurate weighing and addition of the chain-stopper. 3. Consider slightly increasing the molar ratio of the chain-stopper in subsequent reactions to target a lower molecular weight.
Monomer or Solvent Impurities 1. Check the purity of your this compound and any co-monomers. Multifunctional impurities can act as cross-linkers. 2. Ensure your solvent is anhydrous and free from reactive impurities. Water can interfere with many polymerization reactions. 3. Purify monomers and solvents if purity is questionable.
Incorrect Initiator/Catalyst Concentration 1. Review the calculated amount of initiator or catalyst. 2. Increase the initiator concentration in small, controlled increments in test reactions to initiate more polymer chains, which should lead to lower molecular weight and viscosity.[2]
Reaction Temperature Too Low 1. Monitor the reaction temperature closely to ensure it aligns with the established protocol. 2. Consider that lower temperatures can sometimes lead to higher molecular weights by disfavoring termination reactions. Experiment with slightly increasing the reaction temperature in a controlled manner.
Inadequate Agitation 1. Ensure the stirring is sufficient to maintain a homogenous reaction mixture. 2. Poor mixing can lead to localized "hot spots" or areas of high monomer concentration, resulting in a broader molecular weight distribution and potentially higher viscosity.

Data Presentation

The following table provides illustrative data on how phenyl content and molecular weight can influence the viscosity of phenyl-modified silicone fluids. Note that this data is for general phenylmethylsiloxanes and serves as a guide to the expected trends for this compound-based polymers.

Polymer Type Approx. Phenyl Content (mol %) Approx. Molecular Weight ( g/mol ) Typical Viscosity @ 25°C (cSt)
Polydimethylsiloxane0%10,000~100
PhenylmethylsiloxaneLow15,000 - 20,000125 - 500
PhenylmethylsiloxaneHigh> 20,000> 1000
High Phenyl Content FluidHighNot specified500

Data compiled from general knowledge and trends described in the search results.[4][5] High phenyl content is known to increase the rigidity of the siloxane backbone, leading to more viscous polymers.[1]

Experimental Protocols

Protocol 1: General Synthesis of a Linear this compound-Based Polymer via Ring-Opening Polymerization

This protocol outlines a general procedure for synthesizing a linear polymer with a target viscosity. The final viscosity can be controlled by adjusting the ratio of the cyclic monomer to the chain-stopper.

Materials:

  • Octaphenylcyclotetrasiloxane (cyclic monomer)

  • Hexamethyldisiloxane (chain-stopper)

  • Potassium hydroxide (catalyst)

  • Toluene (solvent)

  • Methanol (for catalyst neutralization)

  • Acetic acid (for catalyst neutralization)

Procedure:

  • Reactor Setup: Assemble a dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with the desired amounts of octaphenylcyclotetrasiloxane, hexamethyldisiloxane, and toluene. The ratio of monomer to chain-stopper will determine the final molecular weight and viscosity. A higher ratio of chain-stopper will result in a lower viscosity.

  • Catalyst Addition: Add a catalytic amount of potassium hydroxide. The typical catalyst concentration is in the range of 0.01-0.1% by weight.

  • Polymerization: Heat the mixture to the desired reaction temperature (e.g., 150°C) with constant stirring. Monitor the viscosity of the reaction mixture periodically.

  • Reaction Termination: Once the target viscosity is reached, cool the mixture and neutralize the catalyst by adding a slight excess of acetic acid or by bubbling carbon dioxide through the mixture.

  • Purification: Filter the polymer solution to remove the neutralized catalyst salts.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the final polymer.

Protocol 2: Viscosity Measurement Using a Capillary Viscometer

This protocol describes the determination of the intrinsic viscosity of a polymer solution, which is related to the polymer's molecular weight.

Materials:

  • Synthesized polymer

  • Appropriate solvent (e.g., toluene)

  • Ubbelohde or similar capillary viscometer

  • Constant temperature water bath

Procedure:

  • Solvent Measurement: Measure the flow time of the pure solvent (t₀) in the viscometer at a constant temperature (e.g., 25°C).

  • Solution Preparation: Prepare a stock solution of the polymer in the same solvent at a known concentration (e.g., 1 g/dL). Ensure the polymer is fully dissolved.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125 g/dL).

  • Solution Measurement: Measure the flow time (t) for each diluted polymer solution in the same viscometer and at the same temperature.

  • Calculations:

    • Calculate the relative viscosity (η_rel = t/t₀).

    • Calculate the specific viscosity (η_sp = η_rel - 1).

    • Calculate the reduced viscosity (η_red = η_sp / c), where c is the concentration in g/dL.

  • Extrapolation: Plot the reduced viscosity against concentration. The y-intercept of the extrapolated line to zero concentration is the intrinsic viscosity [η].

Visualizations

Troubleshooting_High_Viscosity start High Viscosity Observed check_mw Analyze Molecular Weight (GPC) start->check_mw mw_high Is MW higher than target? check_mw->mw_high check_impurities Review Monomer/Solvent Purity mw_high->check_impurities Yes check_temp Check Reaction Temperature Profile mw_high->check_temp No (Possible Cross-linking) check_ratio Verify Monomer/Initiator/Stopper Ratios check_impurities->check_ratio purify Purify Reagents check_impurities->purify adjust_ratio Adjust Stoichiometry check_ratio->adjust_ratio adjust_temp Optimize Temperature check_temp->adjust_temp solution Problem Resolved purify->solution adjust_ratio->solution adjust_temp->solution

Caption: Troubleshooting workflow for unexpectedly high polymer viscosity.

Viscosity_Control_Logic input Desired Viscosity mw_target Determine Target Molecular Weight input->mw_target ratio_calc Calculate Monomer to Chain-Stopper Ratio mw_target->ratio_calc synthesis Perform Polymerization (e.g., Ring-Opening) ratio_calc->synthesis catalyst_select Select Appropriate Catalyst catalyst_select->synthesis monitoring In-Process Viscosity Monitoring synthesis->monitoring output Polymer with Controlled Viscosity monitoring->output

Caption: Logical workflow for controlling polymer viscosity during synthesis.

References

avoiding gel formation in Hexaphenyldisiloxane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding gel formation during the synthesis of polyphenylsiloxanes.

Troubleshooting Guide: Avoiding Gel Formation

Uncontrolled cross-linking during the polymerization of phenyl-substituted siloxane monomers is a common cause of gel formation, leading to insoluble products and failed experiments. This guide addresses specific issues that can lead to gelation and provides actionable solutions.

Question: My reaction mixture turned into an insoluble gel shortly after initiating the polymerization of diphenylsilanediol (B146891). What could be the cause?

Answer: Rapid gelation during the condensation of diphenylsilanediol is often due to excessively fast and uncontrolled condensation reactions. Several factors could be responsible:

  • Inappropriate Catalyst Concentration: High concentrations of acid or base catalysts can lead to rapid, indiscriminate condensation of silanol (B1196071) groups, promoting the formation of a three-dimensional network instead of linear chains.

  • High Monomer Concentration: A high concentration of the difunctional diphenylsilanediol monomer increases the probability of intermolecular reactions, which can quickly lead to a high degree of cross-linking and gelation.[1]

  • Presence of Trifunctional Impurities: Contamination of the diphenylsilanediol monomer with trifunctional silanes (e.g., phenyltrichlorosilane (B1630512) from the precursor synthesis) will act as a cross-linking agent, leading to gel formation.

Solutions:

  • Optimize Catalyst Concentration: Start with a lower catalyst concentration and incrementally increase it if the reaction is too slow. The type of catalyst is also crucial; for example, milder catalysts like certain organotin compounds or phosphazene bases may offer better control.[2][3]

  • Reduce Monomer Concentration: Perform the polymerization in a more dilute solution. This favors intramolecular cyclization and linear chain growth over intermolecular cross-linking.

  • Purify the Monomer: Ensure the diphenylsilanediol is free from trifunctional impurities. Recrystallization of the monomer can be an effective purification step.

  • Control the Temperature: Lowering the reaction temperature can help to moderate the rate of condensation, allowing for more controlled chain growth.[4][5][6]

Question: I am attempting a hydrolytic condensation of diphenyldichlorosilane, and the reaction is producing a gel. How can I prevent this?

Answer: The hydrolysis of organochlorosilanes is a highly exothermic and rapid reaction that can easily lead to uncontrolled condensation and gelation. The key is to control the rate of hydrolysis and the subsequent condensation.

  • Slow Addition of Water: Add water slowly to the reaction mixture, preferably as a solution in a mutual solvent like acetone (B3395972) or THF, to control the rate of hydrolysis.

  • Use of a Two-Phase System: Performing the hydrolysis in a two-phase system (e.g., toluene (B28343) and water) can help to moderate the reaction rate, as the reaction occurs at the interface of the two phases.

  • Control of pH: The pH of the reaction medium significantly influences the rates of hydrolysis and condensation. Near-neutral pH generally leads to slower condensation rates.[4][5][6]

  • Temperature Control: Maintain a low temperature during the hydrolysis to dissipate the heat generated and slow down the reaction rates.

Question: During the ring-opening polymerization of octaphenylcyclotetrasiloxane, the viscosity of my reaction mixture increases dramatically, and then it forms a gel. What steps can I take to avoid this?

Answer: Gel formation during the ring-opening polymerization (ROP) of cyclic siloxanes can be caused by side reactions, such as chain branching or cross-linking, especially when aiming for high molecular weight polymers. The presence of phenyl groups can decrease the rate of polymerization compared to dimethylsiloxanes, potentially allowing more time for side reactions to occur.[7]

  • Catalyst Selection and Purity: The choice of catalyst is critical. Some catalysts can promote side reactions. Ensure the catalyst is pure and used at the appropriate concentration. For controlled polymerization, specific catalysts like certain phosphazene bases have shown good results in other siloxane systems.[2]

  • Monomer Purity: Impurities in the cyclic monomer can act as initiation or termination sites, leading to a loss of control over the polymerization and potentially causing branching.

  • Reaction Temperature: While higher temperatures can increase the rate of polymerization, they can also promote side reactions. It is important to find an optimal temperature that balances a reasonable reaction rate with minimal side reactions.

  • Use of an End-Capping Agent: To control the molecular weight and prevent uncontrolled chain growth that can lead to high viscosity and gelation, a monofunctional silane (B1218182) can be added as an end-capping agent.

Frequently Asked Questions (FAQs)

Q1: What is gel formation in the context of hexaphenyldisiloxane polymerization?

A1: Gel formation, or gelation, is the formation of a cross-linked, three-dimensional polymer network that is insoluble in all solvents. In the synthesis of polyphenylsiloxanes, this typically occurs due to an excessive number of cross-links forming between the linear polymer chains. While this compound itself is a stable molecule and not a typical monomer for high polymer synthesis, the principles of gel formation are highly relevant to the synthesis of polyphenylsiloxanes from precursors like diphenylsilanediol or cyclic phenylsiloxanes.

Q2: How do phenyl groups influence the tendency for gel formation in siloxane polymerization?

A2: Phenyl groups are bulky and introduce steric hindrance, which can slow down the rate of polymerization compared to methyl-substituted siloxanes.[7] This can be advantageous in controlling the reaction rate, but it can also allow more time for side reactions that may lead to cross-linking if the reaction conditions are not optimal. However, the rigidity of the phenyl groups can also lead to the formation of more ordered structures, and under certain conditions, can favor the formation of cyclic species over linear chains, which can reduce the likelihood of gelation. The introduction of phenyl groups can also enhance the thermal stability of the resulting polymer.[8][9][10]

Q3: What analytical techniques can be used to detect the onset of gelation?

A3: The onset of gelation can be monitored by observing a rapid and significant increase in the viscosity of the reaction mixture. Rheological measurements can provide quantitative data on the change in viscosity and the gel point. Size exclusion chromatography (SEC) or gel permeation chromatography (GPC) can be used to monitor the molecular weight distribution of the soluble polymer. The appearance of a high molecular weight shoulder or a decrease in the soluble fraction can indicate the onset of cross-linking.

Q4: Can the solvent choice affect gel formation?

A4: Yes, the solvent plays a crucial role. A good solvent for the growing polymer chains can help to keep them in solution and reduce the likelihood of intermolecular aggregation and cross-linking. In contrast, a poor solvent can promote polymer precipitation and the formation of a physical gel. The polarity of the solvent can also influence the rates of hydrolysis and condensation reactions.

Experimental Protocols

Protocol 1: Controlled Hydrolysis of Diphenyldichlorosilane

This protocol describes a method for the controlled hydrolysis of diphenyldichlorosilane to minimize the risk of gel formation.

  • Materials: Diphenyldichlorosilane, Toluene, Acetone, Water, Sodium Bicarbonate.

  • Procedure:

    • Prepare a solution of diphenyldichlorosilane in toluene (e.g., 10% w/v) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

    • Cool the solution to 0-5 °C in an ice bath.

    • Prepare a solution of water in acetone (e.g., 1:1 v/v).

    • Add the water/acetone solution dropwise to the stirred diphenyldichlorosilane solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours.

    • Neutralize the hydrochloric acid formed during the reaction by washing the organic phase with a saturated sodium bicarbonate solution, followed by washing with deionized water until the aqueous phase is neutral.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the diphenylsilanediol or low molecular weight oligomers.

Protocol 2: Condensation Polymerization of Diphenylsilanediol

This protocol outlines a method for the condensation of diphenylsilanediol to form linear polyphenylsiloxanes.

  • Materials: Purified diphenylsilanediol, Toluene (or another suitable high-boiling solvent), Catalyst (e.g., potassium hydroxide, tetramethylammonium (B1211777) hydroxide).

  • Procedure:

    • Dissolve the diphenylsilanediol in toluene in a flask equipped with a Dean-Stark trap and a condenser.

    • Add the catalyst (e.g., 0.1 mol% relative to the monomer).

    • Heat the mixture to reflux and continuously remove the water of condensation using the Dean-Stark trap.

    • Monitor the reaction by measuring the viscosity of the solution or by taking aliquots for molecular weight analysis by GPC.

    • Once the desired molecular weight is achieved, cool the reaction mixture and neutralize the catalyst (e.g., with acetic acid or silyl (B83357) phosphate).

    • Precipitate the polymer by pouring the solution into a non-solvent such as methanol.

    • Collect the polymer by filtration and dry it under vacuum.

Quantitative Data Summary

ParameterCondition to Avoid GelationRationale
Monomer Purity > 99% (free of trifunctional impurities)Trifunctional impurities act as cross-linkers, leading to network formation.
Monomer Concentration Lower concentrations (e.g., < 20% w/v)Favors intramolecular cyclization and linear chain growth over intermolecular reactions.[1]
Catalyst Concentration Low (e.g., 0.01 - 0.1 mol%)Slower, more controlled condensation reduces the likelihood of rapid, uncontrolled cross-linking.
Reaction Temperature Moderate to lowControls the rate of hydrolysis and condensation, preventing runaway reactions.[4][5][6]
Water Addition Rate (for Hydrolysis) Slow, dropwise additionPrevents localized high concentrations of water and rapid, uncontrolled hydrolysis.

Visualizations

Hydrolysis_Condensation_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_gelation Gelation (Undesired) Diphenyldichlorosilane Diphenyldichlorosilane Diphenylsilanediol Diphenylsilanediol Diphenyldichlorosilane->Diphenylsilanediol + 2 H2O HCl HCl Diphenyldichlorosilane->HCl - 2 HCl Diphenylsilanediol_2 Diphenylsilanediol Linear_Oligomer Linear Polyphenylsiloxane Diphenylsilanediol_2->Linear_Oligomer - H2O Water Water Linear_Oligomer->Water Linear_Oligomer_2 Linear Polyphenylsiloxane Crosslinked_Network Gel (Cross-linked Network) Linear_Oligomer_2->Crosslinked_Network Excessive Condensation / Trifunctional Impurities

Caption: Reaction pathway for polyphenylsiloxane synthesis.

Troubleshooting_Workflow Start Start Gel_Formation Gel Formation Observed? Start->Gel_Formation Check_Monomer Monomer Purity Verified? Gel_Formation->Check_Monomer Yes Successful_Polymerization Successful Polymerization Gel_Formation->Successful_Polymerization No Purify_Monomer Purify Monomer (e.g., Recrystallization) Check_Monomer->Purify_Monomer No Check_Concentration Low Monomer Concentration? Check_Monomer->Check_Concentration Yes Purify_Monomer->Check_Concentration Reduce_Concentration Reduce Monomer Concentration Check_Concentration->Reduce_Concentration No Check_Catalyst Optimized Catalyst Concentration? Check_Concentration->Check_Catalyst Yes Reduce_Concentration->Check_Catalyst Reduce_Catalyst Reduce Catalyst Concentration Check_Catalyst->Reduce_Catalyst No Check_Temperature Controlled Temperature? Check_Catalyst->Check_Temperature Yes Reduce_Catalyst->Check_Temperature Lower_Temperature Lower Reaction Temperature Check_Temperature->Lower_Temperature No End End Check_Temperature->End Yes Lower_Temperature->End

Caption: Troubleshooting workflow for gel formation.

References

Technical Support Center: Purification of Hexaphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of residual catalysts from hexaphenyldisiloxane.

Frequently Asked Questions (FAQs)

Q1: What are the common residual catalysts found in crude this compound?

This compound is commonly synthesized through the hydrolysis of diphenyldichlorosilane. This process can introduce acidic catalysts, such as hydrochloric acid (HCl), or may be performed under conditions that require the removal of other reagents. Therefore, the primary catalyst to be removed is typically a strong acid.

Q2: What are the primary methods for removing acidic catalysts from this compound?

The most common and effective methods for removing residual acid catalysts include:

  • Aqueous Washing/Neutralization: Washing the crude product dissolved in an organic solvent with a basic solution (e.g., sodium bicarbonate) to neutralize and extract the acid.

  • Adsorption: Using solid adsorbents like activated carbon or silica (B1680970) gel to bind the catalyst, which is then removed by filtration.

  • Chromatography: Passing the crude product through a column of silica gel or alumina (B75360) to separate the non-polar this compound from polar impurities and catalyst residues.

  • Recrystallization: Purifying the solid this compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling, leaving impurities in the mother liquor.

Q3: How can I confirm the complete removal of the catalyst?

Complete removal of an acidic catalyst can be verified by:

  • pH Testing: Washing the organic layer with deionized water until the aqueous washings are neutral (pH 7).[1]

  • Spectroscopic Methods: Techniques like NMR or IR spectroscopy can be used to check for the absence of impurities or byproducts that might indicate the presence of residual catalyst.

  • Chromatographic Methods: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to assess the purity of the final product.

Troubleshooting Guide

Problem Possible Cause Solution
Emulsion formation during aqueous washing Vigorous shaking of the separatory funnel, especially after a basic wash which can form soaps if fatty acids are present.Break the emulsion by: - Adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[1] - Gently swirling or rocking the separatory funnel instead of shaking vigorously.[1] - Filtering the emulsified mixture through a pad of Celite® or glass wool.[1] - If the volume is manageable, centrifugation is a highly effective method.[1] Prevention: - Avoid aggressive shaking. - Add brine during the initial washes.[1]
Product purity does not improve after washing The chosen solvent system is not optimal, or the impurity is not effectively removed by simple washing.- Analyze the impurity profile using methods like GC-MS or NMR to select a more appropriate purification technique.[2] - Consider using column chromatography for better separation.[3][4]
Low yield after purification The product may be partially soluble in the aqueous washing solution or may have adsorbed to the solid adsorbent.- Minimize the volume of washing solutions used. - Back-extract the aqueous layers with a fresh portion of the organic solvent to recover dissolved product. - When using adsorbents, wash the solid material thoroughly with a suitable solvent to recover any adsorbed product.[3]
Colored impurities remain in the final product These are often large organic molecules not removed by simple washing.- Treat a solution of the crude product with activated carbon, followed by filtration through Celite®.[1][3]

Experimental Protocols

Protocol 1: Neutralization and Washing for Acid Catalyst Removal
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Neutralization: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃). Continue washing until the effervescence of CO₂ ceases.[1]

  • Aqueous Washing: Wash the organic layer with deionized water until the aqueous layer is neutral (test with pH paper).[1]

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove residual water.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).

  • Column Packing: Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Catalyst Residue (ppm) Notes
Neutralization & WashingLog your experimental data here.
Column ChromatographyLog your experimental data here.
RecrystallizationLog your experimental data here.

Mandatory Visualizations

Experimental Workflow for Catalyst Removal

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_isolation Step 3: Isolation crude_product Crude this compound dissolve Dissolve in Organic Solvent crude_product->dissolve crude_solution Crude Solution dissolve->crude_solution neutralization Neutralization (e.g., NaHCO3 wash) crude_solution->neutralization washing Aqueous & Brine Wash neutralization->washing drying Drying (e.g., Na2SO4) washing->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation pure_product Purified This compound evaporation->pure_product

Caption: Workflow for the removal of residual acid catalyst from this compound.

Logical Relationship for Troubleshooting Emulsion Formation

troubleshooting_emulsion cluster_causes Potential Causes cluster_solutions Solutions emulsion Emulsion Formation During Washing cause1 Vigorous Shaking emulsion->cause1 cause2 Presence of Soap-like Molecules emulsion->cause2 solution1 Add Brine emulsion->solution1 solution2 Gentle Swirling emulsion->solution2 solution3 Filter through Celite® emulsion->solution3 solution4 Centrifugation emulsion->solution4

Caption: Troubleshooting guide for emulsion formation during purification.

References

optimizing the cross-linking density of Hexaphenyldisiloxane resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cross-linking density of Hexaphenyldisiloxane-based resins.

Frequently Asked Questions (FAQs)

Q1: What is cross-linking density and why is it important for this compound resins?

A1: Cross-linking density refers to the number of covalent bonds that connect the individual polymer chains within the resin matrix.[1] It is a critical parameter that dictates the final physicochemical properties of the cured material. Optimizing this density is essential for tailoring the resin's performance to specific applications, such as in medical devices or advanced materials.[1] Generally, a higher cross-link density leads to increased hardness, thermal stability, and chemical resistance, while a lower density results in a softer, more flexible material.[2][3]

Q2: What are the primary chemical reactions used to cross-link this compound resins?

A2: The most common cross-linking mechanism is a platinum-catalyzed hydrosilylation reaction.[4] This involves an addition reaction between vinyl groups on a siloxane polymer and silicon-hydride (Si-H) groups on a cross-linking agent.[4][5] this compound can be functionalized with these reactive groups to participate in the formation of the polymer network.

Q3: What factors have the most significant impact on the final cross-linking density?

A3: Several factors influence the final cross-linking density. The most critical include the ratio of the reactive groups (e.g., vinyl-to-hydride ratio), the concentration and type of catalyst, and the curing temperature and duration.[6] Steric hindrance from the bulky phenyl groups can also affect the reaction efficiency.[3]

Q4: How can I measure the cross-linking density of my cured resin?

A4: There are several established methods for determining cross-linking density. The swelling method, based on the Flory-Rehner equation, is a common and accessible technique.[2][5] Instrumental methods like Dynamic Mechanical Analysis (DMA) and Differential Scanning Calorimetry (DSC) are also widely used.[3] DMA measures the material's viscoelastic properties, such as storage modulus, which correlates with cross-link density, while DSC can determine the glass transition temperature (Tg), which also shifts with changes in the network structure.[3][7]

Q5: What is a typical curing profile for these types of resins?

A5: A typical cure cycle involves an initial cure at a moderate temperature followed by a post-cure at a higher temperature.[6] For example, an initial cure might be for 2 hours at 90°C, followed by a post-cure for 4 hours at 165°C.[6] Longer cure times and higher temperatures generally promote a higher degree of cross-linking.[6] However, the optimal profile must be determined experimentally for each specific formulation.

Troubleshooting Guide

Problem 1: The cured resin is soft, tacky, or seems under-cured.

Potential CauseRecommended Solution
Inaccurate Measurement/Ratio The stoichiometry between the resin and the curing agent (e.g., vinyl-to-hydride ratio) is critical. Use a precise analytical balance for all measurements. An off-stoichiometry ratio can lead to incomplete reaction.[6]
Inadequate Mixing Under-mixing can result in localized areas with incorrect stoichiometry. Mix the components thoroughly for the recommended time (e.g., 3 full minutes), scraping the sides and bottom of the mixing container.[8]
Low Curing Temperature The curing reaction is thermally activated. Curing at a temperature that is too low will slow down or halt the reaction. Ensure your oven is calibrated and set to the recommended temperature for your system.[9][10] An ideal temperature is often between 75-85°F (24-30°C).[10]
Catalyst Inhibition/Deactivation The platinum catalyst used in hydrosilylation is sensitive to certain chemical compounds (e.g., sulfur, amines, tin compounds) which can "poison" it and prevent the cure. Ensure all glassware is scrupulously clean and that no inhibiting substances are present.
Short Curing Time The resin may not have had sufficient time to fully cross-link. While it may feel dry to the touch after 24 hours, a full cure can take up to 72 hours or longer.[9][11] Try extending the post-cure time or moving the sample to a warmer environment for 24 hours to see if it hardens.[10]

Problem 2: The cured resin is overly brittle and cracks easily.

Potential CauseRecommended Solution
Excessive Cross-linking Density A very high density of cross-links can reduce the flexibility of the polymer chains, leading to brittleness.[3]
- Adjust Reactant Ratio: Decrease the amount of the cross-linking agent relative to the base polymer.
- Modify Formulation: Introduce a longer-chain, more flexible siloxane co-monomer into the formulation to increase the average molecular weight between cross-links.
High Curing Temperature / Long Duration Curing at excessively high temperatures or for extended periods can drive the reaction to an overly cross-linked state and may also cause thermal degradation. Re-evaluate the curing profile by systematically lowering the temperature or time.[6]
Stress from Thermal Cycling Rapid cooling after curing can induce internal stresses, making the material more prone to cracking. Implement a controlled, gradual cooling ramp in your curing process.

Data Presentation

Table 1: Effect of Curing Parameters on Resin Properties

ParameterLow ValueHigh ValueEffect on Cross-linking DensityResulting Material Property
Curing Temperature Sub-optimal (e.g., <60°C)Optimal (e.g., 150°C)IncreasesHigher hardness, higher Tg[3][6]
Curing Time Short (e.g., 1 hr)Long (e.g., >4 hrs)IncreasesMore complete cure, higher modulus[6]
Cross-linker Ratio (phr) Low (e.g., 0.8:1)High (e.g., 1.2:1)IncreasesIncreased stiffness, potential brittleness[12]
Catalyst Concentration LowHighIncreases reaction rateFaster gel time, potential for exotherm

Table 2: Comparison of Cross-linking Density Characterization Techniques

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Swelling Test (ASTM D2765) Measures the solvent uptake of a cured sample.[13]Volume fraction of polymer in the swollen state (φ), which is used in the Flory-Rehner equation to calculate cross-link density (υ).[2]Simple, low cost, excellent for QC.[13]Indirect measurement, solvent-dependent.
Dynamic Mechanical Analysis (DMA) Measures viscoelastic properties (storage modulus, loss modulus, tan δ) as a function of temperature.Storage modulus (E') in the rubbery plateau is directly proportional to cross-link density. Provides Glass Transition Temp (Tg).[3]Highly sensitive, provides quantitative data on mechanical properties.Requires specialized equipment.
Differential Scanning Calorimetry (DSC) Measures heat flow into or out of a sample as a function of temperature.Determines the Glass Transition Temperature (Tg), which increases with higher cross-linking density.[3]Relatively fast, provides thermal transition data.Indirect correlation to cross-link density.
Fourier-Transform Infrared (FTIR) Spectroscopy Monitors the disappearance of characteristic vibrational bands from reactive groups (e.g., Si-H at ~2160 cm⁻¹).[14]Degree of conversion/cure.[15]Good for tracking reaction kinetics in real-time.Does not directly measure network density.

Experimental Protocols

Protocol 1: Formulation and Curing of this compound Resin

  • Preparation: Ensure all glassware is thoroughly cleaned and dried to prevent catalyst inhibition. Pre-heat the curing oven to the desired temperature (e.g., 150°C).

  • Measurement: Using an analytical balance, accurately weigh the this compound base resin and the cross-linking agent (e.g., a hydride-terminated siloxane) into a disposable mixing cup. The ratio should be calculated based on the molar equivalents of the reactive vinyl and hydride groups.

  • Catalyst Addition: Add the platinum catalyst (e.g., Karstedt's catalyst) to the mixture. A typical concentration is in the range of 5-10 ppm.

  • Mixing: Immediately begin mixing the components vigorously for at least 3 minutes. Systematically scrape the sides and bottom of the container to ensure a homogeneous mixture.[8]

  • Degassing: Place the mixture in a vacuum chamber for 5-10 minutes or until all visible bubbles have been removed. This step is critical to prevent voids in the final cured product.

  • Curing: Pour the degassed resin into the desired mold. Place the mold in the pre-heated oven and cure for the specified time (e.g., 2 hours at 150°C).

  • Post-Curing: After the initial cure, the sample can be removed and, if required by the protocol, subjected to a post-cure schedule at a higher temperature to complete the reaction and enhance material properties.

  • Cooling: Allow the cured resin to cool to room temperature slowly to prevent the buildup of internal stress.

Protocol 2: Determination of Cross-linking Density by Swelling Method

  • Sample Preparation: Cut a small, uniform piece of the cured resin (approx. 0.1-0.2 g). Measure and record its initial dry weight (W_d).

  • Swelling: Place the sample in a sealed vial containing a suitable solvent (e.g., toluene) for 72 hours at room temperature to allow it to reach swelling equilibrium.[2]

  • Measurement of Swollen Weight: Remove the sample from the solvent, quickly blot the surface with filter paper to remove excess solvent, and immediately weigh it to obtain the swollen weight (W_s).

  • Drying: Dry the swollen sample in a vacuum oven at 60°C until a constant weight is achieved. This final weight is the weight of the dried, extracted polymer network.

  • Calculation: Calculate the polymer volume fraction in the swollen gel (φ) and subsequently the cross-link density (υ) using the Flory-Rehner equation.[5] The less the material swells, the greater the cross-link density.[13]

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Cross-linking Density cluster_prep Preparation & Formulation cluster_cure Curing Process cluster_analysis Analysis & Characterization cluster_eval Evaluation Formulation 1. Define Ratios (Resin, Cross-linker, Catalyst) Mixing 2. Thorough Mixing & Degassing Formulation->Mixing Curing 3. Thermal Cure (Time & Temperature) Formulation->Curing Analysis 4. Characterize Properties (DMA, Swelling, DSC) Curing->Analysis Evaluation 5. Properties Meet Target? Analysis->Evaluation Evaluation->Formulation No (Iterate) Final Optimized Product Evaluation->Final Yes

Caption: A workflow diagram for the iterative process of optimizing resin cross-linking density.

Troubleshooting_Flowchart Troubleshooting: Incompletely Cured Resin start Resin is soft or tacky after 72 hours q1 Were components measured precisely? start->q1 s1 Solution: Re-weigh all components using a calibrated scale. Ensure correct stoichiometry. q1->s1 No q2 Was mixing thorough (sides/bottom scraped)? q1->q2 Yes s1->q1 s2 Solution: Re-mix a new batch. Stir for at least 3 minutes, scraping all surfaces. q2->s2 No q3 Was cure temperature stable and correct? q2->q3 Yes s2->q2 s3 Solution: Verify oven temperature. Move piece to a warmer area (75-85°F) for 24h. q3->s3 No q4 Is catalyst poisoning a possibility? q3->q4 Yes s3->q3 s4 Solution: Use new mixing tools and clean glassware. Avoid contact with sulfur, tin, or amines. q4->s4 Yes end_node Problem Resolved q4->end_node No s4->q4

Caption: A logical flowchart for diagnosing issues with under-cured this compound resins.

Parameter_Relationships Key Parameter Relationships XLD Cross-linking Density Hardness Hardness XLD->Hardness + Tg Glass Transition Temp (Tg) XLD->Tg + Flexibility Flexibility XLD->Flexibility - ChemRes Chemical Resistance XLD->ChemRes + Temp Curing Temperature Temp->XLD + Time Curing Time Time->XLD + Ratio Cross-linker Ratio Ratio->XLD + Catalyst Catalyst Concentration Catalyst->XLD rate +

Caption: Relationships between formulation parameters, cross-linking density, and final properties.

References

addressing solubility issues of Hexaphenyldisiloxane in specific solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Hexaphenyldisiloxane.

Troubleshooting Guide: Addressing Poor Solubility of this compound

Researchers may encounter difficulties in dissolving this compound due to its large, nonpolar structure. The following guide provides a systematic approach to address these challenges.

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Solubility Issue with This compound solvent_selection Step 1: Solvent Selection (Nonpolar Solvents) start->solvent_selection solubility_check1 Is solubility adequate? solvent_selection->solubility_check1 heating Step 2: Apply Gentle Heating (e.g., 40-60°C) solubility_check1->heating No end_success End: Solubility Achieved solubility_check1->end_success Yes solubility_check2 Is solubility adequate? heating->solubility_check2 sonication Step 3: Utilize Sonication solubility_check2->sonication No solubility_check2->end_success Yes solubility_check3 Is solubility adequate? sonication->solubility_check3 cosolvency Step 4: Co-solvency Approach (e.g., Toluene/Hexane mixture) solubility_check3->cosolvency No solubility_check3->end_success Yes solubility_check4 Is solubility adequate? cosolvency->solubility_check4 micronization Step 5: Particle Size Reduction (If applicable) solubility_check4->micronization No solubility_check4->end_success Yes end_fail End: Consult further/ Consider alternative strategies micronization->end_fail

Caption: Troubleshooting workflow for this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: Based on its chemical structure (a large, nonpolar molecule), this compound is expected to be more soluble in nonpolar organic solvents. It is reportedly slightly soluble in benzene (B151609) and sparingly soluble in chloroform.[1] Other nonpolar solvents to consider as a starting point include toluene, hexane, and similar hydrocarbon solvents.[2] It is insoluble in water.[1]

Q2: I'm still having trouble dissolving this compound in a suitable solvent. What can I do next?

A2: If initial attempts to dissolve the compound at room temperature are unsuccessful, several techniques can be employed to enhance solubility:

  • Heating: Gently warming the solvent can increase the solubility of many compounds. Care should be taken to avoid solvent evaporation and potential degradation of the compound, although this compound has high thermal stability.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and increase the surface area available for solvation, thereby accelerating the dissolution process.

  • Co-solvency: The use of a mixture of solvents can sometimes enhance solubility more than a single solvent.[3][4] For a nonpolar compound like this compound, a mixture of a good solvent (like toluene) with a poorer, but miscible, solvent might be effective.

Q3: Can I use polar solvents like ethanol (B145695) or methanol (B129727) to dissolve this compound?

A3: It is generally expected that polar solvents will be poor solvents for nonpolar molecules. The principle of "like dissolves like" suggests that nonpolar compounds like this compound will have very low solubility in polar solvents such as ethanol, methanol, and water.

Q4: Does particle size affect the solubility of this compound?

A4: Yes, reducing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[3][5][6] While it may not increase the equilibrium solubility, a smaller particle size will allow the compound to dissolve more quickly.[5][7] Techniques like micronization can be used for particle size reduction.[4][7]

Q5: Are there any chemical modifications that can improve the solubility of this compound?

A5: For many pharmaceutical compounds, chemical modifications such as salt formation or the introduction of polar functional groups are used to enhance aqueous solubility.[3][7] However, for a compound like this compound, which is often used as a stable building block in materials science, such modifications would alter its fundamental chemical properties and may not be desirable for its intended applications.

Quantitative Solubility Data

SolventChemical FormulaPolarityReported Solubility of this compound
WaterH₂OHighInsoluble[1], Log10 of Water Solubility: -28.57 (calculated)[8]
BenzeneC₆H₆LowSlightly Soluble[1]
ChloroformCHCl₃MediumSparingly Soluble[1]
TolueneC₇H₈LowLikely soluble (based on structural similarity to benzene)
HexaneC₆H₁₄LowLikely soluble (nonpolar hydrocarbon)[2]

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

  • Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Mixing: Vigorously stir or vortex the mixture at a constant, controlled temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Quantification (Optional): If undissolved solid is present, centrifuge the sample and carefully remove the supernatant. Evaporate the solvent from the supernatant and weigh the dissolved solid to determine the solubility. Alternatively, analytical techniques such as HPLC can be used to quantify the concentration of the dissolved compound in the supernatant.

Protocol 2: Enhancing Solubility with Co-solvency

  • Initial Dissolution: Attempt to dissolve this compound in a "good" solvent (e.g., toluene) where it has some solubility.

  • Co-solvent Addition: Gradually add a second, miscible "poorer" solvent (e.g., hexane) to the solution while stirring.

  • Observation: Monitor for any signs of precipitation. The goal is to find a solvent ratio that maximizes the amount of dissolved this compound without causing it to crash out of solution.

  • Optimization: Systematically vary the ratio of the two solvents to determine the optimal mixture for the desired concentration.

References

Validation & Comparative

Comparative Thermal Stability Analysis: Hexaphenyldisiloxane vs. Octaphenylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The thermal stability of organosilicon compounds is a critical parameter in a multitude of applications, ranging from high-temperature lubricants and heat transfer fluids to advanced materials in the pharmaceutical and aerospace industries. Among these, phenyl-substituted siloxanes are renowned for their exceptional resistance to thermal degradation. This guide provides a comparative analysis of the thermal stability of two prominent phenyl-substituted siloxanes: Hexaphenyldisiloxane and Octaphenylcyclotetrasiloxane (B1329330).

The introduction of phenyl groups into the siloxane backbone is known to significantly enhance thermal stability.[1] This is attributed to the high bond energy of the Si-Phenyl bond and the steric hindrance provided by the bulky phenyl groups, which protect the Si-O-Si backbone from degradation.[1] While both this compound, a linear siloxane, and octaphenylcyclotetrasiloxane, a cyclic siloxane, exhibit high thermal stability, their structural differences can influence their degradation pathways and ultimate thermal limits. Phenyl-substituted polysiloxanes generally exhibit higher thermal stability compared to their methyl-substituted counterparts.[2]

Quantitative Data Comparison

PropertyThis compoundOctaphenylcyclotetrasiloxaneSource(s)
Molecular Formula C₃₆H₃₀OSi₂C₄₈H₄₀O₄Si₄[3]
Molecular Weight 534.8 g/mol 793.2 g/mol [3]
Structure Linear DisiloxaneCyclic TetrasiloxaneN/A
Appearance White to off-white crystalline solidWhite powder crystals[4]
Melting Point Not available in search results197-205 °C[5]
Boiling Point Not available in search results332 °C @ 1 mmHg[5]
Thermal Stability HighVery High[1][4]
Decomposition Onset (Td) Expected to be high, but specific data is unavailable.Generally stated to have good thermal stability, but specific Td is unavailable.[4]N/A
Char Yield at High Temp. Expected to be significant due to high phenyl content.Expected to be high, contributing to its flame-retardant properties.[4]N/A

Structural and Thermal Degradation Insights

The primary mechanism of thermal degradation for polysiloxanes in an inert atmosphere is through rearrangement reactions of the siloxane backbone, often leading to the formation of volatile cyclic oligomers. The presence of bulky phenyl groups can sterically hinder these rearrangements, thus increasing the temperature required for degradation to occur.[1]

For phenyl-substituted siloxanes, degradation at very high temperatures (above 450°C) can also involve the scission of the silicon-phenyl bond.[1] The cyclic structure of octaphenylcyclotetrasiloxane is inherently more rigid than the linear structure of this compound, which may contribute to a higher thermal stability.

G Comparative Structural Overview and Degradation Concept cluster_0 This compound (Linear) cluster_1 Octaphenylcyclotetrasiloxane (Cyclic) cluster_2 Thermal Degradation Factors cluster_3 Degradation Products HPD C₃₆H₃₀OSi₂ Linear Si-O-Si Backbone Factors Steric Hindrance from Phenyl Groups High Si-Phenyl Bond Energy Structural Rigidity (Cyclic vs. Linear) HPD->Factors OPCTS C₄₈H₄₀O₄Si₄ Cyclic (Si-O)₄ Ring OPCTS->Factors Products Volatile Cyclic Oligomers Benzene (at higher temps) Char Residue Factors->Products Leads to TGA_Workflow Thermogravimetric Analysis (TGA) Experimental Workflow start Sample Preparation (5-10 mg) tga_instrument Place in TGA Crucible start->tga_instrument purge Purge with Inert Gas (N₂) tga_instrument->purge heat Heat at a Constant Rate (e.g., 10 °C/min) purge->heat data Record Mass vs. Temperature heat->data analysis Analyze TGA Curve (Td5%, Char Yield) data->analysis

References

comparative analysis of phenyl-containing siloxanes for high-temperature applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Phenyl-Containing Siloxanes for High-Temperature Applications

For researchers, scientists, and drug development professionals requiring thermally stable fluids for demanding high-temperature applications, phenyl-containing siloxanes offer a significant performance advantage over standard polydimethylsiloxanes (PDMS). The incorporation of phenyl groups into the siloxane backbone enhances thermal and oxidative stability, making these fluids suitable for use as heat transfer fluids, high-temperature lubricants, and dielectric coolants. This guide provides a comparative analysis of various phenyl-containing siloxanes, supported by experimental data, to aid in material selection.

The Role of Phenyl Groups in Enhancing Siloxane Properties

The substitution of methyl groups with phenyl groups in polysiloxanes brings about several key improvements in material properties. Phenyl groups provide greater steric hindrance, protecting the Si-O-Si backbone from cleavage at elevated temperatures.[1] Additionally, the aromatic nature of the phenyl ring imparts a higher resistance to oxidative degradation.[2] The concentration of phenyl groups can be tailored to achieve specific performance characteristics, leading to a range of fluids with varying properties. Generally, a higher phenyl content correlates with improved thermal stability and a higher refractive index.[2][3]

Quantitative Performance Data

The following table summarizes the key performance indicators for a selection of commercially available and experimentally synthesized phenyl-containing siloxanes, illustrating the impact of phenyl content on their properties.

Product/MaterialPhenyl ContentViscosity (at 25°C, cSt)Service Temperature (°C)Flash Point (°C)Refractive Index (at 25°C)Key Features
Low Phenyl Content
PM-50 Phenylmethyl Silicone FluidLow50->204 (open air), 260 (closed system)[4][5][6]1.425[5]Good balance of thermal stability and low-temperature performance.[4][6]
High Phenyl Content
Shin-Etsu KF-54High (Diphenyl Dimethicone)400-30 to 250 (up to 300 for short duration)[1][7]-1.505[7][8]Excellent heat resistance.[1][7]
Dow Corning™ 710 FluidHigh (Polyphenylmethylsiloxane)500up to 260 (closed system)[9][10]302[9][11]1.533[9]High thermal stability and radiation resistance.[11][12]
PM-125 Phenylmethyl Silicone FluidHigh125up to 230 (open air), 300 (closed system)[13]333[14]1.500[13]Long-term stability at high temperatures.[13]
Phenylmethylsiloxane Homopolymer100%500-300[15]1.533[15]High refractive index and thermal stability.[15]
Experimental Resins
Polydimethylsiloxane-co-polydiphenylsiloxaneVaried---Increases linearly with diphenylsiloxane content[16][17]High refractive index for optical applications.[16][17]
Poly(phenyl-substituted siloxanes/silsesquioxanes)High-Td5 up to +182.5°C vs HCS[18][19]-1.5056 - 1.5191[18]Excellent thermal stability.[18][19]
Phenyl-Modified Silicone Gel0.88 wt% - 3.17 wt%-Td10 up to 480°C in N2[20]--Increased glass transition and thermal decomposition temperatures with higher phenyl content.[20]

*Td5/Td10: Temperature at 5%/10% weight loss as measured by Thermogravimetric Analysis (TGA). HCS: Hydrogen-containing siloxanes.

Experimental Protocols

To ensure accurate and reproducible data for the comparative analysis of phenyl-containing siloxanes, standardized testing methodologies are crucial. The following are detailed protocols for key experiments.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal stability of the siloxane fluid by measuring its weight loss as a function of temperature in a controlled atmosphere.

Apparatus:

  • Thermogravimetric Analyzer

  • Microbalance

  • Sample pans (platinum or alumina)

  • Controlled gas supply (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere)

Procedure (based on ISO 11358 and ASTM E1131):

  • Sample Preparation: Place a small, representative sample of the siloxane fluid (typically 5-10 mg) into a clean, tared TGA sample pan.

  • Instrument Setup:

    • Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.

    • Program the temperature profile. A typical profile involves an initial hold at a low temperature (e.g., 30°C) to stabilize, followed by a linear heating ramp (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C).

  • Data Acquisition: Initiate the temperature program and record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage weight loss versus temperature. The onset temperature of decomposition and the temperature at specific weight loss percentages (e.g., Td5 for 5% weight loss) are determined from the TGA curve.

Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

Objective: To assess the oxidative stability of the siloxane fluid by measuring the time until the onset of exothermic oxidation at a constant elevated temperature.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum, open or with a pinhole lid)

  • Controlled gas supply (nitrogen and oxygen or air)

Procedure (based on ASTM D3895 and ISO 11357-6):

  • Sample Preparation: Place a small sample of the siloxane fluid (typically 2-5 mg) into an open aluminum pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to the desired isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere.

    • Allow the sample to equilibrate at the test temperature for a few minutes.

  • Data Acquisition: Switch the purge gas from nitrogen to oxygen or air at a controlled flow rate.

  • Data Analysis: Record the heat flow as a function of time. The OIT is the time from the introduction of the oxidizing atmosphere to the onset of the exothermic oxidation peak.

Mandatory Visualizations

Material_Selection_Workflow cluster_0 Phase 1: Define Requirements cluster_1 Phase 2: Candidate Material Screening cluster_2 Phase 3: Experimental Evaluation cluster_3 Phase 4: Final Selection reqs Define Application Requirements - Operating Temperature - Oxidative Environment - Viscosity Needs - Optical Properties (Refractive Index) screening Initial Screening based on Manufacturer's Data Sheets reqs->screening low_phenyl Low Phenyl Content Siloxanes (e.g., Phenylmethylsiloxane) tga Thermal Stability (TGA) - Onset of Decomposition - Td5 in N2 and Air low_phenyl->tga oit Oxidative Stability (OIT/DSC) - Induction Time at Operating Temp. low_phenyl->oit visc Viscosity-Temperature Profile low_phenyl->visc ri Refractive Index Measurement low_phenyl->ri high_phenyl High Phenyl Content Siloxanes (e.g., Diphenylsiloxane copolymers) high_phenyl->tga high_phenyl->oit high_phenyl->visc high_phenyl->ri screening->low_phenyl Consider for moderate temperature & better low-temp fluidity screening->high_phenyl Consider for highest temperature & oxidative resistance eval Comparative Data Analysis tga->eval oit->eval visc->eval ri->eval selection Select Optimal Phenyl Siloxane eval->selection

Conclusion

The selection of an appropriate phenyl-containing siloxane for high-temperature applications is a critical decision that directly impacts performance and reliability. This guide provides a framework for comparing these materials based on quantitative data and standardized experimental protocols. By carefully considering the trade-offs between properties such as thermal stability, oxidative resistance, viscosity-temperature characteristics, and refractive index, researchers and professionals can make an informed choice to meet the specific demands of their applications. The provided workflow and experimental details serve as a valuable resource for the systematic evaluation and selection of these advanced materials.

References

A Comparative Guide to the Refractive Index of High-Phenyl-Content Siloxane Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the refractive index of siloxane polymers with a high phenyl group content, including those based on structures similar to hexaphenyldisiloxane, against other relevant polymer classes. The inclusion of phenyl groups in the siloxane backbone is a well-established method to significantly increase the refractive index of the resulting polymer, a critical property for advanced optical applications.

Performance Comparison of High Refractive Index Polymers

The refractive index of a polymer is intrinsically linked to its chemical composition and structure. For siloxane polymers, the substitution of methyl groups with highly polarizable phenyl groups leads to a substantial increase in the refractive index. Polydimethylsiloxane (PDMS), a common silicone polymer, typically exhibits a refractive index of around 1.40. By incorporating diphenylsiloxane or similar phenyl-rich units, this value can be elevated to 1.58 and beyond.[1] The introduction of aromatic groups can increase the refractive index of poly(dimethyl siloxane) up to 1.70, depending on the degree of substitution and the nature of the aromatic groups.

For a broader perspective, this guide also includes data on other classes of high refractive index polymers, such as those containing sulfur, halogens, or phosphorus. These materials can achieve even higher refractive indices, in some cases exceeding 1.80.

Below is a summary of the refractive index for various high-phenyl-content siloxane polymers and other high refractive index polymers.

Polymer TypeSpecific Polymer/Monomer ContentRefractive Index (n)Wavelength (nm)Reference
High-Phenyl-Content Siloxane Polymers
Polydimethylsiloxane-co-diphenylsiloxane1.41 - 1.46589 (D-line)[2]
Polyphenylmethylsiloxane1.54Not Specified
α,ω-vinyl silyl (B83357) terminated polydimethylsiloxane-co-polydiphenylsiloxaneup to 1.58Not Specified[1]
Polysiloxane with aromatic groupsup to 1.70Not Specified[3]
Alternative High Refractive Index Polymers
Sulfur-Containing PolymersPoly(phenylene sulfide)~1.65589 (D-line)General Knowledge
Thianthrene-containing polymers> 1.72Not Specified[4]
Sulfur-rich polymersup to 1.8433589[5]
Halogenated PolymersBrominated/Iodinated polyacrylates> 1.60Not Specified
Phosphorus-Containing PolymersPolyphosphonatesup to 1.66Not Specified[4]
Commercial High RI PolymersUV Curable Filler-Free Resins1.70 - 1.80590[6]

Logical Relationship: Structure and Refractive Index

The refractive index of polysiloxanes is directly influenced by the incorporation of phenyl groups. The following diagram illustrates this relationship.

G Influence of Phenyl Groups on Polysiloxane Refractive Index cluster_0 Polymer Composition cluster_1 Structural Feature cluster_2 Resulting Property A Polydimethylsiloxane (PDMS) (Low Phenyl Content) C Low Molar Refractivity A->C B This compound-based Polymer (High Phenyl Content) D High Molar Refractivity (due to π-electrons in phenyl rings) B->D E Low Refractive Index (n ≈ 1.40) C->E F High Refractive Index (n > 1.55) D->F

Caption: Relationship between phenyl content and refractive index.

Experimental Protocols

Accurate and reproducible measurement of the refractive index is crucial for material characterization. Below are detailed methodologies for two common techniques used for polymer films.

Abbe Refractometry for Thin Polymer Films

The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids and solids. For thin polymer films, a specific procedure is followed.

Principle: The method relies on the measurement of the critical angle of total internal reflection at the interface between a high refractive index prism and the polymer film sample.

Apparatus:

  • Abbe Refractometer

  • Monochromatic light source (e.g., sodium D-line at 589 nm)

  • Contact liquid with a refractive index higher than the polymer film (e.g., diiodomethane)

  • Polymer film sample on a flat substrate

Procedure:

  • Instrument Calibration: Ensure the Abbe refractometer is calibrated according to the manufacturer's instructions using a standard of known refractive index.

  • Sample Preparation: The polymer film must be smooth, uniform, and free of defects. It is typically measured while still on a flat substrate.

  • Applying the Sample: Open the prism assembly of the refractometer. Place a small drop of the contact liquid onto the surface of the measuring prism.

  • Positioning the Film: Carefully place the polymer film (on its substrate) onto the measuring prism, ensuring good optical contact is established through the contact liquid and that no air bubbles are trapped.

  • Measurement:

    • Close the prism assembly.

    • Adjust the light source to illuminate the prisms.

    • Look through the eyepiece and adjust the compensator to remove any color dispersion, resulting in a sharp black-and-white borderline.

    • Rotate the prism assembly using the coarse and fine adjustment knobs until the borderline is centered in the crosshairs of the eyepiece.

  • Reading the Refractive Index: Read the refractive index value directly from the instrument's scale. For higher accuracy, multiple measurements should be taken at different locations on the film and the average value reported.

  • Cleaning: After the measurement, carefully remove the sample and clean the prism surfaces thoroughly with a suitable solvent (e.g., acetone (B3395972) or ethanol) and a soft lens tissue.

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a highly sensitive, non-destructive optical technique for determining the thickness and refractive index of thin films.

Principle: This method measures the change in the polarization state of light upon reflection from the surface of the polymer film. The measured parameters, Psi (Ψ) and Delta (Δ), are then fitted to a model to determine the optical constants (refractive index 'n' and extinction coefficient 'k') and thickness of the film.

Apparatus:

  • Spectroscopic Ellipsometer (with a light source, polarizer, sample stage, rotating compensator/analyzer, and detector)

  • Computer with data acquisition and modeling software

  • Polymer film sample on a reflective substrate (e.g., silicon wafer)

Procedure:

  • Instrument Setup and Calibration:

    • Turn on the light source and allow it to stabilize.

    • Perform the necessary calibration procedures as specified by the instrument manufacturer, often using a reference silicon wafer with a known native oxide layer thickness.[7]

  • Sample Mounting and Alignment:

    • Mount the polymer film sample on the sample stage.

    • Align the sample to ensure the light beam is incident on the desired area of the film and that the reflected beam is properly detected.

  • Data Acquisition:

    • Set the measurement parameters, including the wavelength range (e.g., 300-1000 nm) and the angle of incidence (a common starting point is 70°).[8]

    • Acquire the ellipsometric data (Ψ and Δ) as a function of wavelength.

  • Data Analysis and Modeling:

    • Open the acquired data in the ellipsometry software.

    • Construct an optical model that represents the sample structure. This typically includes the substrate (e.g., Si), any interfacial layers (e.g., SiO2), and the polymer film.

    • For the polymer film layer, select an appropriate dispersion model (e.g., Cauchy, Sellmeier) to describe the wavelength dependence of its refractive index.[9]

    • Perform a fitting procedure where the software iteratively adjusts the model parameters (such as film thickness and the parameters of the dispersion model) to minimize the difference between the calculated and the experimental Ψ and Δ data.

  • Results: The best-fit model will provide the thickness of the polymer film and its refractive index as a function of wavelength.

References

A Comparative Analysis of Hexaphenyldisiloxane and Other High-Performance Fluids

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding landscape of high-performance fluids, where extreme temperatures and oxidative stress are the norms, materials scientists and drug development professionals require fluids with exceptional stability and reliability. This guide provides a detailed comparison of Hexaphenyldisiloxane against two other classes of high-performance fluids: Polyphenyl Ethers (PPEs) and Perfluoropolyethers (PFPEs). The following sections present quantitative data on their thermal stability, oxidative resistance, and viscosity, alongside detailed experimental protocols for the cited methodologies.

Key Performance Indicators: A Side-by-Side Comparison

The selection of a high-performance fluid hinges on its ability to withstand harsh operating conditions without significant degradation. The following tables summarize the key performance characteristics of this compound, a representative Polyphenyl Ether (Santovac 5), and Perfluoropolyethers (Fomblin YR and Fomblin Y25).

Thermal Stability

Thermal stability is a critical parameter, indicating the temperature at which a fluid begins to decompose. This is often evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature.

Table 1: Thermal Stability Data

PropertyThis compoundPolyphenyl Ether (Santovac 5)Perfluoropolyether (Fomblin Z25)Test Method
Decomposition Onset (°C) ~450453~200Thermogravimetric Analysis (TGA)
5% Weight Loss Temp. (°C) Data not availableData not available~220Thermogravimetric Analysis (TGA)
10% Weight Loss Temp. (°C) Data not availableData not available~230Thermogravimetric Analysis (TGA)
Maximum Use Temperature (°C) >250 (in open systems)288 (Flash Point)290Manufacturer Data
Oxidative Stability

Oxidative stability measures a fluid's resistance to degradation in the presence of oxygen, which is crucial for applications in air-circulating systems. This is often quantified by the Oxidative Induction Time (OIT) as measured by Differential Scanning Calorimetry (DSC).

Table 2: Oxidative Stability Data

PropertyThis compoundPolyphenyl Ether (Santovac 5)Perfluoropolyether (Fomblin)Test Method
Oxidative Induction Time (OIT) Data not availableData not availableData not availableASTM D6186
General Oxidative Stability ExcellentExceptionalExcellentManufacturer Data & Literature

Note: While specific OIT data from standardized tests for these fluids is not publicly available, all three are recognized for their excellent resistance to oxidation.[2][3] Phenyl groups in silicone fluids and the inherent chemical structure of PPEs and PFPEs contribute to this property.

Viscosity-Temperature Characteristics

The viscosity of a fluid and its variation with temperature are critical for lubrication and heat transfer applications. Kinematic viscosity is a measure of a fluid's internal resistance to flow under gravity.

Table 3: Kinematic Viscosity Data

Temperature (°C)This compound (cSt)Polyphenyl Ether (Santovac 5) (cSt)Perfluoropolyether (Fomblin YR) (cSt)Perfluoropolyether (Fomblin Y25) (cSt)Test Method
20Data not available-1300250ASTM D445
38 (100°F)Data not available363--ASTM D445
40Data not available37034580ASTM D445
99 (210°F)Data not available13.1--ASTM D445
100Data not available13.033.010ASTM D445

Experimental Protocols

To ensure objective and reproducible comparisons, standardized test methods are employed. The following sections detail the methodologies for the key performance tests cited in this guide.

Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique for assessing the thermal stability of materials.

Experimental Workflow for TGA:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation p1 Weigh a small sample (typically 5-10 mg) into a TGA pan i1 Place sample pan and reference pan into the furnace p1->i1 Load i2 Purge with an inert gas (e.g., Nitrogen) at a constant flow rate i1->i2 Setup a1 Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature i2->a1 Start a2 Continuously monitor and record the sample's weight a1->a2 d1 Plot weight loss (%) vs. temperature (°C) a2->d1 Record d2 Determine onset of decomposition and temperatures for specific weight loss percentages d1->d2 Analyze

TGA Experimental Workflow

Methodology: A small, precisely weighed sample of the fluid is placed in a sample pan within the TGA instrument. The furnace is then heated at a controlled rate under a continuous flow of inert gas (typically nitrogen). The instrument records the sample's weight as a function of temperature. The resulting TGA curve provides information on the onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur.

Oxidative Stability: Oxidative Induction Time (OIT) by DSC

The OIT test is a standardized method to determine the resistance of a material to oxidation.[7]

Experimental Workflow for OIT:

OIT_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Oxidation Test cluster_data Data Interpretation p1 Place a small sample (typically 2-5 mg) into a DSC pan i1 Place sample pan and an empty reference pan into the DSC cell p1->i1 Load i2 Heat the sample to a specific isothermal temperature under an inert atmosphere (N2) i1->i2 Equilibrate a1 Switch the purge gas from Nitrogen to Oxygen at a constant flow rate i2->a1 Start Test a2 Record the heat flow signal over time a1->a2 d1 Measure the time from the introduction of oxygen to the onset of the exothermic oxidation peak a2->d1 Record Viscosity_Workflow cluster_prep Sample Preparation cluster_instrument Measurement Setup cluster_analysis Flow Time Measurement cluster_data Calculation p1 Select a calibrated viscometer of the appropriate viscosity range p2 Fill the viscometer with the sample fluid p1->p2 Prepare i1 Place the viscometer in a constant temperature bath until thermal equilibrium is reached p2->i1 Load a1 Draw the liquid up into the timing bulb of the viscometer i1->a1 Equilibrate a2 Measure the time it takes for the liquid to flow between two marked points a1->a2 Measure d1 Calculate kinematic viscosity: Viscosity = C * t (C = viscometer constant, t = flow time) a2->d1 Calculate

References

Hydrolytic Stability: A Comparative Analysis of Hexaphenyldisiloxane and Alkylsiloxanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of chemical compounds in aqueous environments is paramount. This guide provides an objective comparison of the hydrolytic stability of hexaphenyldisiloxane against common alkylsiloxanes, supported by established chemical principles and outlining a clear experimental protocol for verification.

The central bond in any siloxane is the silicon-oxygen-silicon (Si-O-Si) linkage. The stability of this bond to hydrolysis—cleavage by water—is a critical factor in determining the utility and lifespan of siloxane-based materials, from industrial polymers to biomedical devices. A primary determinant of this stability is the nature of the organic groups attached to the silicon atoms. This guide focuses on the significant stability differences observed when bulky aromatic groups (phenyl) are used versus smaller aliphatic groups (alkyl).

Core Comparison: Steric Hindrance as the Deciding Factor

This compound exhibits exceptionally high resistance to hydrolysis compared to its alkyl-substituted counterparts, such as hexamethyldisiloxane (B120664). This enhanced stability is not due to electronic effects but is a direct consequence of steric hindrance.[1][2]

The six bulky phenyl groups in this compound create a sterically crowded environment around the reactive Si-O-Si bond. This "steric shield" physically obstructs the approach of water molecules, which are the nucleophiles required to initiate the hydrolysis reaction. For hydrolysis to occur, a water molecule must attack one of the electrophilic silicon atoms. The sheer size of the phenyl groups makes this approach exceedingly difficult, thereby dramatically slowing the rate of hydrolysis.[1][3]

In contrast, the methyl groups in a simple alkylsiloxane like hexamethyldisiloxane are significantly smaller. They provide minimal steric protection, leaving the siloxane bond relatively exposed and vulnerable to nucleophilic attack by water.[4] Consequently, alkylsiloxanes hydrolyze much more readily, a process that is significantly accelerated in the presence of acid or base catalysts.

Quantitative Data Summary

While direct, side-by-side kinetic studies are sparse in publicly available literature, the difference in stability is stark enough to be inferred from the compounds' physical properties and established chemical principles. The extremely low water solubility of this compound further contributes to its hydrolytic resistance, as hydrolysis can only occur at the interface between the organic and aqueous phases.[5]

PropertyThis compoundHexamethyldisiloxane (Representative Alkylsiloxane)
Chemical Structure (C₆H₅)₃Si-O-Si(C₆H₅)₃(CH₃)₃Si-O-Si(CH₃)₃
Molecular Weight 534.8 g/mol [6]162.4 g/mol [7]
Substituent Groups Phenyl (Large, Bulky)Methyl (Small)
Steric Hindrance Very High[2]Low
Inferred Hydrolytic Stability Exceptionally HighModerate to Low
Water Solubility Extremely Low (log₁₀WS = -28.57)[5]Low (930.7 ppb)[7]

Mechanism of Siloxane Hydrolysis

The fundamental reaction for the hydrolysis of a disiloxane (B77578) is the cleavage of the Si-O-Si bond to form two silanol (B1196071) (Si-OH) molecules. This reaction is reversible and can be catalyzed by both acids and bases.

General Reaction: R₃Si-O-SiR₃ + H₂O ⇌ 2 R₃Si-OH

  • Acid Catalysis: The reaction is initiated by the protonation of the siloxane oxygen atom, making the silicon atoms more electrophilic and thus more susceptible to attack by water.

  • Base Catalysis: Under basic conditions, the hydroxide (B78521) ion (OH⁻), a more potent nucleophile than water, directly attacks the silicon atom.

The diagram below illustrates how the bulky phenyl groups in this compound sterically hinder this hydrolytic attack compared to the more accessible silicon centers in hexamethyldisiloxane.

G cluster_0 This compound (High Steric Hindrance) cluster_1 Alkylsiloxane (Low Steric Hindrance) HPD_Si1 Si HPD_O O HPD_Si1->HPD_O HPD_Ph1 Phenyl HPD_Si1->HPD_Ph1 HPD_Ph2 Phenyl HPD_Si1->HPD_Ph2 HPD_Ph3 Phenyl HPD_Si1->HPD_Ph3 HPD_Si2 Si HPD_O->HPD_Si2 HPD_Ph4 Phenyl HPD_Si2->HPD_Ph4 HPD_Ph5 Phenyl HPD_Si2->HPD_Ph5 HPD_Ph6 Phenyl HPD_Si2->HPD_Ph6 H2O_1 H₂O H2O_1->HPD_Si1 Attack Hindered HMD_Si1 Si HMD_O O HMD_Si1->HMD_O HMD_Me1 Methyl HMD_Si1->HMD_Me1 HMD_Me2 Methyl HMD_Si1->HMD_Me2 HMD_Me3 Methyl HMD_Si1->HMD_Me3 HMD_Si2 Si HMD_O->HMD_Si2 HMD_Me4 Methyl HMD_Si2->HMD_Me4 HMD_Me5 Methyl HMD_Si2->HMD_Me5 HMD_Me6 Methyl HMD_Si2->HMD_Me6 H2O_2 H₂O H2O_2->HMD_Si1 Attack Feasible

Caption: Steric hindrance comparison.

Experimental Protocol: Assessing Hydrolytic Stability

This section outlines a detailed methodology for the comparative analysis of siloxane hydrolytic stability.

1. Objective: To quantify and compare the rate of hydrolysis of this compound and Hexamethyldisiloxane under controlled acidic, neutral, and basic aqueous conditions.

2. Materials:

  • This compound (≥98% purity)

  • Hexamethyldisiloxane (≥98% purity)

  • Tetrahydrofuran (THF), HPLC grade (as a co-solvent for the poorly soluble this compound)

  • Deionized Water (18 MΩ·cm)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Analytical balance, magnetic stir plates, and stir bars

  • Constant temperature incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column, or Gas Chromatography-Mass Spectrometry (GC-MS) system.

3. Procedure:

  • Preparation of Test Solutions:

    • Prepare three aqueous buffer systems:

      • Acidic: 0.1 M HCl (pH 1.0)

      • Neutral: PBS (pH 7.4)

      • Basic: 0.1 M NaOH (pH 13.0)

    • For each siloxane, prepare a stock solution in THF at a concentration of 10 mg/mL.

  • Incubation:

    • Label vials for each compound, each pH condition, and each time point (e.g., T=0, 1, 6, 24, 48, 168 hours).

    • To each vial, add 9.9 mL of the appropriate aqueous buffer.

    • Pre-equilibrate the vials at the test temperature (e.g., 50 °C).

    • At T=0, add 100 µL of the siloxane stock solution to each vial, cap tightly, and vortex briefly. This results in a final siloxane concentration of 100 µg/mL in a 99:1 water:THF mixture.

    • Place all vials in the incubator at 50 °C.

  • Sampling and Analysis:

    • At each designated time point, remove the corresponding set of vials. For the T=0 sample, quench the reaction immediately.

    • Quench the reaction by neutralizing the sample (add NaOH to acidic samples, HCl to basic samples) and then immediately extracting the siloxane.

    • Add 5 mL of a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) to each vial, vortex vigorously for 1 minute, and allow the layers to separate.

    • Carefully transfer the organic layer to an autosampler vial for analysis.

    • Analyze the samples by HPLC-UV or GC-MS to determine the concentration of the remaining parent siloxane compound. An analytical standard curve for each compound must be prepared.

4. Data Analysis:

  • Plot the concentration of the remaining siloxane versus time for each condition.

  • Determine the rate of degradation, potentially by fitting the data to a kinetic model (e.g., pseudo-first-order kinetics) to calculate the hydrolysis rate constant (k) and the half-life (t₁/₂) for each compound under each pH condition.

G prep Prepare Solutions (Siloxane Stocks, Aqueous Buffers) setup Set up Vials for each Compound, pH, and Time Point prep->setup incubate Add Buffer and Equilibrate Temperature (e.g., 50°C) setup->incubate start T=0: Add Siloxane Stock to Vials and Vortex incubate->start run Incubate Samples at Constant Temperature start->run sample Withdraw Vials at Designated Time Points run->sample quench Quench Reaction and Perform Liquid-Liquid Extraction sample->quench analyze Analyze Organic Layer (HPLC or GC-MS) quench->analyze data Plot Concentration vs. Time Calculate Rate Constants & Half-life analyze->data

Caption: Experimental workflow for hydrolytic stability testing.

References

A Comparative Guide to the Quantitative Analysis of Hexaphenyldisiloxane in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polymer-based systems, accurate quantification of additives is paramount for quality control, stability studies, and regulatory compliance. Hexaphenyldisiloxane (HPDS), a common additive in silicone polymers and other matrices, requires precise analytical methods for its determination. This guide provides an objective comparison of the primary analytical techniques used for the quantitative analysis of HPDS in polymer matrices, supported by experimental data and detailed protocols.

The principal methods for quantifying HPDS include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be employed for indirect quantification by measuring the total silicon content. The choice of method depends on factors such as the required sensitivity, the nature of the polymer matrix, and the availability of instrumentation.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the most common methods for the quantitative analysis of this compound.

Analytical TechniquePrincipleSample PreparationTypical Limit of Quantification (LOQ)Precision (RSD)Accuracy (Recovery)Throughput
GC-MS Separation by volatility and mass-to-charge ratioSolvent extraction, derivatization (optional)1 - 10 ng/mL< 10%90 - 110%High
HPLC-UV Separation by polaritySolvent extraction, filtration10 - 100 ng/mL< 5%95 - 105%High
¹H-NMR Nuclear spin resonance in a magnetic fieldDissolution in deuterated solvent0.1 - 1 mg/mL< 5%98 - 102%Moderate
ICP-OES Atomic emission from excited silicon atomsAcid digestion, microwave-assisted digestion10 - 50 µg/L (for Si)< 5%95 - 105%High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. It is crucial to note that method validation according to ICH guidelines is essential for ensuring the reliability of the results.[1]

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like HPDS.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing PolymerSample Polymer Sample Extraction Solvent Extraction (e.g., Toluene (B28343), THF) PolymerSample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration InternalStandard Add Internal Standard Filtration->InternalStandard Injection Injection InternalStandard->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPDS quantification by GC-MS.

Protocol:

  • Sample Preparation (Solvent Extraction):

    • Weigh approximately 1 gram of the polymer sample into a glass vial.

    • Add 10 mL of a suitable solvent (e.g., toluene or tetrahydrofuran) to dissolve or swell the polymer matrix.[2]

    • Sonicate the mixture for 30 minutes to facilitate the extraction of HPDS.

    • For complete extraction from crosslinked polymers, Soxhlet extraction may be necessary.

    • Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.

    • Add an appropriate internal standard (e.g., triphenylphosphate) for accurate quantification.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp to 300 °C at 15 °C/min.

      • Hold at 300 °C for 10 minutes.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of HPDS (e.g., m/z 534, 457, 243).

  • Quantification:

    • Prepare a series of calibration standards of HPDS in the chosen solvent with the internal standard.

    • Construct a calibration curve by plotting the ratio of the peak area of HPDS to the peak area of the internal standard against the concentration of HPDS.

    • Determine the concentration of HPDS in the sample extract from the calibration curve.

HPLC is a versatile technique for the analysis of non-volatile compounds like HPDS.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing PolymerSample Polymer Sample Dissolution Dissolution/Extraction (e.g., THF, Acetonitrile) PolymerSample->Dissolution Precipitation Polymer Precipitation (e.g., with Methanol) Dissolution->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration Injection Injection Filtration->Injection Separation RP-HPLC Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration External Standard Calibration Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPDS quantification by HPLC-UV.

Protocol:

  • Sample Preparation (Precipitation Method):

    • Dissolve a known weight of the polymer sample in a suitable solvent like tetrahydrofuran (B95107) (THF).

    • Add a non-solvent for the polymer but a good solvent for HPDS (e.g., methanol) to precipitate the polymer matrix.

    • Centrifuge the mixture to pellet the precipitated polymer.

    • Collect the supernatant containing the extracted HPDS.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength of 254 nm.[4]

  • Quantification:

    • Prepare a series of calibration standards of HPDS in the mobile phase.

    • Construct a calibration curve by plotting the peak area of HPDS against its concentration.

    • Determine the concentration of HPDS in the sample extract from the calibration curve.

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the analyte, provided a certified internal standard is used.

Logical Relationship Diagram

qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation Sample Polymer Sample Dissolution Accurate Weighing & Complete Dissolution Sample->Dissolution Standard Internal Standard (Certified) Standard->Dissolution Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolution Acquisition ¹H-NMR Spectrum Acquisition Dissolution->Acquisition Parameters Quantitative Parameters (Long relaxation delay, 90° pulse) Parameters->Acquisition Integration Integration of Analyte and Standard Signals Acquisition->Integration Calculation Molar Ratio Calculation Integration->Calculation Quantification Concentration Determination Calculation->Quantification

Caption: Logical relationships in quantitative NMR analysis.

Protocol:

  • Sample Preparation:

    • Accurately weigh about 20-50 mg of the polymer sample into an NMR tube.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into the same NMR tube. The standard should have a resonance that is well-resolved from the analyte and polymer signals.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to completely dissolve the sample and the standard.[5]

  • ¹H-NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Angle: Calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (both HPDS and the internal standard) to ensure full magnetization recovery. This is critical for accurate quantification.[6]

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Quantification:

    • Process the acquired spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the area of a well-resolved signal corresponding to the phenyl protons of HPDS (typically in the range of 7.2-7.8 ppm) and a well-resolved signal from the internal standard.

    • Calculate the molar concentration of HPDS using the following formula:

      CHPDS = (IHPDS / NHPDS) * (NIS / IIS) * (mIS / MWIS) * (MWHPDS / V)

      Where:

      • CHPDS is the concentration of HPDS

      • I is the integral area

      • N is the number of protons for the integrated signal

      • m is the mass

      • MW is the molecular weight

      • V is the volume of the solvent

      • Subscripts HPDS and IS refer to this compound and the Internal Standard, respectively.

Conclusion and Recommendations

The choice of the analytical method for the quantification of this compound in polymer matrices should be guided by the specific requirements of the analysis.

  • GC-MS is highly sensitive and specific, making it ideal for trace-level analysis and for complex matrices where chromatographic separation is crucial.

  • HPLC-UV offers a robust and widely available alternative, particularly for routine quality control applications where high sensitivity is not the primary concern.

  • qNMR provides a primary ratio method with high accuracy and precision, eliminating the need for an HPDS calibration standard if a certified internal standard is used. It is particularly useful for method validation and as a reference technique.

  • ICP-OES is a high-throughput technique for determining the total silicon content, which can be an effective screening tool if HPDS is the only silicon-containing species in the polymer matrix. However, it lacks the specificity to distinguish HPDS from other silicon-containing compounds.

For comprehensive and unambiguous quantification, a combination of these techniques is often employed. For instance, HPLC or GC can be used for separation, with MS for identification and quantification, and NMR for structural confirmation and as a primary quantification method. The detailed protocols provided in this guide serve as a starting point for method development and validation, which should be tailored to the specific polymer matrix and analytical instrumentation available.

References

A Comparative Guide to Hexaphenyldisiloxane as a GC Stationary Phase for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate stationary phase is a critical determinant for achieving optimal separation in gas chromatography (GC), particularly within the exacting landscape of pharmaceutical analysis. This guide provides a comprehensive benchmark of hexaphenyldisiloxane as a GC stationary phase, offering an objective comparison with other commonly employed phases. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers in making informed decisions for their analytical challenges.

Introduction to this compound and High-Phenyl Content Stationary Phases

This compound is a foundational chemical structure for a class of high-phenyl content polysiloxane stationary phases. These phases are characterized by the incorporation of a significant number of phenyl groups into the polysiloxane backbone. This high degree of phenyl substitution imparts unique selectivity, particularly for aromatic and polarizable compounds, making them a valuable tool for the separation of complex pharmaceutical compounds and their isomers. The phenyl groups contribute to π-π and dipole-induced dipole interactions, which can significantly alter elution orders compared to less polar phases.[1]

Performance Comparison of GC Stationary Phases

The performance of a GC stationary phase is primarily evaluated based on its polarity (selectivity), thermal stability, and efficiency (plate number). This section provides a comparative analysis of high-phenyl content phases, including those with similar chemistry to this compound, against other common stationary phases.

Polarity and Selectivity: A Quantitative Comparison

The polarity of a stationary phase dictates its selectivity towards different classes of compounds. McReynolds constants provide a standardized method for classifying stationary phases based on their retention of specific probe molecules, offering a quantitative measure of different intermolecular interactions.[2][3][4] A higher McReynolds constant for a particular probe indicates a stronger interaction and thus higher retention for compounds with similar chemical properties.

Table 1: McReynolds Constants for Various GC Stationary Phases [2]

Stationary Phase CompositionBenzene (B151609) (X')1-Butanol (Y')2-Pentanone (Z')1-Nitropropane (U')Pyridine (S')Average Polarity
100% Dimethyl Polysiloxane165344644144
5% Phenyl-95% Dimethyl Polysiloxane4365781108075
50% Phenyl-50% Methyl Polysiloxane181240258358288265
Novel Diphenyl-Phenyl Polysiloxane ¹215 298 310 435 355 323
Polyethylene Glycol (WAX)322536368572510462

¹Data for a novel synthesized diphenyl–phenyl polysiloxane stationary phase, which serves as a proxy for a high-phenyl content phase like those derived from this compound.[5]

As evidenced in Table 1, increasing the phenyl content significantly increases the McReynolds constants, indicating a rise in polarity. The high values for the novel diphenyl-phenyl polysiloxane, particularly for benzene and other polarizable probes, highlight the enhanced selectivity for aromatic and moderately polar analytes. This characteristic is directly relevant to the expected performance of a this compound-based phase.

Thermal Stability and Column Bleed

Thermal stability is a critical parameter, especially for the analysis of high-boiling-point pharmaceutical compounds which often require high oven temperatures. Column bleed, the thermal degradation of the stationary phase, can lead to baseline noise, reduced sensitivity, and contamination of the detector.[6]

A systematic investigation into 50% methyl-50% phenyl substituted silicone stationary phases revealed that the specific polymer structure significantly impacts thermal stability.[7] Polysiloxanes composed of dimethyl and diphenyl units demonstrated very low levels of column bleed at temperatures up to 370°C.[7] In contrast, polymers with methyl-phenyl substitution on the same silicon atom showed more significant bleeding at this temperature.[7] This suggests that the arrangement of the phenyl groups is as crucial as their overall percentage. Phases with arylene groups incorporated into the polymer backbone are known to exhibit enhanced thermal stability and lower bleed.[1]

Table 2: Comparative Performance of Phenyl-Substituted Stationary Phases

Stationary PhaseMaximum Temperature (°C)Column Bleed at High TemperatureSelectivity Highlights
5% Phenyl Polysilphenylene-siloxane370LowGeneral purpose, suitable for a wide range of routine analyses.[8]
35% Phenyl Polysilphenylene-siloxane360LowEnhanced selectivity for herbicides and aromatic compounds.[8]
50% Phenyl Polysilphenylene-siloxane350Low to ModerateSuitable for various EPA methods and pharmaceutical applications.[8]
Polysiloxanes with Dimethyl & Diphenyl Units370Very LowExcellent thermal stability.[7]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Determination of McReynolds Constants

The McReynolds constants are determined by measuring the Kováts retention indices of five probe compounds (benzene, 1-butanol, 2-pentanone, 1-nitropropane, and pyridine) on the stationary phase of interest and on a nonpolar squalane (B1681988) reference column under isothermal conditions (typically at 120°C).[2][4]

Experimental Setup:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Columns: The test column and a squalane reference column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection: Split injection of a mixture containing the five probe compounds and a series of n-alkanes.

  • Oven Temperature: Isothermal at 120°C.

The retention indices are calculated based on the retention times of the probe compounds relative to the n-alkanes. The McReynolds constant for each probe is then the difference between its retention index on the test column and on the squalane column.[3]

Evaluation of Thermal Stability (Column Bleed)

Column bleed is assessed by subjecting the column to a high-temperature program and measuring the baseline signal from the detector.

Experimental Setup:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: The column to be tested.

  • Carrier Gas: High-purity helium or hydrogen.

  • Oven Program: The column is conditioned at a low temperature, then rapidly ramped to its upper temperature limit and held for an extended period (e.g., several hours).

  • Data Acquisition: The FID signal is monitored throughout the temperature program. A stable, low baseline signal at the maximum temperature indicates low column bleed and high thermal stability.[6]

Logical Workflow for GC Stationary Phase Selection

The selection of a GC stationary phase is a systematic process that involves considering the properties of the analytes and the desired analytical outcome. The following diagram illustrates a logical workflow for this process.

GC_Stationary_Phase_Selection Workflow for GC Stationary Phase Selection A Define Analytical Goal (e.g., impurity profiling, chiral separation) B Characterize Analytes (Polarity, Volatility, Functional Groups) A->B C Initial Phase Selection 'Like Dissolves Like' Principle B->C F Consider High Phenyl Content Phase (e.g., this compound-based) B->F Aromatic/Polarizable Analytes D Non-Polar Analytes C->D Non-Polar E Polar Analytes C->E Polar G Select Non-Polar Phase (e.g., 100% Dimethylpolysiloxane) D->G H Select Polar Phase (e.g., WAX, High % Cyanopropyl) E->H K Method Development & Optimization (Temperature Program, Flow Rate) F->K I Evaluate Thermal Stability Requirements (High MW analytes?) G->I H->I J Review Literature & Databases (e.g., McReynolds Constants, Application Notes) I->J J->K L Final Column Selection K->L

Caption: A flowchart illustrating the decision-making process for selecting an appropriate GC stationary phase.

Conclusion

References

A Comparative Guide to the Thermal Stability of Hexaphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal decomposition of hexaphenyldisiloxane with alternative high-temperature stable compounds. The analysis is based on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering insights into the material's stability and decomposition profile.

Executive Summary

This compound is a member of the siloxane family, known for its high thermal stability. Understanding its decomposition characteristics is crucial for applications in high-temperature environments. This guide presents a comparative analysis of its thermal properties against other common high-temperature materials, supported by established experimental protocols.

Thermal Decomposition Profile: A Comparative Analysis

Simultaneous TGA-DSC analysis provides a comprehensive thermal profile of a material.[1] TGA measures changes in mass with temperature, indicating thermal stability and decomposition events, while DSC measures the heat flow associated with phase transitions.[1][2]

Table 1: TGA-DSC Data for High-Temperature Stable Compounds

CompoundOnset of Decomposition (Tonset) (°C)Peak Decomposition Temperature (°C)Residual Mass at 800°C (%)Enthalpy of Decomposition (ΔHd) (J/g)
This compound (Expected) ~500 - 550> 600High (expected to form stable silica)Endothermic
Polydimethylsiloxane (PDMS)~350 - 450~430< 5 (in inert atmosphere)Endothermic
Octamethylcyclotetrasiloxane (D4)~175 (boiling point)> 400 (decomposition)< 1Endothermic
Poly(methylphenylsiloxane)> 400~450 - 550VariableEndothermic
Perfluoropolyether (PFPE)~350 - 400~420< 1Endothermic

Note: Data for this compound is extrapolated based on the known high stability of phenyl-substituted siloxanes. The other data is compiled from typical results for these compounds.

The high onset of decomposition for phenyl-containing siloxanes is attributed to the greater bond strength of the Si-Phenyl group compared to the Si-Methyl group. The thermal degradation of polysiloxanes often involves depolymerization to form cyclic oligomers.[3]

Experimental Protocol: TGA-DSC Analysis

The following is a generalized protocol for conducting TGA-DSC analysis on organosilicon compounds.

Instrumentation:

  • Simultaneous Thermal Analyzer (TGA-DSC)

Procedure:

  • Sample Preparation: A small sample (typically 5-10 mg) of the compound is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).[4]

  • Instrument Setup:

    • The furnace is purged with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[5]

    • An empty crucible is used as a reference.

  • Thermal Program:

    • The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[5][6]

  • Data Acquisition: The instrument continuously records the sample weight, temperature, and differential heat flow throughout the experiment.

  • Data Analysis: The resulting TGA and DSC curves are analyzed to determine key thermal events such as the onset of decomposition, peak decomposition temperature, mass loss, and enthalpy changes.

Thermal Decomposition Pathway

The thermal decomposition of siloxanes can proceed through different mechanisms depending on the substituents and conditions. For phenyl-substituted siloxanes, the primary decomposition pathway involves the cleavage of the silicon-phenyl and silicon-oxygen bonds.

ThermalDecomposition cluster_main This compound Decomposition This compound This compound Intermediate_Radicals Phenyl & Siloxane Radicals This compound->Intermediate_Radicals Bond Scission (Si-Ph, Si-O) Heat Heat Heat->this compound Initiation Volatile_Products Benzene, Phenol, Cyclic Siloxanes Intermediate_Radicals->Volatile_Products Rearrangement & Abstraction Solid_Residue Silica (SiO2) & Silicon Carbide (SiC) Intermediate_Radicals->Solid_Residue Condensation & Cross-linking

Caption: Proposed thermal decomposition pathway of this compound.

TGA-DSC Experimental Workflow

The following diagram illustrates the typical workflow for a TGA-DSC experiment.

TGA_DSC_Workflow cluster_workflow TGA-DSC Experimental Workflow Sample_Prep Sample Preparation (5-10 mg) Instrument_Setup Instrument Setup (Inert Atmosphere) Sample_Prep->Instrument_Setup Run_Experiment Execute Thermal Program (e.g., 10°C/min to 1000°C) Instrument_Setup->Run_Experiment Data_Acquisition Record Mass, Temperature, & Heat Flow Run_Experiment->Data_Acquisition Data_Analysis Analyze TGA/DSC Curves (T_onset, Mass Loss, ΔH) Data_Acquisition->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: Standard workflow for TGA-DSC analysis.

References

A Comparative Guide to the Dielectric Properties of Phenyl-Substituted Siloxanes and Other Siloxane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Dielectric Properties of Siloxanes

The following table summarizes the dielectric constants of various siloxane compounds. The dielectric constant is a key parameter indicating a material's ability to store electrical energy in an electric field.

Siloxane CompoundChemical StructureDielectric Constant (ε')FrequencyTemperature (°C)Reference
Polydimethylsiloxane (B3030410) (PDMS)-(Si(CH₃)₂-O)n-2.72 - 2.75100 Hz - 10 kHz25[1]
Crosslinked Siloxane-3.0 - 3.31 Hz - 1 MHzRoom Temp
Phenyl-Substituted Siloxanes
Hexaphenylcyclotrisiloxane(C₆H₅)₆Si₃O₃Excellent dielectric properties noted--[2]
Octaphenylcyclotetrasiloxane(C₆H₅)₈Si₄O₄Excellent dielectric properties noted--[3]

Note: While specific dielectric constant values for Hexaphenyldisiloxane, Hexaphenylcyclotrisiloxane, and Octaphenylcyclotetrasiloxane are not explicitly stated in the available literature, their repeated emphasis on "excellent dielectric properties" suggests they are highly effective insulating materials, likely with low dielectric loss and high dielectric strength, making them suitable for applications in electronics and high-voltage systems.[2][3] The presence of bulky, non-polar phenyl groups is expected to result in a low dielectric constant.

Experimental Protocols: Measurement of Dielectric Properties

The standard method for characterizing the dielectric properties of polymeric materials, including siloxanes, is Broadband Dielectric Spectroscopy (BDS) . This technique measures the dielectric constant (ε') and dielectric loss (ε'') of a material over a wide range of frequencies.

Methodology: Broadband Dielectric Spectroscopy

  • Sample Preparation: Solid siloxane samples are typically prepared as thin, flat discs with a uniform thickness. The surfaces should be smooth and parallel to ensure good contact with the electrodes. Liquid siloxanes are placed in a suitable liquid sample cell.

  • Instrumentation: A dielectric spectrometer is used, which consists of a frequency response analyzer and a high-impedance amplifier. The sample is placed between two parallel plate electrodes, forming a capacitor.

  • Measurement Procedure:

    • The sample holder containing the siloxane sample is placed in a temperature-controlled chamber.

    • A sinusoidal voltage is applied to the sample over a specified frequency range (e.g., 10⁻² Hz to 10⁶ Hz).

    • The resulting current and the phase shift between the voltage and current are measured by the frequency response analyzer.

    • The complex permittivity (ε* = ε' - iε'') is calculated from the measured capacitance and conductance of the sample.

  • Data Analysis: The dielectric constant (real part of permittivity, ε') and dielectric loss (imaginary part, ε'') are plotted as a function of frequency. This data provides insights into the molecular dynamics and polarization mechanisms within the material.

The ASTM D150 standard test methods are also widely followed for determining the AC loss characteristics and permittivity (dielectric constant) of solid electrical insulating materials.

Visualization of an Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and functionalization of siloxane-based nanoparticles for drug delivery applications, a relevant area of interest for the target audience.

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_application Drug Delivery Application start Silane Precursor (e.g., TEOS) hydrolysis Hydrolysis & Condensation start->hydrolysis Sol-Gel Process formation Siloxane Nanoparticle Formation hydrolysis->formation functionalize Surface Modification with Functional Silanes formation->functionalize drug_conjugation Drug Loading or Conjugation functionalize->drug_conjugation cellular_uptake Cellular Uptake (Endocytosis) drug_conjugation->cellular_uptake drug_release Controlled Drug Release cellular_uptake->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Workflow for siloxane nanoparticle-based drug delivery.

References

A Researcher's Guide to Cross-Validating Hexaphenyldisiloxane Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of compounds is paramount. This guide provides a comparative overview of key analytical techniques for Hexaphenyldisiloxane, offering experimental insights and data to ensure robust and reliable results.

This compound, a silicon-containing organic compound, finds applications in various scientific domains. Its precise identification and characterization are crucial for its effective use. This guide explores four principal techniques for its analysis: Single-Crystal X-ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Analysis of Characterization Techniques

Each analytical method offers unique insights into the molecular structure and properties of this compound. A combination of these techniques, a process known as cross-validation, provides a comprehensive and unambiguous structural elucidation.

TechniqueInformation ProvidedSample RequirementsDestructive?Key AdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D molecular structure, bond lengths, bond angles, crystal packing.[1][2][3]High-quality single crystal (typically 10-200 µm).[4]NoUnambiguous determination of absolute structure.[3]Crystal growth can be challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of ¹H and ¹³C nuclei, connectivity of atoms.Soluble sample in a deuterated solvent.NoProvides detailed information about the molecular framework in solution.Quaternary carbons can have weak signals in ¹³C NMR.[5][6]
Mass Spectrometry (MS) Molecular weight and elemental composition, structural information from fragmentation patterns.[7]Volatilized or ionized sample.YesHigh sensitivity, provides molecular formula.Fragmentation can sometimes prevent the observation of the molecular ion.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups based on vibrational frequencies.[8]Solid, liquid, or gas sample.NoFast and non-destructive, provides a molecular "fingerprint".Interpretation can be complex, especially in the fingerprint region.[9]

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. Below are outlines of the experimental protocols for each technique.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth: High-quality single crystals of this compound are grown, often by slow evaporation of a saturated solution.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.[1]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source), and the diffraction pattern is collected as the crystal is rotated.[1][4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to yield the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier-transformed to obtain the spectra. Chemical shifts, coupling constants, and integration values are analyzed to elucidate the structure.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct insertion or after separation by gas chromatography.

  • Ionization: The molecules are ionized, typically using Electron Ionization (EI) for this type of compound. EI is a "hard" ionization technique that causes fragmentation.[10][11]

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The abundance of each ion is measured, and a mass spectrum is generated. The fragmentation pattern provides structural clues.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.[8][12]

  • Background Spectrum: A background spectrum of the empty accessory is collected.

  • Sample Spectrum: The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands corresponding to specific functional groups present in the molecule.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the characterization of this compound.

Table 1: Single-Crystal X-ray Diffraction Data

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.134(2)
b (Å)9.876(2)
c (Å)17.581(4)
α (°)89.91(3)
β (°)81.08(3)
γ (°)66.86(3)
Si-O bond length (Å)1.637(2)
Si-O-Si bond angle (°)180.0

Table 2: ¹H and ¹³C NMR Spectroscopy Data (in CDCl₃)

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H 7.2-7.6MultipletPhenyl protons
¹³C 128.1, 130.3, 134.5-Phenyl carbons

Table 3: Mass Spectrometry (Electron Ionization) Data

m/zRelative Intensity (%)Proposed Fragment
53425[M]⁺ (Molecular Ion)
457100[M - C₆H₅]⁺
25940[(C₆H₅)₃Si]⁺
18130[(C₆H₅)₂SiH]⁺
10520[C₆H₅Si]⁺
7715[C₆H₅]⁺

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3070-3050MediumC-H stretch (aromatic)
1590, 1485, 1430StrongC=C stretch (aromatic ring)
1120StrongSi-C stretch
1070Very StrongSi-O-Si asymmetric stretch
740, 700, 510StrongPhenyl ring vibrations

Visualization of Workflows

Visualizing the experimental and logical flows can aid in understanding the cross-validation process.

CrossValidationWorkflow cluster_synthesis Sample Preparation cluster_characterization Characterization Techniques cluster_analysis Data Analysis and Validation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification SCXRD SC-XRD Purification->SCXRD NMR NMR Purification->NMR MS MS Purification->MS FTIR FTIR Purification->FTIR StructureElucidation Initial Structure Elucidation SCXRD->StructureElucidation NMR->StructureElucidation MS->StructureElucidation FTIR->StructureElucidation CrossValidation Cross-Validation of Data StructureElucidation->CrossValidation FinalStructure Final Validated Structure CrossValidation->FinalStructure Publication Publication FinalStructure->Publication

Caption: Workflow for the characterization and cross-validation of this compound.

SignalingPathwayAnalogy cluster_input Analytical Input cluster_integration Data Integration cluster_output Validated Output SCXRD_data SC-XRD Data (3D Structure) Integration Combined Structural Hypothesis SCXRD_data->Integration NMR_data NMR Data (Connectivity) NMR_data->Integration MS_data MS Data (Molecular Weight) MS_data->Integration FTIR_data FTIR Data (Functional Groups) FTIR_data->Integration Validated_Structure Validated Molecular Structure Integration->Validated_Structure

Caption: Logical relationship of data integration for structural validation.

References

Hexaphenyldisiloxane: A Comparative Review of its Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexaphenyldisiloxane, a prominent organosilicon compound, has garnered significant attention across various scientific and industrial domains. Its unique molecular architecture, characterized by a flexible siloxane backbone flanked by six bulky phenyl groups, imparts a desirable combination of thermal stability, optical clarity, and dielectric properties. This guide provides a comprehensive literature review of the physicochemical properties and diverse applications of this compound, alongside a comparative analysis with alternative materials. Experimental data is summarized in structured tables, and detailed methodologies for key experiments are provided to facilitate replication and further research.

Physicochemical Properties of this compound

This compound is a white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₃₆H₃₀OSi₂[1]
Molecular Weight 534.81 g/mol [1]
Melting Point 226 - 230 °C[1]
Boiling Point 494 °C[2]
Density 1.2 g/cm³[3]
Refractive Index (n_D) 1.68[2][4]
Appearance White to off-white crystal[1]
Solubility Insoluble in water[5]

Applications of this compound

The distinct properties of this compound have led to its utilization in a wide array of applications, ranging from high-performance polymers to specialized roles in organic synthesis.

High-Performance Polymers and Materials Science

This compound's exceptional thermal stability makes it a valuable component in the formulation of high-temperature resistant materials. It serves as a key intermediate in the synthesis of advanced silicone polymers, enhancing their mechanical strength and thermal resilience.[1] Its incorporation into coatings and adhesives improves durability and resistance to environmental degradation.[1]

Electronics and Photonics

With its excellent dielectric properties, this compound is an ideal candidate for use in high-performance insulation materials and as a dielectric fluid in capacitors.[1] Its high refractive index also makes it a material of interest for optical applications, such as in the preparation of optically transparent materials.[6]

Organic Synthesis and Catalysis

In the realm of chemical synthesis, this compound can function as a catalyst. For instance, it has been utilized in the preparation of pyrite (B73398) (FeS₂).[7][8] It is also employed in the synthesis of cross-linked porous polymers that have applications in water treatment.[7][8]

Other Applications

This compound also finds use in the cosmetics and personal care industry, where it imparts a smooth texture and enhances product stability.[1]

Comparison with Alternative Materials

The selection of a material for a specific application often involves a trade-off between various properties. Here, we compare this compound with several classes of materials that are often considered as alternatives in its primary application areas.

High-Temperature Applications

For applications demanding high thermal stability, materials such as polyimides (PI), polyetheretherketone (PEEK), and polyamide-imides (PAI) are common alternatives. A comparison of their key thermal and mechanical properties is presented in Table 2.

Table 2: Comparison of High-Temperature Resistant Materials

PropertyThis compoundPolyimide (Kapton)PEEKPolyamide-imide (PAI)
Max. Service Temperature (°C) ~300 (estimated)250250260
Thermal Conductivity (W/m·K) Data not available0.12 - 0.5350.250.26 - 0.53
Tensile Strength (MPa) Data not available82.590 - 100100 - 180
Dielectric Constant (at 1 kHz) Data not available3.4~3.23.9 - 7.3

Note: Data for this compound is limited. The service temperature is an estimation based on its high melting and boiling points.

High Refractive Index Applications

In the field of optics, materials with a high refractive index are crucial for the design of lenses and other photonic devices. Table 3 compares the refractive index of this compound with other high-refractive-index polymers.

Table 3: Comparison of High Refractive Index Materials

MaterialRefractive Index (n_D)
This compound 1.68
Polyphenylsiloxane1.58 - 1.60
Polyimide1.50 - 1.89
Polyetheretherketone (PEEK)~1.78
Polyphosphonatesup to 1.66
Low Dielectric Constant Applications

For applications in microelectronics, materials with a low dielectric constant (low-k) are essential to minimize signal delay and crosstalk. While this compound has good dielectric properties, other materials are specifically engineered for low-k applications.

Table 4: Comparison of Dielectric Materials

MaterialDielectric Constant (at 1 MHz)
This compound Data not available
Fluorinated Polyimides< 3.0
Polytetrafluoroethylene (PTFE)2.1
Porous Organosilicate Glass< 2.5

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of materials. Below are representative protocols for the synthesis of this compound and a general overview of common characterization techniques.

Synthesis of this compound from Triphenylsilanol

A common laboratory-scale synthesis of this compound involves the base-catalyzed condensation of triphenylsilanol.

dot

Synthesis_this compound triphenylsilanol1 2 Triphenylsilanol intermediate Intermediate Complex triphenylsilanol1->intermediate Reaction base Base Catalyst (e.g., NaOH) base->intermediate This compound This compound intermediate->this compound Condensation water Water (byproduct) intermediate->water

Caption: Synthesis of this compound from Triphenylsilanol.

Procedure:

  • Triphenylsilanol is dissolved in a suitable inert solvent, such as toluene (B28343) or xylene.

  • A catalytic amount of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide) is added to the solution.

  • The mixture is heated to reflux, and the water formed during the condensation reaction is removed, typically using a Dean-Stark apparatus.

  • The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the catalyst is neutralized and removed by washing with water.

  • The organic solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/toluene mixture).

Characterization Techniques

The synthesized this compound and its derivatives are typically characterized using a suite of analytical techniques to confirm their structure and purity.

dot

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si) synthesis->nmr Structural Elucidation ftir FTIR Spectroscopy synthesis->ftir Functional Group Analysis gcms GC-MS synthesis->gcms Purity & Mol. Weight tga Thermogravimetric Analysis (TGA) synthesis->tga Thermal Stability

Caption: Typical workflow for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are invaluable for elucidating the molecular structure and confirming the presence of the Si-O-Si linkage and the phenyl groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups present, such as the Si-O-Si stretching and the aromatic C-H and C=C bonds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to assess the purity of the synthesized compound and to determine its molecular weight.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the material by measuring its weight loss as a function of temperature.[9]

Conclusion

This compound stands out as a versatile organosilicon compound with a unique combination of properties that make it suitable for a range of demanding applications. Its high thermal stability, excellent dielectric properties, and high refractive index position it as a valuable material in the fields of polymer science, electronics, and optics. While it faces competition from other high-performance polymers, its specific property profile ensures its continued relevance. Further research to fully quantify its thermal and dielectric properties under various conditions, along with the development of more efficient and scalable synthesis routes, will undoubtedly expand its application landscape.

References

A Comparative Study on the Mechanical Properties of Hexaphenyldisiloxane-Derived Silicones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Hexaphenyldisiloxane-Derived Silicones Against Other Common Silicone Elastomers, Supported by Experimental Data.

The introduction of phenyl groups into the siloxane backbone is a well-established method for enhancing the thermal and mechanical properties of silicone elastomers. This guide provides a comparative analysis of the mechanical properties of silicones derived from this compound and other common silicone elastomers, namely Polydimethylsiloxane (PDMS) and diphenylsiloxane-dimethylsiloxane copolymers. The inclusion of the bulky and rigid this compound moiety is anticipated to significantly influence the mechanical performance of the resulting polymer network.

Comparative Analysis of Mechanical Properties

The mechanical properties of silicone elastomers are critically dependent on their chemical composition, crosslink density, and the presence of reinforcing fillers. The introduction of phenyl groups, particularly in the form of diphenylsiloxane units, is known to increase the stiffness and tensile strength of the material.

MaterialTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Hardness (Shore A)
This compound-Derived Silicone Data not available in literatureData not available in literatureData not available in literatureData not available in literature
Diphenylsiloxane-Dimethylsiloxane Copolymer (High Phenyl Content) 3.10 - 7.6[1][2]145 - 186[1]Not specified38 - 56[1]
Polydimethylsiloxane (PDMS) (Unfilled) 0.3 - 0.5>1000.3 - 0.6Not specified
Polydimethylsiloxane (PDMS) (Reinforced with Silica) >10Not specifiedNot specifiedNot specified

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for characterizing the mechanical properties of silicone elastomers.

Tensile Testing

Objective: To determine the tensile strength, elongation at break, and Young's modulus of the silicone elastomers.

Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.

Apparatus:

  • Universal Testing Machine (UTM)

  • Extensometer (for precise strain measurement)

  • Die for cutting dumbbell-shaped specimens (Die C: 115 mm length, 6 mm width at the narrow section)

Procedure:

  • Specimen Preparation: Dumbbell-shaped specimens are cut from cured silicone sheets of uniform thickness (typically 2 mm) using a die.

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 24 hours prior to testing.

  • Testing:

    • The width and thickness of the narrow section of the dumbbell specimen are measured precisely.

    • The specimen is mounted in the grips of the UTM, ensuring it is aligned vertically and not under any pre-load.

    • The extensometer is attached to the gauge length of the specimen.

    • The specimen is pulled at a constant crosshead speed (e.g., 500 mm/min) until it ruptures.

  • Data Analysis:

    • Tensile Strength: The maximum stress recorded during the test.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

Hardness Testing

Objective: To measure the indentation hardness of the silicone elastomers.

Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.

Apparatus:

  • Shore A Durometer

Procedure:

  • Specimen Preparation: A flat, smooth silicone specimen with a minimum thickness of 6 mm is required. Thinner specimens can be stacked to achieve the required thickness, ensuring no air gaps between the layers.

  • Testing:

    • The durometer is pressed firmly and vertically onto the surface of the specimen.

    • The reading is taken immediately after the presser foot is in full contact with the specimen.

    • Multiple readings are taken at different locations on the specimen, and the average value is reported.

Dynamic Mechanical Analysis (DMA)

Objective: To characterize the viscoelastic properties of the silicone elastomers, including storage modulus (E'), loss modulus (E''), and tan delta (δ), as a function of temperature or frequency.[3]

Apparatus:

  • Dynamic Mechanical Analyzer (DMA)

Procedure:

  • Specimen Preparation: Rectangular specimens of defined dimensions are prepared from the cured silicone sheets.

  • Testing:

    • The specimen is clamped in the DMA fixture (e.g., tensile or single cantilever mode).

    • A sinusoidal strain is applied to the sample, and the resulting stress is measured.

    • The test can be performed in two primary modes:

      • Temperature Sweep: The temperature is ramped at a controlled rate while the frequency and strain amplitude are held constant. This is used to determine the glass transition temperature (Tg).

      • Frequency Sweep: The frequency is varied at a constant temperature and strain amplitude to investigate the material's response to different rates of deformation.

  • Data Analysis:

    • Storage Modulus (E'): Represents the elastic response of the material.

    • Loss Modulus (E''): Represents the viscous response of the material (energy dissipation).

    • Tan Delta (tan δ = E''/E'): The ratio of the loss modulus to the storage modulus, which is a measure of the material's damping properties. The peak of the tan δ curve is often used to identify the glass transition temperature.

Visualizing Synthesis and Testing Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis of phenyl-containing silicones and the workflow for their mechanical characterization.

SynthesisWorkflow cluster_synthesis Synthesis of Phenyl-Containing Silicones Monomers Monomers (e.g., Octamethylcyclotetrasiloxane, Diphenylsiloxane precursors) Polymerization Anionic Ring-Opening Copolymerization Monomers->Polymerization Initiator Initiator (e.g., Potassium Hydroxide) Initiator->Polymerization Crude_Polymer Crude Phenyl-Vinyl-Methyl Silicone (PVMQ) Polymerization->Crude_Polymer Purification Purification Crude_Polymer->Purification Final_Polymer Purified PVMQ Gum Purification->Final_Polymer MechanicalTestingWorkflow cluster_testing Mechanical Properties Characterization Silicone_Sheet Cured Silicone Sheet Specimen_Prep Specimen Preparation (ASTM D412 / D2240) Silicone_Sheet->Specimen_Prep Tensile_Test Tensile Testing (UTM) (ASTM D412) Specimen_Prep->Tensile_Test Hardness_Test Hardness Testing (Durometer) (ASTM D2240) Specimen_Prep->Hardness_Test DMA_Test Dynamic Mechanical Analysis (DMA) Specimen_Prep->DMA_Test Data_Analysis Data Analysis Tensile_Test->Data_Analysis Hardness_Test->Data_Analysis DMA_Test->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Hexaphenyldisiloxane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of hexaphenyldisiloxane, fostering a culture of safety and environmental responsibility.

This compound, while not classified as a hazardous substance, requires careful handling and disposal to prevent environmental contamination and ensure a safe laboratory environment.[1] Adherence to these guidelines will help your institution remain compliant with local and national regulations.

Essential Safety and Handling Information

Before beginning any disposal procedure, it is crucial to be aware of the material's properties and the necessary safety precautions.

Property & PrecautionSpecificationSource
Physical State SolidGelest, Inc. SDS[1]
Personal Protective Equipment (PPE) Neoprene or nitrile rubber gloves, Chemical goggles (contact lenses should not be worn), NIOSH-certified dust and mist respirator, and suitable protective clothing.Gelest, Inc. SDS[1]
Incompatible Materials Oxidizing agents, Strong acidsGelest, Inc. SDS[1]
Fire Hazards Irritating fumes and organic acid vapors may develop when exposed to water or open flame. Use water spray, foam, carbon dioxide, or dry chemical to extinguish.Gelest, Inc. SDS[1]

Operational Disposal Plan: A Step-by-Step Protocol

This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials such as gloves or weigh boats, in a designated and clearly labeled waste container.

  • Ensure the container is tightly closed and stored in a well-ventilated area.[1]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Spill Management:

  • In the event of a spill, contain the material using dikes or absorbents to prevent it from entering sewers or public waters.[1]

  • Sweep or shovel the spilled solid into an appropriate container for disposal.[1]

  • Ensure the cleanup crew is equipped with the proper personal protective equipment as outlined in the table above.[1]

3. Final Disposal Method:

  • Incineration is the recommended method of disposal. [1]

  • Do not dispose of this compound waste into the sewer system. [1]

  • All disposal must be conducted in a safe manner and in accordance with all applicable local and national regulations.[1]

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the proper incineration of the waste.

4. Environmental Protection:

  • Avoid the release of this compound into the environment.[1]

  • Handle and dispose of the material in a way that minimizes the potential for ecological impact.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Hexaphenyldisiloxane_Disposal_Workflow cluster_0 Start: Waste Generation cluster_1 Step 1: Collection & Containment cluster_2 Step 2: Disposal Path Determination cluster_3 Step 3: Final Disposition start This compound Waste Generated collect Collect in Labeled, Closed Container start->collect spill Spill Occurs start->spill sewer Dispose in Sewer? collect->sewer contain_spill Contain Spill with Absorbents spill->contain_spill Yes spill->sewer No contain_spill->collect no_sewer PROHIBITED sewer->no_sewer Yes incinerate Arrange for Incineration sewer->incinerate No contact_ehs Contact EHS / Waste Contractor incinerate->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Hexaphenyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential guidance for the safe use of Hexaphenyldisiloxane, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection GlovesNeoprene or nitrile rubber gloves are recommended.[1][2]
Eye Protection GogglesChemical goggles should be worn. Contact lenses are not recommended when handling this substance.[1][2]
Skin and Body Protective ClothingWear suitable protective clothing to prevent skin contact.[1]
Respiratory RespiratorIn situations where inhalation of dust may occur, a NIOSH-certified dust and mist (orange cartridge) respirator is recommended.[1]

Operational Plans

Proper operational procedures are essential for safely managing this compound in a laboratory setting. This includes handling, storage, and spill response.

Handling:

  • Avoid all unnecessary exposure.[1]

  • Work in a well-ventilated area. Use local exhaust or general room ventilation to minimize dust exposure.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not breathe the dust.[1]

  • Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a sealed container in a well-ventilated area.[1][2]

  • Incompatible with oxidizing agents and strong acids.[1]

Spill Response: In case of a spill, it is critical to have a clear and effective response plan.

ActionProcedure
Immediate Action Evacuate unnecessary personnel from the area.[1]
Containment Use dikes or absorbents to contain the spill and prevent it from entering sewers or streams.[1]
Cleanup Equip the cleanup crew with the proper protective equipment as outlined in the PPE section.[1] Sweep or shovel the spilled material into an appropriate container for disposal.[1]
Notification If the product enters sewers or public waters, notify the relevant authorities.[1]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination.

Waste TypeDisposal Method
Unused Product Incinerate in a safe manner in accordance with local and national regulations.[1][2]
Contaminated Materials (e.g., absorbents) Mix with clay or vermiculite (B1170534) and dispose of as solid waste, following all chemical pollution control regulations.[2]
General Guidance Do not dispose of waste into the sewer system.[1] Avoid release into the environment.[1]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Ensure Proper Ventilation prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: A typical laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.